Isoprenaline sulfate
描述
Structure
3D Structure of Parent
属性
分子式 |
C11H19NO7S |
|---|---|
分子量 |
309.34 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C11H17NO3.H2O4S/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
YTOSPBSEWLATJU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
规范 SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
Pictograms |
Irritant |
同义词 |
4-(1-Hydroxy-2-((1-methylethyl)amino)ethyl)-1,2-benzenediol Euspiran Hydrochloride, Isoproterenol Isadrin Isadrine Isoprenaline Isopropyl Noradrenaline Isopropylarterenol Isopropylnoradrenaline Isopropylnorepinephrine Isoproterenol Isoproterenol Hydrochloride Isoproterenol Sulfate Isuprel Izadrin Noradrenaline, Isopropyl Norisodrine Novodrin Sulfate, Isoproterenol |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Beta-Adrenergic Effects of Isoprenaline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline sulfate (B86663), a synthetic catecholamine, serves as a potent non-selective agonist for beta-adrenergic receptors. Its robust and well-characterized effects on the cardiovascular, respiratory, and metabolic systems have established it as a crucial tool in pharmacological research and clinical medicine. This technical guide provides a comprehensive overview of the beta-adrenergic effects of Isoprenaline sulfate, with a focus on its receptor selectivity, downstream signaling pathways, and physiological manifestations. Detailed experimental protocols for key assays and quantitative data on its pharmacological properties are presented to support further research and drug development endeavors.
Introduction
Isoprenaline, also known as isoproterenol, is a sympathomimetic amine that is structurally related to epinephrine.[1][2] It exhibits high affinity and full agonist activity at both β1 and β2-adrenergic receptors, with minimal to no activity at α-adrenergic receptors at therapeutic concentrations.[1][3] This non-selective beta-adrenergic agonism underlies its diverse physiological effects, which include potent cardiac stimulation, bronchodilation, and vasodilation.[1][2][4] This guide delves into the core aspects of Isoprenaline's beta-adrenergic pharmacology.
Receptor Selectivity and Binding Profile
Isoprenaline is widely recognized as a non-selective β-adrenergic agonist, demonstrating similar affinity for both β1 and β2 receptors.[1] Its interaction with β3-adrenergic receptors is also documented, though less potent. The binding affinities and potencies of Isoprenaline at human beta-adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Parameter | Value | Cell Line/Tissue | Reference |
| Human β1-AR | pA2 | 7.86 | Rat Right Ventricle Strip | [5] |
| Human β2-AR | pA2 | 7.40 | Rat Right Ventricle Strip | [5] |
| Human β1-AR | - | - | CHO-K1 | [6] |
| Human β2-AR | - | - | CHO-K1 | [6] |
| Human β3-AR | - | - | CHO-K1 | [6] |
Signaling Pathways
The beta-adrenergic effects of Isoprenaline are primarily mediated through the canonical Gs protein-coupled receptor (GPCR) signaling pathway. Upon binding to β-adrenergic receptors, Isoprenaline induces a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the cellular and physiological responses.
Figure 1: Isoprenaline-Induced Beta-Adrenergic Signaling Pathway.
Physiological Effects
The non-selective activation of beta-adrenergic receptors by Isoprenaline leads to a wide range of physiological effects across various organ systems.
Cardiovascular System
Isoprenaline exerts profound effects on the cardiovascular system, primarily through its action on β1 receptors in the heart and β2 receptors in the vasculature.[1]
-
Positive Chronotropic Effect: Increased heart rate due to enhanced pacemaker activity in the sinoatrial (SA) node.[2]
-
Positive Inotropic Effect: Increased myocardial contractility and force of contraction.[2]
-
Positive Dromotropic Effect: Increased conduction velocity through the atrioventricular (AV) node.
-
Vasodilation: Relaxation of smooth muscle in arterioles and veins, mediated by β2 receptors, leading to a decrease in peripheral resistance and diastolic blood pressure.[1]
| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |
| Heart Rate | Increase | Dose-dependent | Healthy Males | [7] |
| Systolic Blood Pressure | Increase | Dose-dependent | Healthy Males | [7] |
| Diastolic Blood Pressure | Decrease | Dose-dependent | Healthy Males | [7] |
| Cardiac Index | Increase | Significant increase with doses of 0.025 and 0.05 µg/kg/min | Post-Heart Transplant Patients with RVF | [8] |
| Cardiac Output | Increase | - | Asthmatic Patients | [9] |
Table 2: Cardiovascular Effects of this compound.
Respiratory System
Activation of β2-adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation, making Isoprenaline an effective treatment for bronchospasm.[2]
| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |
| Forced Expiratory Volume in 1 second (FEV1) | Increase | Significant improvement | Asthmatic Patients | [10] |
| Specific Airways Conductance (SGaw) | Increase | - | Asthmatic Patients | [9] |
Table 3: Respiratory Effects of this compound.
Metabolic Effects
Isoprenaline also influences metabolic processes, primarily through β2 and β3 receptor activation.
-
Lipolysis: Stimulation of lipolysis in adipose tissue.
-
Insulin (B600854) Secretion: Increased insulin secretion from pancreatic β-cells.[7]
-
Glycogenolysis: Stimulation of glycogenolysis in the liver and skeletal muscle.
| Parameter | Effect | Magnitude of Change | Condition/Population | Reference |
| Plasma Insulin | Increase | - | Healthy Males | [7] |
| Blood Glycerol | Increase | - | Healthy Males | [7] |
Table 4: Metabolic Effects of this compound.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general procedure for determining the binding affinity of Isoprenaline for β-adrenergic receptors using a competitive radioligand binding assay.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Isoprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Potency
This protocol describes a method to measure the functional potency of Isoprenaline by quantifying its ability to stimulate cAMP production in cells.
Figure 3: Experimental Workflow for cAMP Accumulation Assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the β-adrenergic receptor of interest in a multi-well plate.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with a range of concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Isoprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Isoprenaline that produces 50% of the maximal response.
Isometric Tension Recording for Smooth Muscle Relaxation
This protocol details the measurement of Isoprenaline-induced relaxation of pre-contracted smooth muscle tissue, such as tracheal or bronchial rings.
Methodology:
-
Tissue Preparation: Isolate smooth muscle tissue (e.g., tracheal rings) from a suitable animal model and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Pre-contraction: Allow the tissue to equilibrate under a resting tension. Induce a stable contraction using a contractile agent (e.g., acetylcholine (B1216132) or histamine).
-
Isoprenaline Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Tension Recording: Continuously record the isometric tension of the muscle tissue using a force transducer.
-
Data Analysis: Express the relaxation at each Isoprenaline concentration as a percentage of the maximal pre-contraction. Plot the percentage of relaxation against the logarithm of the Isoprenaline concentration to generate a concentration-response curve and determine the EC50 for relaxation.
Conclusion
This compound remains an invaluable pharmacological tool for studying the beta-adrenergic system. Its well-defined, non-selective agonist activity at β1 and β2 receptors, coupled with its potent physiological effects, allows for the robust investigation of beta-adrenergic signaling and function in a multitude of preclinical and clinical research settings. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further elucidate the complexities of beta-adrenergic pharmacology and to develop novel therapeutics targeting this critical receptor system.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. What is Isoprenaline Hydrochloride used for? [synapse.patsnap.com]
- 3. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. edcentral.co [edcentral.co]
- 5. The effects of beta-adrenoreceptor antagonists on the force responses of the electrically driven rat right ventricle strip to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic and cardiovascular effects of infusions of low doses of isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol improves hemodynamics and right ventricle-pulmonary artery coupling after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol in Patients with Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of response to isoprenaline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoprenaline sulfate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline sulfate (B86663), a potent synthetic sympathomimetic amine, is a non-selective β-adrenergic agonist with significant applications in clinical medicine and pharmacological research. This document provides an in-depth technical overview of the chemical properties, structure, and mechanism of action of isoprenaline sulfate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions and signaling cascades.
Chemical Properties and Structure
This compound is the sulfate salt of isoprenaline (also known as isoproterenol). It is a white or almost white crystalline powder.[1] Chemically, it is a catecholamine and an N-isopropyl analogue of norepinephrine.[2] The presence of the isopropyl group confers its selectivity for β-adrenergic receptors.[2]
Quantitative Chemical Data
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | [1] |
| Molecular Weight | 556.6 g/mol | [1] |
| Melting Point | Approximately 162°C (anhydrous) | [3] |
| Solubility | Freely soluble in water; very slightly soluble in ethanol. | [4] |
| pKa | 8.96 | [5] |
| Appearance | White or almost white, crystalline powder | [1] |
| pH (10 mg/mL solution) | 4.0 - 5.5 | [3] |
Chemical Structure
The chemical structure of this compound consists of two isoprenaline molecules associated with one molecule of sulfuric acid and two molecules of water.
Caption: Chemical structure of this compound.
Mechanism of Action and Signaling Pathways
This compound is a non-selective β-adrenergic agonist, exhibiting high affinity for both β₁ and β₂ adrenergic receptors.[6] Its mechanism of action is initiated by the binding of isoprenaline to these G-protein coupled receptors on the surface of target cells.[6]
β-Adrenergic Receptor Signaling
The binding of isoprenaline to β-adrenergic receptors triggers a cascade of intracellular events. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7]
PKA then phosphorylates various downstream target proteins, leading to diverse physiological responses depending on the receptor subtype and cell type.
-
β₁-Adrenergic Receptor Stimulation: Predominantly found in cardiac tissue, activation of β₁ receptors leads to increased heart rate (positive chronotropic effect), enhanced myocardial contractility (positive inotropic effect), and accelerated atrioventricular conduction.[8]
-
β₂-Adrenergic Receptor Stimulation: Primarily located in the smooth muscle of the bronchi, blood vessels, and uterus, activation of β₂ receptors results in smooth muscle relaxation.[8] This leads to bronchodilation and vasodilation.[6]
The following diagram illustrates the β-adrenergic signaling pathway initiated by isoprenaline.
Caption: Isoprenaline-induced β-adrenergic signaling pathway.
Experimental Protocols
A variety of analytical methods are employed for the identification, quantification, and quality control of this compound in pharmaceutical formulations.
Non-Aqueous Titration for Assay
This method is used to determine the purity of this compound.
Methodology:
-
Accurately weigh approximately 0.45 g of this compound.
-
Dissolve the sample in a mixture of 40 mL of glacial acetic acid and 40 mL of acetonitrile.
-
Titrate the resulting solution with 0.1 M perchloric acid.
-
The endpoint is determined potentiometrically.
-
Each mL of 0.1 M perchloric acid is equivalent to 52.06 mg of (C₁₁H₁₇NO₃)₂·H₂SO₄.[3]
Spectrophotometric Determination
This method is based on the oxidation of this compound to form a colored product.
Methodology:
-
Prepare a standard solution of this compound in a suitable concentration range (e.g., 5-80 µg/mL).[9]
-
To an aliquot of the sample or standard solution, add a silver oxide solution to initiate the oxidation reaction, resulting in the formation of a red aminochrome.[9]
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (approximately 490 nm) against a reagent blank.[9]
-
The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the determination of this compound and its related substances.
Methodology:
-
Mobile Phase: A suitable mixture of solvents, for example, a buffer and an organic modifier.
-
Stationary Phase: A reversed-phase column (e.g., C18).
-
Detection: UV detection at a specific wavelength (e.g., 280 nm) or amperometric detection.[10]
-
Procedure:
-
Prepare standard and sample solutions of known concentrations.
-
Inject the solutions into the HPLC system.
-
The retention time and peak area of this compound are used for identification and quantification, respectively.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a pharmaceutical sample using HPLC.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This compound remains a critical compound in both clinical practice and pharmacological research. A thorough understanding of its chemical properties, structure, and mechanism of action is paramount for its safe and effective use, as well as for the development of new therapeutic agents targeting the β-adrenergic system. This technical guide provides a foundational resource for professionals in the field, consolidating essential data and methodologies to support ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. This compound | 6700-39-6 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 9. Simple and rapid spectrophotometric method for determination of adrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase high-performance liquid chromatography and amperometric detection of 3-O-methyl isoprenaline sulphate: application to studies on the presystemic metabolism of d-isoprenaline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Technical Guide: Isoprenaline Sulfate vs. Isoproterenol Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist and a fundamental tool in cardiovascular and pulmonary research. Its utility in mimicking sympathomimetic stimulation has made it indispensable for studying cardiac hypertrophy, asthma, and other conditions involving the adrenergic system. Researchers typically have a choice between two common salt forms: isoprenaline sulfate (B86663) and isoproterenol (B85558) hydrochloride. While both deliver the same active isoprenaline moiety, their distinct physicochemical properties can significantly influence experimental outcomes, from solution stability to in vivo efficacy. This guide provides a detailed technical comparison to inform the selection process and ensure the reliability and reproducibility of research data.
Core Chemical and Physical Properties
The choice of salt form has direct implications for stock solution preparation, dosage calculations, and storage. The different counter-ions (sulfate vs. chloride) result in different molecular weights and may affect solubility and stability. All quantitative data is summarized in the table below for easy comparison.
| Property | Isoprenaline Sulfate Dihydrate | Isoproterenol Hydrochloride |
| Synonyms | Isoprenaline Hemisulfate Salt | Isuprel, Isoprenaline HCl |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄·2H₂O | C₁₁H₁₇NO₃·HCl |
| Molecular Weight | 556.6 g/mol [1][2] | 247.72 g/mol [3] |
| Appearance | White to off-white crystalline powder[1][4] | White to off-white crystalline solid[3] |
| Solubility in Water | Freely soluble[1][4] | 50 mg/mL[5] |
| Solubility in Ethanol | Very slightly soluble[1][4] | Insoluble[5] |
| Solubility in DMSO | Data not readily available | ~10-50 mg/mL[3][5] |
| Melting Point | ~130 °C[2] | ~165-175 °C (decomposes) |
| Storage Temperature | 2-8°C[2][4] | -20°C[3] |
Stability and Storage Considerations
The catechol structure of isoprenaline makes it susceptible to oxidation, which is accelerated by light, air (oxygen), and alkaline pH. This degradation is often visible as a color change in solutions, from colorless to pink or brown.[6]
-
This compound : This salt form is known to gradually darken upon exposure to air and light.[1] It is also sensitive to humidity, especially at higher temperatures.[1] It is recommended to store the solid powder in a tightly closed container, protected from light.[1]
-
Isoproterenol Hydrochloride : Aqueous solutions are sensitive to air and light.[6] Studies have shown that isoproterenol hydrochloride solutions are more stable at an acidic pH (3.7 to 5.7) and degrade rapidly at a pH above 6.[6] When diluted in 0.9% sodium chloride and stored in UV light-blocking bags, solutions can be stable for up to 90 days at both room temperature and under refrigeration.[7] For stock solutions in aqueous buffers, it is often recommended not to store them for more than a day.[3]
General Recommendation: For maximum reproducibility, it is best practice to prepare fresh solutions for each experiment. If stock solutions must be prepared, they should be made in a stable solvent (like DMSO), aliquoted, and stored at -20°C or -80°C, protected from light.
Impact on Experimental Design
-
Molar Calculations and Dosing : The most critical difference is the molecular weight. A significantly larger mass of this compound is required to achieve the same molar concentration of active isoprenaline compared to the hydrochloride salt. Accurate calculations are essential to avoid dosing errors.
-
Solution pH : The salt form can affect the pH of the final solution. Isoprenaline hydrochloride is acidic and has been shown to have significant decomposition at a pH above this level.[8] This is critical in cell-based assays or physiological buffers where pH must be tightly controlled.
-
Counter-ion Effects : While generally considered inert, the sulfate (SO₄²⁻) and chloride (Cl⁻) ions could theoretically have biological effects in highly sensitive systems. This is rarely a major concern but should be considered when designing control experiments.
Signaling Pathway Visualization
Isoprenaline exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates an intracellular signaling cascade primarily mediated by the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).[9]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for common research applications of isoprenaline, along with workflow diagrams.
In Vivo Model: Isoproterenol-Induced Cardiac Hypertrophy
This is a widely used model to study the mechanisms of cardiac hypertrophy and heart failure.[10] Isoproterenol, through chronic β-adrenergic stimulation, induces cardiomyocyte growth, fibrosis, and changes in gene expression that mimic pathological hypertrophy.[10][11]
Detailed Methodology:
-
Animal Model : Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[10][12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Preparation : Prepare a fresh solution of isoproterenol hydrochloride or this compound in sterile 0.9% NaCl.[13] The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Administration :
-
Subcutaneous Injections : Administer isoproterenol once daily via subcutaneous injection (e.g., 5 mg/kg/day) for 14 days.[10][11] Control animals receive saline injections.
-
Osmotic Minipump : For continuous infusion, surgically implant an osmotic minipump (e.g., Alzet) subcutaneously.[13] Pumps are filled to deliver a constant dose (e.g., 30 mg/kg/day) for a period of 14-28 days.[12][13]
-
-
Monitoring : Record animal body weight and general health status daily.
-
Endpoint Analysis :
-
Echocardiography : Before and after the treatment period, perform echocardiography on anesthetized animals to measure parameters like left ventricular mass, wall thickness, and ejection fraction.[13]
-
Tissue Harvesting : At the end of the protocol, euthanize the animals and harvest the hearts. Measure heart weight and normalize to body weight or tibia length.
-
Further Analysis : Tissues can be fixed for histological analysis (e.g., H&E for cell size, Masson's trichrome for fibrosis) or snap-frozen for molecular analysis (qRT-PCR for hypertrophic markers like ANP, BNP, MYH7; Western blot; proteomics).[10]
-
In Vitro Assay: β-Adrenergic Receptor Binding
Competitive binding assays are used to determine the affinity of ligands for a receptor or to quantify receptor density. In this setup, unlabeled isoproterenol competes with a radiolabeled antagonist for binding to β-adrenergic receptors.
Detailed Methodology:
-
Cell Preparation : Culture HEK293 cells stably expressing the human β2-adrenergic receptor to near confluence in 6-well plates.[14]
-
Agonist Treatment (for downregulation studies) : Treat cells with a set concentration of isoproterenol (e.g., 1 µM) for various time points (e.g., 20 min, 2 h, 24 h) to induce receptor internalization or downregulation.[14]
-
Cell Harvesting : Lift cell monolayers using cold PBS with 5 mM EDTA. Wash the cells twice with cold PBS by centrifugation.[14]
-
Binding Reaction : Resuspend a known number of cells (e.g., 1x10⁶) in binding buffer. Add a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol, [³H]DHA) and a range of concentrations of unlabeled isoproterenol.
-
Incubation : Incubate the reaction at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation : Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification and Analysis : Place the filters in scintillation vials with scintillation fluid and count the radioactivity. Plot the percentage of specific binding against the log concentration of isoproterenol to generate a competition curve and determine the IC₅₀ (the concentration of isoproterenol that inhibits 50% of specific radioligand binding).
Cellular Assay: cAMP Accumulation
This is a functional assay to measure the potency and efficacy of a β-adrenergic agonist. Isoproterenol binding to the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][15]
Detailed Methodology:
-
Cell Plating : Seed cells (e.g., HEK293, CHO, or primary cells) into a 96- or 384-well assay plate and allow them to adhere overnight.[16]
-
Assay Buffer Preparation : Prepare a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent the degradation of cAMP.
-
Stimulation : Remove the culture medium from the cells and replace it with the assay buffer containing the PDE inhibitor. Add serial dilutions of isoproterenol to the wells.
-
Incubation : Incubate the plate at 37°C for a short period, typically 5 to 30 minutes. The peak cAMP response to isoproterenol can be rapid (around 5 minutes).[15]
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a commercial kit. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF) : A competitive immunoassay format.
-
ELISA : A standard plate-based competitive immunoassay.
-
Luminescence-based Biosensors (e.g., GloSensor™) : Genetically encoded sensors that produce light in response to cAMP binding, allowing for real-time measurements in live cells.[15]
-
-
Data Analysis : Plot the cAMP signal against the log concentration of isoproterenol. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).
Conclusion and Recommendations
The choice between this compound and isoproterenol hydrochloride is a critical detail in experimental design that hinges on both practical and theoretical considerations.
-
Recommendation for most applications : Due to the extensive characterization and availability of solubility and stability data, isoproterenol hydrochloride is often the de facto choice for many researchers. Its lower molecular weight also simplifies weighing and dose calculations.
-
Key consideration : Regardless of the salt form chosen, the single most important factor is consistency . Researchers must accurately calculate molar concentrations based on the correct molecular weight and clearly report the specific salt form used in all methods sections and publications to ensure the work is reproducible.
By carefully considering the properties outlined in this guide, researchers can make an informed decision, leading to more robust and reliable experimental outcomes in the study of adrenergic signaling.
References
- 1. cdn.who.int [cdn.who.int]
- 2. lookchem.com [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 6700-39-6 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dbth.nhs.uk [dbth.nhs.uk]
- 9. benchchem.com [benchchem.com]
- 10. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. revvity.com [revvity.com]
An In-depth Technical Guide to the Pharmacodynamics of Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective beta-adrenergic receptor agonist that is structurally related to epinephrine.[1] As a synthetic sympathomimetic amine, it exhibits strong activity at both β1 and β2 adrenergic receptors with very low affinity for α-adrenergic receptors.[1][2] This dual agonism confers a range of physiological effects, primarily impacting the cardiovascular and respiratory systems.[3] This guide provides a comprehensive technical overview of the pharmacodynamics of Isoprenaline, detailing its mechanism of action, signal transduction pathways, quantitative parameters, and the experimental protocols used for its characterization.
Mechanism of Action and Receptor Binding
Isoprenaline exerts its effects by binding to and activating β1 and β2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family.[4] The isopropylamine (B41738) group in its structure is key to its selectivity for β-adrenergic receptors.[2] While it is a full agonist at both receptor subtypes with similar affinity, at higher concentrations, it can also elicit responses from α-adrenergic receptors.[2]
-
β1-Adrenergic Receptors : Primarily located in the heart, activation of these receptors leads to positive chronotropic (increased heart rate), inotropic (increased contractility), dromotropic (increased conduction velocity), and lusitropic (increased relaxation rate) effects.[5][6]
-
β2-Adrenergic Receptors : Found predominantly in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and uterus, their stimulation results in smooth muscle relaxation.[4][5] This leads to effects such as bronchodilation and peripheral vasodilation.[5][6]
Signal Transduction Pathway
The activation of both β1 and β2 adrenergic receptors by Isoprenaline initiates a common signal transduction cascade mediated by a stimulatory G-protein (Gs).[5]
-
Receptor Activation : Isoprenaline binds to the extracellular domain of the β-adrenergic receptor.
-
G-Protein Coupling : This binding induces a conformational change in the receptor, causing the associated intracellular Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[5]
-
Adenylyl Cyclase Activation : The activated α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[5]
-
cAMP Production : Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[5]
-
Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5]
-
Downstream Phosphorylation : PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response. In cardiac myocytes, this includes the phosphorylation of L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum, increasing intracellular calcium and enhancing contractility.[5] In smooth muscle cells, PKA inactivates myosin light chain kinase, leading to relaxation.[6]
Quantitative Pharmacodynamic Parameters
The interaction of Isoprenaline with β-adrenergic receptors can be quantified by several key parameters. These values can vary based on the tissue type, species, and experimental conditions.
| Parameter | Receptor | Species/Tissue | Value | Reference |
| pD2 (-log EC50) | β-Adrenergic | Rat Papillary Muscle (WKY) | 8.00 | [7] |
| β-Adrenergic | Rat Papillary Muscle (SHR) | 7.72 | [7] | |
| EC50 | β-Adrenergic | Frog Ventricular Myocytes (ICa) | 20.0 nM | [8] |
| β2-Adrenergic | Frog Ventricular Myocytes (ICa, Salbutamol) | 290 nM | [8] | |
| β1-Adrenergic | Frog Ventricular Myocytes (ICa, Dobutamine) | 2.40 µM | [8] | |
| KA (Affinity Constant) | β-Adrenergic | Rat Papillary Muscle (WKY) | 2-3 x 10⁻⁶ M | [7] |
| β-Adrenergic | Rat Left Atria (WKY & SHR) | 2-4 x 10⁻⁸ M | [7] | |
| β-Adrenergic | Rat Right Atrium (SHR) | 1-4 x 10⁻⁸ M | [7] |
Note: WKY = Wistar Kyoto rats (normotensive), SHR = Spontaneously Hypertensive Rats. EC50 is the concentration of agonist that produces 50% of the maximal response. pD2 is the negative logarithm of the EC50. KA is the equilibrium dissociation constant of the agonist-receptor complex.
Key Physiological Effects
The non-selective nature of Isoprenaline results in a broad range of physiological effects.
| System | Effect | Receptor | Mechanism |
| Cardiovascular | Increased Heart Rate (Positive Chronotropy) | β1 | Increased rate of depolarization in the sinoatrial node.[5] |
| Increased Contractility (Positive Inotropy) | β1 | Enhanced calcium influx and release in cardiomyocytes.[5][6] | |
| Increased Cardiac Output | β1 | Combined effect of increased heart rate and contractility.[9] | |
| Peripheral Vasodilation | β2 | Relaxation of smooth muscle in arterioles.[2][5] | |
| Decreased Diastolic Blood Pressure | β2 | Result of peripheral vasodilation.[1][9] | |
| Systolic Blood Pressure | β1 | May increase or remain unchanged due to increased cardiac output.[1][9] | |
| Respiratory | Bronchodilation | β2 | Relaxation of bronchial smooth muscle.[5][9] |
| Metabolic | Glycogenolysis | β2 | Stimulation of glycogen (B147801) breakdown in the liver and muscle.[6] |
| Increased Blood Glucose | - | Consequence of glycogenolysis.[5] | |
| Hypokalemia | - | Can occur due to intracellular potassium shift.[6] | |
| Other | Uterine Relaxation | β2 | Relaxation of uterine smooth muscle.[5][6] |
| Gastrointestinal Relaxation | β2 | Relaxation of GI tract smooth muscle.[5] |
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation.
Methodology:
-
Membrane Preparation : Homogenize tissue (e.g., cardiac ventricle, lung) in ice-cold buffer and centrifuge to pellet cellular debris. Isolate the membrane fraction through further centrifugation steps. Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Incubation : In assay tubes, combine the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Isoprenaline (competitor).
-
Equilibration : Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation : Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of Isoprenaline. Analyze the resulting competition curve using non-linear regression to determine the IC50 (concentration of Isoprenaline that inhibits 50% of specific radioligand binding). Calculate the affinity constant (Ki) for Isoprenaline using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of Isoprenaline to stimulate the production of cAMP, providing data on its potency (EC50) and efficacy (Emax).
Methodology:
-
Cell/Membrane Preparation : Use either whole cells (e.g., cultured HEK293 cells expressing β-receptors) or isolated cell membranes as described previously.
-
Assay Incubation : Pre-incubate the cells/membranes with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation : Add varying concentrations of Isoprenaline to the preparation.
-
Reaction Initiation : Start the enzymatic reaction by adding ATP and cofactors (e.g., Mg²⁺, GTP). Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding a stop solution (e.g., cold EDTA or by heating).
-
cAMP Quantification : Measure the amount of cAMP produced using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
-
Data Analysis : Plot the concentration of cAMP produced against the log concentration of Isoprenaline. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[10][11]
In Vivo Dose-Response Assessment
This protocol assesses the physiological effects of Isoprenaline in a whole organism, typically to measure changes in heart rate and blood pressure.
Methodology:
-
Animal Preparation : Anesthetize a suitable animal model (e.g., rat, rabbit). Surgically implant catheters for drug administration (e.g., in the jugular vein) and for monitoring physiological parameters (e.g., a pressure transducer in the carotid artery for blood pressure and heart rate).
-
Stabilization : Allow the animal to stabilize after surgery until baseline physiological parameters are steady.
-
Drug Administration : Administer Isoprenaline via intravenous infusion at progressively increasing doses.[12][13] A typical starting dose might be 0.1 µg/kg/min.[1] Each dose is maintained for a sufficient duration (e.g., 3-5 minutes) to achieve a steady-state response.[14]
-
Continuous Monitoring : Continuously record heart rate, systolic blood pressure, and diastolic blood pressure throughout the experiment.
-
Data Analysis : For each dose, determine the change from baseline for each parameter. Plot the change in heart rate (or other parameter) against the log of the Isoprenaline dose or the measured plasma concentration.[12] This allows for the construction of a dose-response curve to evaluate the potency of Isoprenaline in vivo.
References
- 1. Isoprenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 7. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Independent activation of adenylate cyclase by erythropoietin and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of leucocyte adenyl cyclase to isoprenaline and effect of alpha-blocking drugs in extrinsic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isoprenaline Sulfate Signaling Pathway via cAMP and PKA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic receptor agonist.[1][2] Structurally similar to adrenaline, it plays a critical role in various physiological processes through its action on the β-adrenergic signaling pathway.[3] This technical guide provides a comprehensive overview of the isoprenaline sulfate (B86663) signaling cascade, with a specific focus on the downstream mediators: cyclic adenosine (B11128) monophosphate (cAMP) and Protein Kinase A (PKA). This pathway is a cornerstone of cellular signal transduction and a key target in drug discovery for conditions such as bradycardia, heart block, and asthma.[4][5]
The Core Signaling Pathway: From Receptor to Cellular Response
The isoprenaline signaling cascade is initiated by the binding of isoprenaline to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] Isoprenaline has a high affinity for both β1 and β2 adrenergic receptors.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[7] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.
The activated Gαs subunit dissociates from the βγ subunits and stimulates the enzyme adenylyl cyclase.[8] Adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic AMP (cAMP).[8][9] The subsequent rise in intracellular cAMP levels is the pivotal event that propagates the signal downstream.
Four molecules of cAMP bind to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that leads to the dissociation and activation of the catalytic PKA subunits.[9] These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, eliciting a wide range of cellular responses depending on the cell type.[10] For instance, in cardiac myocytes, PKA phosphorylates L-type calcium channels, leading to increased intracellular calcium and consequently, enhanced contractility and heart rate.[8]
// Pathway connections Isoprenaline -> Beta_Receptor [color="#202124"]; Beta_Receptor -> Gs_Protein [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; Gs_Protein -> AC [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; ATP -> cAMP [label="Converts", fontsize=8, fontcolor="#202124", color="#202124", dir=back, arrowhead=normal, arrowtail=none]; AC -> ATP [style=invis]; cAMP -> PKA_inactive [label="Binds (4x)", fontsize=8, fontcolor="#202124", color="#202124"]; PKA_inactive -> PKA_active [label="Activates", fontsize=8, fontcolor="#202124", color="#202124"]; PKA_active -> Substrates [label="Phosphorylates", fontsize=8, fontcolor="#202124", color="#202124"]; Substrates -> Response [label="Leads to", fontsize=8, fontcolor="#202124", color="#202124"]; } Isoprenaline sulfate signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the isoprenaline-cAMP-PKA signaling pathway, providing a basis for comparative analysis and computational modeling.
Table 1: Isoprenaline Receptor Binding and Functional Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 (cAMP production) | 7.7 nM | HEK-293B cells | [11] |
| EC50 (cAMP production) | 0.5 ± 0.05 nM | β2-HEK293 cells | [11] |
| EC50 (cAMP production) | 7.7 ± 0.7 nM | β1-HEK293 cells | [11] |
| EC50 (cAMP production) | 14 nM | HEK293 cells (β2AR transfected) | [12] |
| EC50 (cAMP formation) | 0.08 µM | Cultured Human Airway Smooth Muscle Cells | [13] |
| pEC50 (cAMP accumulation) | 8.58 ± 0.10 | U937 promonocytes | [14] |
| EC50 (ICa increase) | 20.0 nM | Frog ventricular myocytes | [15] |
Table 2: PKA Activation
| Parameter | Description | Value | Reference |
| cAMP molecules for activation | Number of cAMP molecules required to bind to the two regulatory subunits of PKA for activation. | 4 | [9] |
| Activation Mechanism | Binding of cAMP induces a conformational change, releasing the active catalytic subunits. | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the isoprenaline signaling pathway.
β-Adrenergic Receptor Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., isoprenaline) by measuring its ability to displace a radiolabeled antagonist from the β-adrenergic receptor.
Materials:
-
Cell membranes expressing β-adrenergic receptors
-
Radiolabeled antagonist (e.g., [¹²⁵I]cyanopindolol)
-
Unlabeled competing ligand (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Gamma counter or scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.[16]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
A fixed concentration of radiolabeled antagonist (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competing ligand (this compound).
-
A known amount of cell membrane preparation.
-
-
Incubation: Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. The receptor-bound radioligand is retained on the filter.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
cAMP Measurement Assay (TR-FRET)
This homogenous assay measures intracellular cAMP levels based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Cells expressing the β-adrenergic receptor of interest
-
This compound
-
TR-FRET cAMP assay kit (containing Europium-cryptate labeled anti-cAMP antibody and a second acceptor fluorophore-labeled cAMP analog)
-
Cell lysis buffer
-
384-well white opaque bottom plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified time (e.g., 20 minutes at 37°C) to stimulate cAMP production.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the TR-FRET assay reagents (Eu-cryptate labeled antibody and acceptor-labeled cAMP) sequentially.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes) to allow for the competition reaction to occur.
-
Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The signal is inversely proportional to the amount of cAMP produced by the cells. Generate a standard curve using known concentrations of cAMP to quantify the intracellular cAMP levels.
PKA Kinase Activity Assay
This ELISA-based assay quantifies PKA activity by measuring the phosphorylation of a specific peptide substrate.
Materials:
-
PKA kinase activity assay kit (containing PKA substrate-coated plate, phosphospecific substrate antibody, HRP-conjugated secondary antibody, ATP, and wash/assay buffers)
-
Cell or tissue lysates containing PKA
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.[17]
-
Assay Setup: Add diluted samples or purified active PKA control to the wells of the PKA substrate-coated microtiter plate.[18]
-
Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with gentle shaking.[17]
-
Detection:
-
Signal Development: Wash the wells and add the TMB substrate. Incubate until a color develops.[18]
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity.[18]
-
Data Analysis: Generate a standard curve with a known active PKA to quantify the PKA activity in the samples.
Conclusion
The this compound signaling pathway, mediated by cAMP and PKA, is a fundamental mechanism governing a multitude of physiological responses. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and professionals in the fields of pharmacology and drug development. This guide provides a comprehensive resource to facilitate further investigation and therapeutic innovation targeting this critical signaling cascade.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edcentral.co [edcentral.co]
- 4. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 7. benchchem.com [benchchem.com]
- 8. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protein kinase A - Wikipedia [en.wikipedia.org]
- 10. Mechanisms for restraining cAMP-dependent protein kinase revealed by subunit quantitation and cross-linking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 18. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
The Vasodilatory Effects of Isoprenaline Sulfate on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline sulfate (B86663), a potent synthetic catecholamine, serves as a non-selective β-adrenergic agonist.[1] Its profound effects on the cardiovascular system, particularly its ability to induce relaxation of vascular smooth muscle, make it a critical tool in physiological research and a subject of interest in drug development.[2] This technical guide provides an in-depth exploration of the mechanisms of action, signaling pathways, and quantitative effects of isoprenaline sulfate on vascular smooth muscle. Detailed experimental protocols are provided to facilitate the replication and extension of key findings in the field.
Mechanism of Action: β-Adrenergic Receptor Stimulation
Isoprenaline exerts its vasodilatory effect primarily through the stimulation of β2-adrenergic receptors located on the surface of vascular smooth muscle cells.[2] As a non-selective agonist, it also activates β1-adrenergic receptors, which are more predominantly found in cardiac tissue.[3] The binding of isoprenaline to these G-protein coupled receptors initiates a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation.
Signaling Pathway of Isoprenaline-Induced Vasodilation
The canonical signaling pathway for isoprenaline-induced vasodilation is initiated by the activation of the Gs alpha subunit of the G-protein coupled β2-adrenergic receptor. This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several downstream targets that collectively contribute to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in vasodilation.
Quantitative Data on Isoprenaline-Induced Vasodilation
The vasodilatory potency and efficacy of isoprenaline have been quantified in various ex vivo studies, primarily using isolated arterial rings. The following tables summarize key quantitative data from studies on rat thoracic aorta.
Table 1: Potency and Efficacy of Isoprenaline in Rat Thoracic Aorta
| Parameter | Value | Tissue Condition | Pre-contraction Agent | Reference |
| pD2 | 7.46 ± 0.15 | Endothelium-intact | Phenylephrine (B352888) | [3] |
| Emax | 85.9 ± 3.4% | Endothelium-intact | Phenylephrine | [3] |
| pD2 | 6.50 ± 0.11 | Endothelium-denuded | Phenylephrine | [3] |
| Emax | 66.5 ± 6.3% | Endothelium-denuded | Phenylephrine | [3] |
| EC50 | 10-fold higher with cycloheximide | Endothelium-denuded | Noradrenaline | [5] |
pD2 is the negative logarithm of the EC50 value. Emax represents the maximal relaxation response.
Table 2: Influence of Experimental Conditions on Isoprenaline-Induced Relaxation
| Condition | Effect on Isoprenaline Response | Reference |
| Endothelium Removal | Reduces maximal relaxation and potency.[3] | [3] |
| Protein Synthesis Inhibition (Cycloheximide) | Decreases sensitivity to isoprenaline.[5] | [5] |
| Nitric Oxide Synthase Inhibition (L-NAME) | Attenuates maximal relaxation.[5] | [5] |
| Guanylyl Cyclase Inhibition (Methylene Blue) | Reduces maximal relaxation.[5] | [5] |
Experimental Protocols
Wire Myography for Assessment of Vascular Reactivity
This protocol details the measurement of isometric tension in isolated arterial rings to construct concentration-response curves for isoprenaline.
Materials:
-
Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or Noradrenaline
-
This compound
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a Wistar rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings.[6]
-
For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.[7]
-
-
Mounting and Equilibration:
-
Mount the aortic rings on the stainless-steel wires of the myograph chambers.[6]
-
Submerge the rings in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of approximately 2g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[6]
-
-
Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with a pre-contraction agent like phenylephrine (e.g., 1 µM).
-
-
Concentration-Response Curve:
-
Once the phenylephrine-induced contraction has stabilized, cumulatively add increasing concentrations of isoprenaline (e.g., from 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each isoprenaline concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage relaxation against the logarithm of the isoprenaline concentration to generate a concentration-response curve.
-
Calculate the pD2 (-log EC50) and Emax values from the curve.
-
Measurement of Intracellular cAMP Levels by Competitive ELISA
This protocol outlines the quantification of cAMP in cultured vascular smooth muscle cells following stimulation with isoprenaline.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Competitive cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture RASMCs in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of isoprenaline for a defined period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add the cell lysis buffer provided in the ELISA kit to each well and incubate on ice for 10-20 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
ELISA Assay:
-
Perform the competitive ELISA according to the manufacturer's instructions.[8][9][10][11] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cAMP to each well to compete with the cAMP in the samples.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate.
-
Conclusion
This compound is a valuable pharmacological tool for investigating β-adrenergic receptor signaling and its functional consequences in vascular smooth muscle. Its potent vasodilatory effects are mediated by a well-defined signaling cascade involving cAMP and PKA. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of vascular regulation and to identify novel therapeutic targets for cardiovascular diseases. The provided diagrams visually summarize the core signaling pathway and experimental workflows, facilitating a comprehensive understanding of the topic.
References
- 1. Isoprenaline induces endothelium-independent relaxation and accumulation of cyclic nucleotides in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of cyclic AMP in subcellular fractions of rat heart muscle after beta-adrenergic stimulation: prenalterol and isoprenaline caused different distribution of bound cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic AMP inhibited proliferation of human aortic vascular smooth muscle cells, accompanied by induction of p53 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile tool for 𝘪𝘯 𝘷𝘪𝘵𝘳𝘰 vascular research [scintica.com]
- 7. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 8. content.abcam.com [content.abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. Assay Procedure for Competitive-ELISA [elabscience.com]
Preliminary Investigation of Isoprenaline in Novel Cell Lines: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the preliminary investigation of Isoprenaline in various novel cell lines. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic receptor agonist.[1][2] It is a synthetic catecholamine that interacts with both β1 and β2 adrenergic receptors, making it a valuable tool in cardiovascular and respiratory research.[3][4] This guide focuses on the effects of Isoprenaline in novel cell lines, particularly induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) and various cancer cell lines, providing insights into its mechanism of action and experimental applications.
Mechanism of Action and Signaling Pathway
Isoprenaline exerts its effects by binding to β-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.[1]
Isoprenaline Signaling Pathway
Caption: Isoprenaline signaling cascade.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Isoprenaline observed in various novel cell lines.
Table 1: Effects of Isoprenaline on Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)
| Parameter | Cell Line | Isoprenaline Concentration | Observed Effect | Reference |
| Beating Rate | hiPSC-CMs | 0.1 - 10 µM | Dose-dependent increase in chronotropic activity | |
| L-type Ca2+ Current | hiPS-CMs | 20 nM | 65 ± 13% increase | [5] |
| Contraction Amplitude | hiPSC-CMs | 1 µM | Significant increase |
Table 2: Effects of Isoprenaline on Cancer Cell Lines
| Cell Line | Cancer Type | Isoprenaline Concentration | Observed Effect | Reference |
| Gastric Cancer Cells | Gastric Cancer | Not Specified | Stimulated Vascular Endothelial Growth Factor (VEGF) secretion | [6] |
| SW480 | Colon Cancer | Not Specified | Increased cell viability and migration potential | [7] |
| SK-N-BE2 and Kelly | Neuroblastoma | Not Specified | Increased cell viability | [2] |
| MCF-10A | Breast (non-tumorigenic) | 0.1 and 10 µM | Decreased cell proliferation and migration | [1] |
Table 3: Isoprenaline-Induced Changes in Gene and Protein Expression
| Cell Line | Target | Isoprenaline Concentration | Regulation | Reference |
| CDCs | cTnT, α-sarcomeric actin, connexin 43 | 10⁻⁶ M | Upregulation | [8] |
| CDCs | c-Kit | 10⁻⁶ M | Downregulation | [8] |
| Parotid Gland Acinar Cells | α-amylase | Not Specified | Repression | [9] |
| Parotid Gland Acinar Cells | Proline-rich proteins | Not Specified | Activation | [9] |
| Rat Heart | Inhibitory G-protein alpha-subunits mRNA | Not Specified | Increase | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of Isoprenaline.
Cell Culture and Isoprenaline Treatment
Objective: To culture novel cell lines and treat them with Isoprenaline to observe its effects.
Materials:
-
Target cell line (e.g., iPSC-CMs, cancer cell lines)
-
Appropriate cell culture medium and supplements
-
Isoprenaline hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the chosen cell line according to standard protocols. For iPSC-CMs, differentiation protocols are typically required.
-
Once cells reach the desired confluency (usually 70-80%), they are ready for treatment.
-
Prepare a stock solution of Isoprenaline hydrochloride in sterile water or PBS.
-
On the day of the experiment, prepare serial dilutions of Isoprenaline in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of Isoprenaline to the cells.
-
Include a vehicle control (medium without Isoprenaline).
-
Incubate the cells for the desired period (this can range from minutes for acute signaling studies to days for proliferation or differentiation assays).
Cyclic AMP (cAMP) Accumulation Assay
Objective: To quantify the intracellular levels of cAMP following Isoprenaline stimulation.
Materials:
-
Isoprenaline-treated cell lysates
-
cAMP immunoassay kit (e.g., ELISA-based)
-
Lysis buffer (often provided with the kit)
-
Plate reader
Protocol:
-
After treating cells with Isoprenaline for the desired time, aspirate the medium.
-
Lyse the cells using the provided lysis buffer. Some protocols may recommend a freeze-thaw cycle to ensure complete lysis.
-
Collect the cell lysates.
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Calculate the concentration of cAMP in the samples by comparing the results to a standard curve generated with known concentrations of cAMP.
Western Blot for PKA Substrate Phosphorylation
Objective: To detect the phosphorylation of downstream targets of PKA after Isoprenaline treatment.
Materials:
-
Isoprenaline-treated cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific to the phosphorylated form of the PKA substrate
-
Primary antibody for the total form of the protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates from Isoprenaline-treated and control cells using a lysis buffer supplemented with phosphatase inhibitors to preserve phosphorylation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Isoprenaline/β2-AR activates Plexin-A1/VEGFR2 signals via VEGF secretion in gastric cancer cells to promote tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol Alters Metabolism, Promotes Survival and Migration in 5-Fluorouracil-Treated SW480 Cells with and without Beta-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol pre-treatment improve the therapeutic efficacy of cardiosphere-derived cells transplantation for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of isoproterenol-induced changes in parotid gland gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoprenaline-induced increase in mRNA levels of inhibitory G-protein alpha-subunits in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Inducing Cardiac Hypertrophy in Mice: An Application Note on Isoprenaline Sulfate Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide on utilizing isoprenaline sulfate (B86663) to induce cardiac hypertrophy in murine models. This application note provides detailed protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to ensure reproducible and reliable study outcomes.
Isoprenaline (Isoproterenol, ISO), a non-selective β-adrenergic receptor agonist, is a widely used and effective pharmacological agent for inducing cardiac hypertrophy in animal models.[1][2] This model mimics the chronic adrenergic stimulation observed in various cardiovascular diseases, providing a valuable tool for studying the mechanisms of cardiac remodeling and for testing the efficacy of novel therapeutic agents.[1]
Isoprenaline Sulfate Administration Protocols
The induction of cardiac hypertrophy using isoprenaline can be achieved through various administration routes and dosing schedules. The choice of protocol often depends on the desired outcome, with options for inducing acute or chronic hypertrophy.
Table 1: this compound Administration Protocols for Inducing Cardiac Hypertrophy in Mice
| Administration Route | Dosage | Duration | Model Outcome | Reference |
| Subcutaneous (SQ) Injection | 2, 4, or 10 mg/kg/day | 14 days | Induces cardiac hypertrophy with increased expression of hypertrophic and fibrotic gene markers.[2][3] | [2],[3] |
| Subcutaneous (SQ) Injection | 7.5 mg/kg/day | 14 days | Induces significant cardiac hypertrophy and oxidative stress.[4] | [4] |
| Subcutaneous (SQ) Injection | 100 mg/kg/day | 7 days | Creates a heart failure with reduced ejection fraction (HFrEF) model.[5][6] | [5],[6] |
| Subcutaneous Mini-Pump (SMP) | 2, 4, or 10 mg/kg/day | 14 days | Results in more pronounced increases in heart weight and wall thickness compared to SQ injections.[2][3] | [2],[3] |
| Subcutaneous Mini-Pump (SMP) | 20 µg/g/day (20 mg/kg/day) | 21 days | Induces varying degrees of hypertrophy and heart functioning, suitable for genetic studies.[7] | [7] |
| Subcutaneous Mini-Pump (SMP) | 30 mg/kg/day | 21 days | Induces cardiac remodeling in most mouse strains.[1] | [1] |
| Intraperitoneal (IP) Injection | 5 mg/kg/day | 30 days | Induces cardiac hypertrophy and fibrosis (in rats).[8] | [8] |
Experimental Protocols for Assessing Cardiac Hypertrophy
A thorough assessment of cardiac hypertrophy involves a combination of in vivo imaging, ex vivo histological analysis, and molecular biology techniques.
Echocardiography Protocol
Echocardiography is a non-invasive method used to assess cardiac function and morphology in real-time.[9]
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100)[10]
-
Anesthesia machine with isoflurane[10]
-
Heated platform with ECG electrodes[10]
-
Depilatory cream[10]
-
Ultrasound gel[10]
Procedure:
-
Animal Preparation: A day before imaging, remove the chest hair of the mouse using a depilatory cream.[10]
-
Anesthesia: Anesthetize the mouse with 3% isoflurane (B1672236) for induction and maintain with 1-1.5% isoflurane.[10] Place the mouse in a supine position on a heated platform to maintain body temperature.[10]
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.[11]
-
Obtain two-dimensional B-mode images in the parasternal long-axis (PLAX) and short-axis (SAX) views.[10]
-
Acquire one-dimensional M-mode images from the SAX view at the level of the papillary muscles to measure wall thickness and chamber dimensions.[10]
-
-
Data Analysis: Measure the following parameters from at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)[12]
-
Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)[12]
-
Interventricular septum thickness at end-diastole (IVSd) and end-systole (IVSs)[10]
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[10]
-
Table 2: Key Echocardiographic Parameters in Isoprenaline-Induced Hypertrophy
| Parameter | Description | Expected Change with Hypertrophy |
| LVPWd/s | Left Ventricular Posterior Wall thickness (diastole/systole) | Increased[2] |
| IVSd/s | Interventricular Septum thickness (diastole/systole) | Increased[10] |
| LVIDd/s | Left Ventricular Internal Diameter (diastole/systole) | May increase in dilated hypertrophy[11] |
| LV Mass | Left Ventricular Mass | Increased[2] |
| EF (%) | Ejection Fraction | May decrease with progression to heart failure[5] |
| FS (%) | Fractional Shortening | May decrease with progression to heart failure[10] |
Histological Analysis Protocol
Histological analysis provides direct evidence of cellular and structural changes in the heart.
Materials:
-
4% paraformaldehyde (PFA)[13]
-
Paraffin[13]
-
Microtome[13]
-
Hematoxylin and Eosin (H&E) stains[13]
-
Masson’s trichrome stain[13]
-
Wheat Germ Agglutinin (WGA) stain[13]
-
Microscope with imaging software[13]
Procedure:
-
Tissue Processing:
-
Euthanize the mouse and excise the heart.
-
Fix the heart in 4% PFA for 24 hours.[13]
-
Embed the heart in paraffin (B1166041) and cut 5-μm thick sections.[13]
-
-
Staining:
-
Image Analysis:
-
Capture images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify myocyte cross-sectional area and the percentage of fibrotic area.[15]
-
Gene Expression Analysis Protocol
Quantifying the expression of hypertrophic marker genes confirms the hypertrophic response at the molecular level.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents
-
Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh).[17][18]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from heart tissue.[19]
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the relative gene expression using the ΔΔCt method.[14]
-
Table 3: Common Hypertrophic Gene Markers
| Gene | Protein | Function | Expected Change with Hypertrophy |
| Nppa | Atrial Natriuretic Peptide (ANP) | Vasodilation, natriuresis | Upregulated[17] |
| Nppb | Brain Natriuretic Peptide (BNP) | Vasodilation, natriuresis | Upregulated[17] |
| Myh7 | β-Myosin Heavy Chain | Contractile protein | Upregulated[20] |
Signaling Pathways in Isoprenaline-Induced Cardiac Hypertrophy
Isoprenaline binding to β-adrenergic receptors on cardiomyocytes activates a cascade of intracellular signaling pathways that ultimately lead to hypertrophic growth.
Caption: Isoprenaline-activated signaling pathways leading to cardiac hypertrophy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying isoprenaline-induced cardiac hypertrophy in mice.
Caption: A typical experimental workflow for studying isoprenaline-induced cardiac hypertrophy.
This application note serves as a foundational guide for researchers. It is important to note that the optimal isoprenaline dose and duration may vary depending on the specific mouse strain, age, and sex.[1] Therefore, pilot studies are recommended to establish the most effective protocol for a given experimental setup.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 4. Naringenin Attenuates Isoprenaline-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway [mdpi.com]
- 5. Effect of injection of different doses of isoproterenol on the hearts of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of injection of different doses of isoproterenol on the hearts of mice | Semantic Scholar [semanticscholar.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. mmpc.org [mmpc.org]
- 11. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 12. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Analysis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Wogonin Attenuates Isoprenaline-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 18. Hypertrophic Gene Expression Induced by Chronic Stretch of Excised Mouse Heart Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Isoprenaline Sulfate in Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (Isoproterenol) sulfate (B86663) is a potent, non-selective β-adrenergic agonist that is widely used in cardiovascular research. In the context of the Langendorff isolated heart preparation, Isoprenaline serves as a valuable pharmacological tool to study the effects of β-adrenergic stimulation on cardiac function, independent of systemic neural and hormonal influences.[1] Its primary actions include positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2] These application notes provide a detailed protocol for the use of Isoprenaline sulfate in a Langendorff-perfused rat heart model, including solution preparation, experimental procedures, and expected physiological responses.
Mechanism of Action
Isoprenaline binds to β-1 and β-2 adrenergic receptors on the surface of cardiomyocytes.[2] This binding activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling:
-
L-type Calcium Channels: Phosphorylation increases the probability of channel opening, leading to a greater influx of calcium (Ca2+) into the cell during depolarization.[2][3]
-
Phospholamban (PLN): When phosphorylated, PLN dissociates from the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), removing its inhibitory effect and enhancing the re-uptake of Ca2+ into the sarcoplasmic reticulum (SR). This leads to a greater SR Ca2+ load for subsequent contractions.[3][4]
-
Ryanodine Receptors (RyR2): PKA-mediated phosphorylation can increase the sensitivity of these SR calcium release channels, contributing to a larger and more rapid release of calcium.[2]
-
Troponin I (TnI) and Myosin Binding Protein C (MyBP-C): Phosphorylation of these myofilament proteins modulates the sensitivity of the contractile apparatus to Ca2+, contributing to both the force and kinetics of contraction and relaxation.[3][4][5][6]
The net effect of these molecular events is an increase in the amplitude and rate of myocardial contraction and relaxation, as well as an acceleration of the heart rate.
Signaling Pathway of Isoprenaline in Cardiomyocytes
Caption: Isoprenaline signaling cascade in cardiomyocytes.
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit Buffer (KHB) is the most commonly used crystalloid perfusate for Langendorff heart preparations.[7] It is essential to prepare this solution fresh on the day of the experiment.
Table 1: Composition of Krebs-Henseleit Buffer
| Component | Molar Mass ( g/mol ) | Concentration (mM) | Mass per 1 Liter (g) |
| NaCl | 58.44 | 118.0 | 6.90 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl₂ (anhydrous) | 110.98 | 1.8 - 2.5 | 0.20 - 0.28 |
| MgSO₄ (anhydrous) | 120.37 | 1.2 | 0.14 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
| KH₂PO₄ | 136.09 | 1.2 | 0.16 |
| D-Glucose | 180.16 | 11.0 | 1.98 |
| Sodium Pyruvate | 110.04 | 5.0 | 0.55 |
Note: The concentration of CaCl₂ can be varied; 1.8 mM is a common starting point. All salts should be of analytical grade.
Protocol for KHB Preparation (1 Liter):
-
Add approximately 800 mL of deionized water to a clean 1-liter beaker.
-
Dissolve the salts one by one in the order listed in Table 1, ensuring each salt is fully dissolved before adding the next.
-
Once all components are dissolved, transfer the solution to a 1-liter volumetric flask and bring the volume to 1 liter with deionized water.
-
Filter the solution through a 0.5 µm filter to remove any micro-particulates.[8]
-
Aerate the buffer with carbogen (B8564812) gas (95% O₂ / 5% CO₂) for at least 20-30 minutes prior to and during the experiment. This will maintain a physiological pH of 7.4.[7][8]
-
Maintain the temperature of the buffer at 37°C using a water-jacketed system.[9]
Preparation of this compound Stock and Working Solutions
This compound is light-sensitive and should be protected from light.
Protocol for Isoprenaline Solution Preparation:
-
Prepare a 1 mM Stock Solution:
-
The molecular weight of this compound is 556.6 g/mol .
-
To prepare a 1 mM stock solution, dissolve 5.57 mg of this compound in 10 mL of deionized water.
-
Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Perform serial dilutions in Krebs-Henseleit Buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare fresh dilutions for each experiment.
-
Langendorff Heart Perfusion and Isoprenaline Administration
Experimental Workflow:
Caption: Experimental workflow for Isoprenaline administration in a Langendorff setup.
Detailed Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) and administer heparin (e.g., 500 IU/kg, IP) to prevent blood clotting.[10]
-
Heart Excision and Cannulation: After ensuring deep anesthesia, perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold KHB. Trim excess tissue and cannulate the aorta onto the Langendorff apparatus.[1]
-
Perfusion: Start retrograde perfusion with oxygenated, 37°C KHB. The perfusion can be done at either a constant pressure (typically 60-80 mmHg) or a constant flow rate (e.g., 12 mL/min).[11][12]
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[11]
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this time, ensure a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Baseline Recording: Record baseline hemodynamic parameters for at least 10 minutes. These parameters should include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)
-
Maximum rate of pressure development (+dP/dt_max)
-
Minimum rate of pressure relaxation (-dP/dt_min)
-
Coronary Perfusion Pressure (in constant flow mode) or Coronary Flow (in constant pressure mode)
-
-
Isoprenaline Administration: Introduce Isoprenaline into the perfusion line just above the aortic cannula. Administer cumulatively increasing concentrations (e.g., from 0.01 nM to 1 µM).[11] Allow the heart's response to stabilize at each concentration (typically 3-5 minutes) before administering the next dose.
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the administration of the dose-response curve.
-
Washout: After the final dose, perfuse the heart with drug-free KHB to observe the reversal of the effects.
Expected Results and Data Presentation
Isoprenaline administration is expected to produce a dose-dependent increase in heart rate, LVDP, +dP/dt_max, and -dP/dt_min. The following table summarizes representative data for a Langendorff-perfused rat heart.
Table 2: Representative Dose-Response of Isoprenaline on Rat Heart Hemodynamics
| Parameter | Baseline (Mean ± SEM) | Isoprenaline (0.1 nM) | Isoprenaline (1 nM) | Isoprenaline (10 nM) | Isoprenaline (100 nM) | Isoprenaline (1 µM) |
| Heart Rate (beats/min) | 210 ± 15 | ↑ 10-20% | ↑ 25-40% | ↑ 50-70% | ↑ 80-100% | ↑ 100-120% |
| LVDP (mmHg) | 95 ± 8 | ↑ 15-25% | ↑ 40-60% | ↑ 70-90% | ↑ 100-130% | ↑ 120-150% |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | ↑ 20-30% | ↑ 50-75% | ↑ 90-120% | ↑ 140-180% | ↑ 180-220% |
| -dP/dt_min (mmHg/s) | -1800 ± 150 | ↑ 20-30% | ↑ 50-75% | ↑ 90-120% | ↑ 140-180% | ↑ 180-220% |
Note: These are representative expected percentage increases over baseline. Actual values may vary depending on the specific experimental conditions (e.g., rat strain, perfusion pressure/flow, and buffer composition). Baseline values are adapted from published literature.[4][5]
Troubleshooting and Key Considerations
-
Arrhythmias: High concentrations of Isoprenaline can induce arrhythmias. If this occurs, consider using a lower concentration range or ensuring adequate oxygenation and temperature control.
-
Poor Contractility: If the heart shows poor contractility from the outset (e.g., LVDP < 75 mmHg), it should be excluded from the study.[11]
-
Constant Pressure vs. Constant Flow: The choice between these perfusion modes depends on the research question. Constant pressure allows for the assessment of changes in coronary flow (vasodilation/constriction), while constant flow allows for the measurement of changes in coronary perfusion pressure.
-
Data Analysis: Dose-response curves are typically plotted with the logarithm of the Isoprenaline concentration on the x-axis and the measured response on the y-axis. This allows for the calculation of parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate β-adrenergic signaling and its effects on cardiac function in the Langendorff isolated heart model.
References
- 1. Cardiovascular Preparations | Basicmedical Key [basicmedicalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. transonic.com [transonic.com]
Application Notes and Protocols: Isoprenaline Sulfate Dose-Response in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for studying the dose-response relationship of isoprenaline sulfate (B86663) in isolated adult cardiomyocytes. Isoprenaline, a non-selective β-adrenergic agonist, is a critical tool for investigating cardiac physiology and pathophysiology, particularly in the context of contractility, calcium signaling, and hypertrophic responses.
Introduction
Isoprenaline (isoproterenol) is a synthetic catecholamine that activates β-adrenergic receptors, leading to a cascade of intracellular events that modulate cardiac function.[1][2] In cardiomyocytes, this stimulation primarily results in positive inotropic (increased contractility) and lusitropic (increased relaxation rate) effects.[1] These effects are mediated through the Gs protein-adenylyl cyclase-cAMP-PKA signaling pathway, which ultimately enhances calcium influx and sarcoplasmic reticulum (SR) calcium release.[1] Understanding the dose-dependent effects of isoprenaline is fundamental for screening potential therapeutic compounds, elucidating mechanisms of cardiac disease, and assessing cellular responses to adrenergic stimulation.
Data Presentation: Quantitative Effects of Isoprenaline
The following table summarizes the quantitative effects of isoprenaline on isolated cardiomyocytes as reported in the literature. These values can serve as a reference for expected outcomes in dose-response experiments.
| Parameter Measured | Species | Isoprenaline Concentration | Observed Effect | Reference |
| Myocyte Shortening | Mouse | 1 µM | Increased from 3.79 ± 0.92 µm to 9.11 ± 0.59 µm | [3] |
| Calcium Transient Amplitude | Mouse | 1 µM | 171 ± 15% increase | [3] |
| Rate of Calcium Transient Decline | Mouse | 1 µM | Shortened from 0.185 ± 0.010 sec to 0.159 ± 0.004 sec | [3] |
| EC50 (Contraction) | Rat (Right Ventricle, Hypertrophied) | N/A | Two-fold increase compared to control | [4] |
| Local Ca2+ Release | Rat | 1 µM | Increased intensity of local Ca2+ transients | [5] |
| Maximal Rate of SR Ca2+ Release | Rabbit, Mouse | 1 µM | ~50% faster | [6] |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the isolation of viable, rod-shaped cardiomyocytes from adult rats or mice using the Langendorff retrograde perfusion method.[7][8][9]
Materials:
-
Animal Model: Adult Sprague-Dawley rat (350-400 g) or C57BL/6 mouse.[10]
-
Buffers and Solutions:
-
Perfusion Buffer (with Ca2+): Krebs-Henseleit Buffer (KHB) or similar physiological salt solution containing 1 mM CaCl2.
-
Ca2+-free Perfusion Buffer: Perfusion buffer without CaCl2.
-
Digestion Buffer: Ca2+-free perfusion buffer containing Collagenase Type II (e.g., Worthington) and hyaluronidase.[8]
-
Stop Solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) to inactivate collagenase.
-
-
Equipment:
Procedure:
-
Anesthesia and Heart Excision: Anesthetize the animal according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Perfusion Buffer.
-
Aortic Cannulation: Gently squeeze the heart to remove excess blood. Cannulate the aorta using the appropriate size cannula and secure it with a suture. Ensure the cannula tip is positioned above the aortic valve.[8]
-
Langendorff Perfusion:
-
Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Perfusion Buffer with Ca2+ for 5 minutes to wash out remaining blood.[8]
-
Switch to Ca2+-free Perfusion Buffer for 5 minutes. The heart should stop beating during this phase.[8]
-
Switch to Digestion Buffer and perfuse until the heart becomes pale and flaccid (typically 10-20 minutes).
-
-
Cell Dissociation:
-
Cell Filtration and Calcium Reintroduction:
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to stabilize before experimentation.
Protocol 2: Generating an Isoprenaline Sulfate Dose-Response Curve
This protocol outlines the procedure for treating isolated cardiomyocytes with varying concentrations of this compound and measuring the functional response.
Materials:
-
Isolated adult cardiomyocytes (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in water, protected from light).
-
Physiological recording solution (e.g., Tyrode's solution).
-
Calcium indicator dye (e.g., Fura-2 AM).
-
Microscopy system with capabilities for measuring cell shortening and/or calcium transients.
-
Field stimulation electrodes.
Procedure:
-
Cell Preparation: Load the isolated cardiomyocytes with a calcium indicator dye according to the manufacturer's protocol. Allow for de-esterification.
-
Baseline Recording: Place the dish with cardiomyocytes on the microscope stage and perfuse with the physiological recording solution. Pace the cells at a steady frequency (e.g., 1 Hz) using field stimulation.[3] Record baseline parameters such as cell shortening (contractility) and calcium transient amplitude and kinetics for several minutes.
-
Dose-Response Measurement:
-
Prepare serial dilutions of this compound in the recording solution, ranging from picomolar to micromolar concentrations (e.g., 10^-12 M to 10^-5 M).
-
Begin with the lowest concentration of isoprenaline and perfuse it over the cells.
-
Allow the response to stabilize (typically 3-5 minutes) and then record the steady-state response for several contraction-relaxation cycles.
-
Wash out the drug with the recording solution until the parameters return to baseline.
-
Repeat the process for each increasing concentration of isoprenaline.
-
-
Data Analysis:
-
For each concentration, calculate the change in the measured parameter (e.g., % increase in contraction amplitude) relative to the baseline.
-
Plot the response against the logarithm of the isoprenaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax).
-
Mandatory Visualizations
Caption: Workflow for cardiomyocyte isolation and dose-response analysis.
Caption: Isoprenaline signaling pathway in cardiomyocytes.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol sensitivity of isolated cardiac myocytes from rats with monocrotaline-induced right-sided hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of isoprenaline and ouabain on cytosolic calcium and cell motion in single rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoprenaline in Electrophysiology Studies for Arrhythmia Induction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a potent, non-selective β-adrenergic agonist that plays a crucial role in clinical electrophysiology (EP) studies.[1][2][3] Its primary function in this setting is to facilitate the induction of arrhythmias that may not be apparent at baseline.[4][5] By mimicking the effects of sympathetic nervous system stimulation, isoprenaline alters the electrophysiological properties of the heart, making it more susceptible to arrhythmias.[3][6] This application note provides detailed protocols and data for the use of isoprenaline in EP studies for the induction of various arrhythmias, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Isoprenaline exerts its effects by stimulating both β1 and β2 adrenergic receptors.[1][2] In the heart, the activation of β1 receptors is predominant and leads to a cascade of intracellular events.[2] This signaling pathway, initiated by the binding of isoprenaline to the receptor, activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various target proteins, including L-type calcium channels and phospholamban. The net effects on cardiac electrophysiology include:
-
Increased Heart Rate (Positive Chronotropy): Enhancement of the pacemaker current (If) in the sinoatrial (SA) node.[2]
-
Increased Contractility (Positive Inotropy): Enhanced calcium influx and release from the sarcoplasmic reticulum.[2]
-
Increased Conduction Velocity (Positive Dromotropy): Particularly through the atrioventricular (AV) node.[2]
-
Shortened Refractory Periods: In atrial and ventricular myocardium.[8]
These changes can unmask or facilitate the initiation and maintenance of re-entrant circuits or triggered activity, which are the underlying mechanisms for many arrhythmias.[9]
Signaling Pathway of Isoprenaline
Caption: Isoprenaline signaling pathway in a cardiomyocyte.
Experimental Protocols for Arrhythmia Induction
The administration of isoprenaline during an EP study should be performed with caution and continuous monitoring of the patient's vital signs and electrocardiogram (ECG).[3] The following are generalized protocols; specific dosages and endpoints may vary based on the clinical context and institutional guidelines.
General Preparation and Monitoring
-
Patient Preparation: The patient should be in a fasting state. Antiarrhythmic drugs should be discontinued (B1498344) for at least five half-lives prior to the study.[3]
-
Equipment: A fully equipped electrophysiology laboratory with capabilities for multi-channel intracardiac recording, programmed electrical stimulation, and emergency resuscitation is mandatory.[3]
-
Monitoring: Continuous 12-lead surface ECG and intracardiac electrograms should be monitored throughout the procedure. Invasive blood pressure monitoring is recommended, especially under general anesthesia.[10]
Isoprenaline Infusion Protocol
Isoprenaline is administered as a continuous intravenous infusion. The goal is typically to increase the baseline heart rate by 25-50% or to a target heart rate of 100-150 bpm.[11]
Workflow for Isoprenaline Challenge:
Caption: General workflow for an isoprenaline challenge during an EP study.
Data Presentation: Isoprenaline Dosages and Induction Rates
The following tables summarize quantitative data from various studies on the use of isoprenaline for arrhythmia induction.
Table 1: Isoprenaline Infusion Rates for Arrhythmia Induction
| Arrhythmia Type | Typical Infusion Rate (mcg/min) | Alternative Dosing (mcg/kg/min) | Reference |
| Atrial Fibrillation (AF) | Up to 25 | - | [12] |
| Supraventricular Tachycardia (SVT) | 1 - 5 | 0.01 - 0.02 | [13][14] |
| Ventricular Tachycardia (VT) | 1 - 4 | - | [6][15][16] |
Table 2: Success Rates of Arrhythmia Induction with Isoprenaline
| Arrhythmia Type | Patient Population | Induction Success Rate | Comparison with Epinephrine (B1671497) | Reference |
| Supraventricular Tachycardia (SVT) | Patients undergoing EP study for SVT | 71% | 53% with Epinephrine | [4][17] |
| Atrioventricular Nodal Reentrant Tachycardia (AVNRT) | Patients with AVNRT | 90-93% | 81.6% with Adrenaline | [18] |
| Atrial Fibrillation (AF) | High susceptibility patients | 50% (8 of 16) | Placebo-controlled | [12] |
| Ventricular Tachycardia (VT) | Patients with prior myocardial infarction | Facilitated induction of sustained VT | - | [6] |
Specific Protocols
Atrial Fibrillation (AF) Induction
-
Objective: To provoke AF in susceptible individuals, often to guide ablation strategies.[19][20]
-
Protocol: A high-dose isoprenaline infusion protocol may be employed.
-
Start infusion at 5 mcg/min.
-
Increase dose every 3 minutes in increments of 5 mcg/min.
-
Maximum dose up to 25 mcg/min.[12]
-
The infusion is continued until AF is induced, the maximum dose is reached, or side effects necessitate termination.
-
Supraventricular Tachycardia (SVT) Induction
-
Objective: To facilitate the induction of SVT, such as AVNRT or atrioventricular reentrant tachycardia (AVRT), when it is not inducible at baseline.[4]
-
Protocol:
-
Initiate infusion at 1-2 mcg/min.
-
Titrate upwards to achieve a 25% increase in the sinus heart rate.
-
Perform standard programmed atrial and ventricular stimulation protocols during the infusion.[18]
-
Ventricular Tachycardia (VT) Induction
-
Objective: To induce clinical VT, particularly in patients with a history of syncope or documented VT that is not inducible with baseline programmed stimulation.[6]
-
Protocol:
Safety and Considerations
-
Adverse Effects: The most common side effects are related to its cardiovascular effects and include tachycardia, palpitations, and arrhythmias.[1]
-
Contraindications: Isoprenaline should be used with caution in patients with severe coronary artery disease or hypertrophic cardiomyopathy.
-
Comparison with other agents: While isoprenaline is a common agent, epinephrine has been used as an alternative, though some studies suggest isoprenaline may be more effective for SVT induction.[4][17]
Conclusion
Isoprenaline is a valuable pharmacological tool in the electrophysiology laboratory for the induction of a wide range of arrhythmias. Its well-understood mechanism of action and established protocols make it a cornerstone of provocative testing. A thorough understanding of its application, appropriate dosing, and potential side effects is essential for its safe and effective use in both clinical and research settings. The data and protocols provided herein serve as a comprehensive guide for professionals in the field.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
- 4. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia | Semantic Scholar [semanticscholar.org]
- 6. Usefulness of isoproterenol in the induction of clinical sustained ventricular tachycardia during electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological basis for the enhanced cardiac arrhythmogenic effect of isoprenaline in aged spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of myocardial catecholamine depletion on cellular electrophysiology and arrhythmias during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Electrophysiology Study in the Evaluation and Treatment of Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 10. uphs.upenn.edu [uphs.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
- 13. droracle.ai [droracle.ai]
- 14. ahajournals.org [ahajournals.org]
- 15. Usefulness of isoproterenol facilitation of ventricular tachycardia induction during extrastimulus testing in predicting effective chronic therapy with beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of isoproterenol during programmed ventricular stimulation in patients with coronary artery disease and nonsustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. ISRCTN [isrctn.com]
- 20. hra.nhs.uk [hra.nhs.uk]
Application Notes and Protocols for Isoprenaline Sulfate-Induced Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing heart failure in animal models using isoprenaline (isoproterenol) sulfate (B86663). Isoprenaline, a non-selective β-adrenergic agonist, is widely used to model cardiac remodeling, hypertrophy, and fibrosis, which are key pathological features of heart failure.[1][2][3] Both acute and chronic administration protocols can be employed to mimic different aspects of cardiac disease, from stress-induced cardiomyopathy to advanced heart failure.[1][2][3]
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from studies utilizing isoprenaline to induce cardiac remodeling and heart failure in rodents. These tables are intended to provide an overview of the expected changes in key cardiac parameters.
Table 1: Echocardiographic and Hemodynamic Parameters
| Parameter | Animal Model | Isoprenaline Dose & Duration | Outcome | Reference |
| Ejection Fraction (EF) | Mouse (Hybrid Mouse Diversity Panel) | 30 mg/kg/day for 21 days (osmotic pump) | No significant average change, but inter-strain variation observed.[3][4] | [3][4] |
| Left Ventricular Mass | Mouse (104 inbred strains) | Chronic infusion | Heritability estimates of 61% to 81%, indicating a strong genetic component to remodeling.[5][6] | [5][6] |
| Left Atrial Weight | Mouse (Hybrid Mouse Diversity Panel) | 3 weeks (osmotic pump) | Significant increase (4.29 ± 1.69 mg vs. 2.4 ± 0.583 mg in controls), indicating left atrial remodeling.[4] | [4] |
Table 2: Gene Expression and Molecular Markers
| Gene/Marker | Animal Model | Isoprenaline Dose & Duration | Change in Expression | Reference |
| Lgals3 (Galectin-3) | Mouse | Chronic infusion | 3.5-fold increase, a marker of cardiac fibrosis.[5] | [5] |
| Myh7 | Mouse | Chronic infusion | 34% decrease.[5] | [5] |
| Myh6 | Mouse | Chronic infusion | 15% decrease.[5] | [5] |
| Adrb1 (β1-adrenoceptor) | Mouse | Chronic infusion | 17% decrease, indicative of diminished β-adrenergic responsiveness.[5] | [5] |
| Gnai2 (Inhibitory G-protein) | Mouse | Chronic infusion | 16% increase.[5] | [5] |
| IL-21 and IL-21R | Mouse | Not specified | Significant upregulation.[7] | [7] |
Table 3: Histopathological Findings
| Finding | Animal Model | Isoprenaline Dose & Duration | Description | Reference |
| Myocardial Fibrosis | Rat | 1 mg/kg or 5 mg/kg for 3 and 6 days (subcutaneous) | Dose-dependent increase in fibrotic tissue.[8] | [8] |
| Myocardial Necrosis | Rat | Two subcutaneous injections | Evidence of irreversible cardiac damage and necrosis after the second injection.[9] | [9] |
| Cardiomyocyte Hypertrophy | Mouse | Not specified | IL-21, induced by isoprenaline, can directly cause cardiomyocyte hypertrophy.[7] | [7] |
| Inflammatory Cell Infiltration | Mouse | Not specified | Mst1 deletion suppresses pro-inflammatory cytokine expression and neutrophil infiltration.[10] | [10] |
Signaling Pathways in Isoprenaline-Induced Cardiac Remodeling
Isoprenaline administration triggers a cascade of intracellular signaling pathways that contribute to the development of cardiac hypertrophy, fibrosis, and dysfunction. The diagrams below illustrate some of the key pathways identified in the literature.
Caption: Classical β-adrenergic signaling cascade activated by isoprenaline.
Caption: Role of the Mst1/Hippo pathway in isoprenaline-induced cardiac remodeling.[10][11][12]
Caption: IL-21/STAT3 signaling in isoprenaline-mediated myocardial damage.[7]
Experimental Protocols
The following are detailed methodologies for inducing heart failure in mice and rats using isoprenaline sulfate.
Protocol 1: Chronic Heart Failure Model in Mice via Osmotic Pump Implantation
This protocol is adapted from studies inducing a chronic heart failure model that mimics advanced heart failure with sustained adrenergic stimulation.[1][3][13]
Materials:
-
This compound salt
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 1004, for 28-day delivery)
-
Surgical tools (scissors, forceps)
-
Sutures (e.g., 6.0 nonabsorbable)
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Antiseptic solution
-
Sterile workspace
Procedure:
-
Animal Preparation: Acclimatize male mice (species and strain as per experimental design, e.g., C57BL/6J) for at least one week. House them in a temperature and light-controlled environment with ad libitum access to food and water.
-
Isoprenaline Solution Preparation:
-
In a sterile environment, weigh the required amount of this compound. A common dose is 30 mg/kg/day.[3][13]
-
Calculate the total amount of drug needed based on the mean body weight of the mice and the pump's flow rate and duration.
-
Dissolve the isoprenaline in sterile 0.9% saline to the final concentration required for the osmotic pumps.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the isoprenaline solution using a sterile syringe and filling tube.
-
Ensure no air bubbles are trapped in the pump reservoir.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Administer a pre-operative analgesic (e.g., buprenorphine).
-
Shave the fur from the dorsal or ventral side (for subcutaneous or intraperitoneal implantation, respectively).
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small incision in the skin. For subcutaneous implantation, create a small pocket using blunt dissection. For intraperitoneal implantation, make a small incision through the abdominal wall.
-
Insert the filled osmotic minipump into the pocket or peritoneal cavity.
-
Close the incision with sutures.
-
Monitor the animal during recovery until it is fully ambulatory. Provide post-operative analgesia as required.
-
-
Control Group: For the control group, implant osmotic pumps filled with sterile 0.9% saline.
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for any signs of distress.
-
Perform serial echocardiography to assess cardiac function and remodeling at baseline and specified time points (e.g., weekly for 3 weeks).[3]
-
At the end of the study period (e.g., 21 days), euthanize the animals.[3]
-
Collect heart and other tissues for histological analysis (e.g., H&E, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., qRT-PCR, Western blotting).[3][14]
-
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 3. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoproterenol-Induced Cardiac Diastolic Dysfunction in Mice: A Systems Genetics Analysis [frontiersin.org]
- 5. Genetic Dissection of Cardiac Remodeling in an Isoproterenol-Induced Heart Failure Mouse Model | PLOS Genetics [journals.plos.org]
- 6. Genetic Dissection of Cardiac Remodeling in an Isoproterenol-Induced Heart Failure Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical role for IL-21/IL-21 receptor signaling in isoproterenol-induced cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute myocardial histopathology in normal and arteriosclerotic rats during isoproterenol-induced infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling [medsci.org]
- 12. Mst1/Hippo signaling pathway drives isoproterenol-induced inflammatory heart remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Utilizing Isoprenaline for In Vitro Angiogenesis Assays with HUVECs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the cellular and molecular mechanisms of angiogenesis. Isoprenaline, a non-selective β-adrenergic receptor agonist, has been identified as a modulator of angiogenesis.[1][2] These application notes provide detailed protocols for assessing the pro-angiogenic effects of Isoprenaline on HUVECs through tube formation, migration, and proliferation assays. Additionally, it outlines the key signaling pathways involved in Isoprenaline-mediated angiogenesis.
Key Signaling Pathways in Isoprenaline-Mediated Angiogenesis in HUVECs
Isoprenaline primarily exerts its pro-angiogenic effects on HUVECs through the activation of β2-adrenergic receptors (β2-AR), initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. Two key interconnected pathways have been identified:
-
β2-AR - VEGF - Plexin-A1/VEGFR2 Signaling: Isoprenaline stimulates the autocrine secretion of Vascular Endothelial Growth Factor (VEGF) from HUVECs.[3] This secreted VEGF then activates its receptor, VEGFR2, and Plexin-A1, leading to the activation of the JAK2-STAT3 signaling pathway, which is crucial for promoting angiogenesis.[3][4]
-
Connexin Upregulation: Isoprenaline treatment has been shown to increase the expression of endothelial connexins, particularly Connexin 43 (Cx43), as well as Cx40 and Cx37 to a lesser extent.[1] Connexins are components of gap junctions, which facilitate intercellular communication. Enhanced expression and function of these connexins in HUVECs lead to improved intercellular coupling and the formation of more complex tubular networks.[1]
Signaling Pathway Diagram
Caption: Isoprenaline signaling in HUVEC angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Isoprenaline on HUVECs based on published studies.
Table 1: Effect of Isoprenaline on HUVEC Viability and VEGF-A Expression [5]
| Treatment (18h) | HUVEC Viability (% of Control) | VEGF-A mRNA (Fold Change vs. Control) | VEGF-A Protein (pg/mL) |
| Control (PBS) | 100% | 1.00 | 113.13 ± 19.21 |
| Isoprenaline (100 µM) | 105.02% ± 6.74% | 1.57 ± 0.09 | 287.42 ± 20.27 |
Table 2: Effect of Isoprenaline on HUVEC Tube Formation [1]
| Treatment (100 nM) | Tube Network Complexity (Branches/Length) |
| Vehicle | Baseline |
| Isoprenaline | Significantly Enhanced |
Table 3: Effect of Isoprenaline on Connexin Expression in HUVECs [1]
| Connexin | Effect of Isoprenaline (100 nM) |
| Connexin 43 (Cx43) | Significantly Enhanced Expression |
| Connexin 40 (Cx40) | Enhanced Expression |
| Connexin 37 (Cx37) | Enhanced Expression |
Experimental Protocols
General Cell Culture of HUVECs
HUVECs should be cultured in Endothelial Growth Medium-2 (EGM-2) and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, use HUVECs between passages 2 and 6 to ensure optimal and consistent results.[6]
Experimental Workflow: In Vitro Angiogenesis Assays
Caption: Workflow for HUVEC angiogenesis assays.
Tube Formation Assay
This assay assesses the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs (passage 2-6)
-
EGM-2 medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
Isoprenaline stock solution
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Preparation: Thaw BME on ice overnight in a 4°C refrigerator.[7] Keep all pipette tips and plates cold.
-
Plate Coating: Add 50 µL of cold BME to each well of a pre-chilled 96-well plate.[8]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[9]
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in serum-free or low-serum medium.
-
Prepare cell suspensions containing the desired concentrations of Isoprenaline (e.g., 100 nM to 10 µM) or vehicle control.[1][10]
-
Seed 1.0-1.5 x 10^4 HUVECs in 100 µL of the prepared suspension onto the solidified BME in each well.[7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[1][8] Monitor tube formation periodically.
-
Imaging and Analysis:
-
Capture images of the tube networks using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branches, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the chemotactic migration of HUVECs towards an Isoprenaline gradient.
Materials:
-
HUVECs (passage 2-6)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free or low-serum medium
-
Isoprenaline stock solution
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Preparation: Serum starve HUVECs for 4-6 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of Isoprenaline (e.g., 5-10 µM) or vehicle control to the lower chamber of the 24-well plate.[10]
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Resuspend the serum-starved HUVECs in serum-free medium and seed 1 x 10^5 cells in 100 µL into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours.[10]
-
Cell Removal and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
-
Imaging and Quantification:
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random high-power fields under a microscope.
-
Cell Proliferation Assay (MTT Assay)
This assay quantifies changes in HUVEC proliferation in response to Isoprenaline.
Materials:
-
HUVECs (passage 2-6)
-
EGM-2 medium (can be low-serum for the assay)
-
Isoprenaline stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of Isoprenaline (e.g., 100 µM) or vehicle control.[5]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
References
- 1. Effects of isoprenaline on endothelial connexins and angiogenesis in a human endothelial cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenaline/β2-AR activates Plexin-A1/VEGFR2 signals via VEGF secretion in gastric cancer cells to promote tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoprenaline/β2-AR activates Plexin-A1/VEGFR2 signals via VEGF secretion in gastric cancer cells to promote tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chronic Isoprenaline Delivery via Osmotic Pumps
These application notes provide a detailed protocol for the implantation of osmotic pumps for the chronic delivery of Isoprenaline (Isoproterenol) to induce cardiac hypertrophy and fibrosis in rodent models. This method is a widely used and reproducible model to study the pathological mechanisms of cardiac remodeling in response to sustained β-adrenergic stimulation.
Introduction
Chronic activation of the sympathetic nervous system is a key contributor to the pathogenesis of heart failure. Isoprenaline, a non-selective β-adrenergic agonist, is commonly used to mimic this chronic sympathetic drive in animal models.[1][2] Continuous administration of Isoprenaline via an implanted osmotic pump leads to sustained β-adrenergic receptor stimulation, resulting in cardiac hypertrophy, fibrosis, and eventual cardiac dysfunction, recapitulating key aspects of human heart failure.[1] This model is valuable for studying the molecular and cellular mechanisms of cardiac remodeling and for evaluating the efficacy of potential therapeutic interventions.
Materials and Equipment
Reagents
-
Isoprenaline hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Anesthetics (e.g., Isoflurane (B1672236), Ketamine/Xylazine cocktail)
-
Analgesics (e.g., Carprofen, Buprenorphine)
-
Ophthalmic ointment
-
Povidone-iodine solution
-
Sterile gauze and cotton swabs
Equipment
-
Osmotic pumps (e.g., ALZET® osmotic pumps)
-
Filling tubes for osmotic pumps
-
Syringes (1 mL) and needles
-
Surgical instruments (sterile):
-
Scalpel and blades
-
Forceps (fine-tipped and toothed)
-
Scissors (blunt and sharp)
-
Hemostats
-
Wound clips or sutures (non-absorbable)
-
-
Animal clippers or razor
-
Heating pad
-
Stereotaxic apparatus (optional, for precise placement)
-
Analytical balance
Experimental Protocols
Osmotic Pump Preparation
-
Dose Calculation: Determine the desired dose of Isoprenaline (mg/kg/day). The concentration of the Isoprenaline solution to be loaded into the pump is calculated based on the pump's flow rate and the animal's body weight.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Flow Rate (mL/day)]
-
-
Isoprenaline Solution Preparation: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of Isoprenaline hydrochloride in sterile 0.9% saline.[3] Ensure complete dissolution by vortexing or vigorous pipetting.[2]
-
Pump Filling:
-
Handle osmotic pumps with sterile gloves.
-
Attach a filling tube to a syringe and draw up the Isoprenaline solution, ensuring no air bubbles are present.[2]
-
Hold the osmotic pump upright and insert the filling tube into the pump's opening until it reaches the bottom.
-
Slowly inject the solution until the pump reservoir is full and a small amount of solution is visible at the opening.[2]
-
Remove the filling tube and insert the flow moderator until it is flush with the top of the pump.[4]
-
Wipe any excess solution from the outside of the pump.
-
-
Pump Priming (Optional but Recommended): To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C overnight.[4]
Surgical Implantation of Osmotic Pump
The following protocol describes a subcutaneous implantation, which is the most common and least invasive method.[5][6] Intraperitoneal implantation is also an option for larger animals.[5]
-
Anesthesia and Analgesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[2] Administer a pre-operative analgesic as per institutional guidelines. Apply ophthalmic ointment to the eyes to prevent drying.[2]
-
Surgical Preparation:
-
Incision: Make a small midline skin incision (approximately 1-1.5 cm) at the base of the neck, between the scapulae.
-
Subcutaneous Pocket Formation: Insert a hemostat or blunt forceps into the incision and gently spread the subcutaneous tissue to create a pocket caudal to the incision.[4][6] The pocket should be large enough to accommodate the pump without excessive movement.[4]
-
Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[4][6]
-
Wound Closure: Close the skin incision with wound clips or non-absorbable sutures.[4]
-
Post-operative Care:
-
Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it is fully ambulatory.
-
Administer post-operative analgesics as required.
-
Monitor the surgical site daily for signs of infection or complications.
-
Post-Infusion Analysis
Following the desired infusion period (typically 7 to 28 days), animals are euthanized, and tissues are collected for analysis.
-
Echocardiography (In Vivo Assessment): Perform echocardiography prior to and at various time points during the Isoprenaline infusion to assess cardiac function and remodeling non-invasively. Parameters to measure include left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction.[7]
-
Tissue Harvesting:
-
At the end of the study, euthanize the animal according to approved protocols.
-
Excise the heart, blot it dry, and weigh it. The heart weight to body weight ratio is a primary indicator of hypertrophy.
-
-
Histological Analysis:
-
Fix the heart in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut sections.
-
Perform staining such as Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome or Picrosirius red to quantify fibrosis.
-
-
Molecular Analysis:
-
Snap-freeze a portion of the heart tissue in liquid nitrogen for subsequent analysis.
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, β-MHC, Collagen I, Collagen III, CTGF).
-
Protein Expression: Extract protein and perform Western blotting to analyze the activation of signaling pathways involved in cardiac remodeling.
-
Quantitative Data Summary
The following tables summarize typical Isoprenaline doses and their effects reported in the literature for inducing cardiac hypertrophy in mice.
Table 1: Isoprenaline Dosing Regimens for Cardiac Hypertrophy in Mice
| Dose (mg/kg/day) | Infusion Duration (days) | Delivery Method | Key Cardiac Phenotypes Observed | Reference |
| 2, 4, 10 | 14 | Osmotic Minipump (Subcutaneous) | Increased heart weight, increased heart wall thickness, increased LV Mass.[7] | [7] |
| 30 | 21-28 | Osmotic Minipump | Cardiac remodeling, pro-hypertrophic compensatory phase followed by wall thinning, ventricular dilation, and decreased systolic function.[1] | [1] |
| 60 | 14 | Osmotic Minipump | Induction of chronic heart failure.[8] | [8] |
| 5 | 14 | Subcutaneous Injections | Stable and reliable model for chronic heart failure with significant elevation in ANP.[8] | [8] |
Table 2: Expected Physiological Changes with Chronic Isoprenaline Infusion
| Parameter | Expected Change | Method of Measurement |
| Heart Rate | Increased (initially), may decrease with severe pathology[7] | ECG, Echocardiography |
| Blood Pressure | Decreased systolic blood pressure (may be transient)[9] | Tail-cuff plethysmography, telemetry |
| Heart Weight to Body Weight Ratio | Increased | Gravimetry |
| Left Ventricular Wall Thickness | Increased | Echocardiography, Histology |
| Left Ventricular Internal Diameter | Increased (in later stages) | Echocardiography |
| Ejection Fraction / Fractional Shortening | Increased (initially), then decreased | Echocardiography |
| Cardiac Fibrosis | Increased | Histology (Masson's Trichrome, Picrosirius Red) |
| Hypertrophic Gene Expression (ANP, BNP, β-MHC) | Increased | qRT-PCR |
Visualizations
Signaling Pathway
Caption: Isoprenaline-induced cardiac hypertrophy signaling pathway.
Experimental Workflow
Caption: Experimental workflow for osmotic pump-mediated Isoprenaline delivery.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]
- 5. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating β-adrenergic-induced cardiac hypertrophy through computational approach: classical and non-classical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 facilitates isoproterenol‑induced cardiac fibrosis and collagen deposition by promoting oxidative stress and activating the MEK1/2‑ERK1/2 signal transduction pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Beta-Adrenergic Receptor Sensitivity with Isoprenaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for quantifying the sensitivity of beta-adrenergic receptors (β-ARs) using the non-selective agonist, Isoprenaline. Detailed protocols for key in vitro and in vivo assays are presented, along with structured data for comparative analysis.
Introduction
Beta-adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of catecholamine signaling, playing a pivotal role in regulating cardiovascular, pulmonary, and metabolic functions.[1][2][3] Isoprenaline (also known as isoproterenol) is a potent synthetic agonist for both β1 and β2-adrenergic receptors, making it an invaluable tool for studying β-AR function and sensitivity.[4][5][6][7] Assessing β-AR sensitivity is critical in understanding physiological and pathological conditions, as well as in the development of novel therapeutics targeting this receptor family.
Core Concepts in β-Adrenergic Receptor Sensitivity
The sensitivity of β-ARs to Isoprenaline can be determined by evaluating several key parameters:
-
Binding Affinity (Kd): The concentration of Isoprenaline required to occupy 50% of the receptors at equilibrium. A lower Kd value indicates higher binding affinity.
-
Receptor Density (Bmax): The total number of receptors present in a given tissue or cell preparation.
-
Potency (EC50): The concentration of Isoprenaline that produces 50% of the maximal functional response. A lower EC50 value signifies higher potency and greater receptor sensitivity.[8]
-
Efficacy (Emax): The maximal functional response elicited by Isoprenaline.[8]
Desensitization, a common phenomenon, involves a reduction in receptor response following prolonged or repeated agonist exposure.[9] This can manifest as an increase in the EC50 value or a decrease in the Emax.
I. In Vitro Techniques
A. Radioligand Binding Assays
Radioligand binding assays are a direct method to quantify the binding of a ligand to its receptor. Competition binding assays, using a radiolabeled antagonist and unlabeled Isoprenaline, are commonly employed to determine the binding affinity of Isoprenaline.[10]
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Isoprenaline for β-adrenergic receptors.
Materials:
-
Cell membranes or tissue homogenates expressing β-ARs.
-
Radiolabeled β-AR antagonist (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol).[11][12]
-
Unlabeled Isoprenaline hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Isoprenaline in binding buffer. Prepare a stock solution of the radiolabeled antagonist at a concentration close to its Kd value.
-
Incubation: In a 96-well plate, add the cell membranes/tissue homogenate, the radiolabeled antagonist, and varying concentrations of unlabeled Isoprenaline. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist like propranolol).[13]
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Isoprenaline concentration.
-
Determine the IC50 value (the concentration of Isoprenaline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[10]
-
B. Functional Assays: cAMP Accumulation
Activation of β-ARs by Isoprenaline stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[2][14] Measuring cAMP accumulation is a robust method to assess the functional response to β-AR stimulation.[15]
Protocol 2: cAMP Accumulation Assay
Objective: To determine the potency (EC50) of Isoprenaline in stimulating cAMP production.
Materials:
-
Intact cells expressing β-ARs (e.g., HEK293 cells transfected with the receptor, or primary cells like lymphocytes).[16][17][18]
-
Isoprenaline hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Cell Culture and Plating: Culture cells to the desired confluency and seed them into 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Isoprenaline Stimulation: Add varying concentrations of Isoprenaline to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Isoprenaline concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
II. In Vivo Techniques
In vivo assessment of β-AR sensitivity provides a more physiologically relevant context by considering the influence of the whole organism, including autonomic reflexes.[1][16]
Protocol 3: Isoprenaline Infusion Test (Human Subjects)
Objective: To assess in vivo β-AR sensitivity by measuring the heart rate response to Isoprenaline infusion.[15]
Materials:
-
Sterile Isoprenaline hydrochloride solution for intravenous infusion.
-
Infusion pump.
-
Electrocardiogram (ECG) monitor.
-
Blood pressure monitor.
Procedure:
-
Baseline Measurement: After a rest period, record the subject's basal heart rate and blood pressure.[15]
-
Isoprenaline Infusion: Administer Isoprenaline via intravenous infusion at incremental doses.[15] A common approach is to use bolus injections of increasing concentrations (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 µg).[15]
-
Monitoring: Continuously monitor the heart rate using an ECG and measure blood pressure at regular intervals.
-
Endpoint: The infusion is typically continued until the heart rate increases by a predetermined amount (e.g., 25 beats per minute above baseline, known as the chronotropic 25 dose or CD25) or until the maximum dose is reached.[15]
-
Data Analysis: The dose of Isoprenaline required to achieve the target heart rate increase (CD25) is a measure of in vivo β-AR sensitivity. A lower CD25 value indicates higher receptor sensitivity.[15]
III. Data Presentation
Table 1: Quantitative Data for Isoprenaline at Beta-Adrenergic Receptors
| Parameter | Receptor Subtype | Cell/Tissue Type | Value | Reference |
| EC50 | β-AR | Frog Ventricular Myocytes | 20.0 nM | [8] |
| β-AR | Cells expressing Epac2-camps | 4.3 ± 1.0 nM | [19] | |
| β-AR | Cells expressing Epac2-CAAX | 2.5 ± 0.37 nM | [19] | |
| pD2 | β-AR | WKY Rat Papillary Muscle | 8.00 | [20] |
| β-AR | SHR Papillary Muscle | 7.72 | [20] | |
| KA | β1 or β2-AR | WKY Rat Papillary Muscle | 2-3 x 10⁻⁶ M | [20] |
| Atypical β-AR | WKY and SHR Left Atria | 2-4 x 10⁻⁸ M | [20] | |
| Treatment | β2-AR | HEK 293 Cells | 1 µM (for 24h) | [17][18] |
| β-AR | Rat Cardiac Tissues | 400 µg kg⁻¹ h⁻¹ (14 days) | [9] | |
| Infusion Dose | β-AR | Human Volunteers | 19 to 35 ng/kg x min | [21] |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum response. KA is the equilibrium dissociation constant for an agonist.
IV. Visualization of Pathways and Workflows
Caption: Beta-adrenergic receptor signaling pathway activated by Isoprenaline.
Caption: Experimental workflow for the cAMP accumulation assay.
Caption: Relationship between receptor sensitivity and key experimental parameters.
References
- 1. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. edcentral.co [edcentral.co]
- 8. Pharmacological characterization of the receptors involved in the beta-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evidence for internalization of the recognition site of beta-adrenergic receptors during receptor subsensitivity induced by (-)-isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of the β-agonist, isoprenaline, on the down-regulation, functional responsiveness and trafficking of β2-adrenergic receptors with N-terminal polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo beta3-adrenergic stimulation of human thermogenesis and lipid use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoprenaline Sulfate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of isoprenaline sulfate (B86663) in various cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is isoprenaline sulfate in different cell culture media?
A1: The stability of isoprenaline is highly dependent on the composition of the cell culture medium. Studies have shown a significant decrease in isoprenaline concentration in RPMI-1640 medium over time, whereas it exhibits high stability in TexMACS medium.[1][2] The degradation of isoprenaline often involves oxidation of its catechol moiety, leading to the formation of products like isoprenochrome.[1][2] The rate of this degradation can be influenced by factors such as pH, temperature, exposure to light, and the presence of oxidizing agents.[3][4]
Q2: I am using DMEM for my experiments. What is the stability of this compound in this medium?
A2: Currently, there is a lack of specific published data on the stability of this compound in DMEM. However, based on the known instability of catecholamines in certain conditions, it is reasonable to assume that some degradation may occur. DMEM contains components that could potentially react with isoprenaline. It is crucial to experimentally determine the stability of isoprenaline in your specific DMEM formulation and under your experimental conditions. A detailed protocol for conducting such a stability study is provided below.
Q3: How does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?
A3: The presence of FBS can influence the stability and effective concentration of isoprenaline. One study has indicated that the stability of isoproterenol (B85558) in RPMI-1640 supplemented with FCS was significantly higher compared to the same medium without FCS. Bovine serum albumin (BSA), a major component of FBS, has been shown to bind to isoprenaline, which may protect it from degradation. However, this binding could also affect the free concentration of isoprenaline available to interact with cellular receptors. Therefore, when designing experiments, it is important to consider the potential for both stabilization and sequestration of isoprenaline by serum components.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: this compound stock solutions should be prepared in a suitable solvent and stored at low temperatures, protected from light. For short-term storage, 2-8°C is often adequate. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. As isoprenaline is susceptible to oxidation, particularly at neutral or alkaline pH, preparing stock solutions in a slightly acidic buffer or water and protecting them from atmospheric oxygen can enhance stability.[4][5]
Data on Isoprenaline Stability
The following tables summarize the available quantitative data on the stability of isoprenaline in different media and conditions.
Table 1: Stability of Isoprenaline in Different Cell Culture Media
| Medium | Condition | Stability Outcome | Citation |
| RPMI-1640 | Standard cell culture | Decreased concentration observed | [1][2] |
| TexMACS | Standard cell culture | High stability | [1][2] |
Table 2: Stability of Isoprenaline Hydrochloride in 0.9% Sodium Chloride Solution (Protected from Light)
| Temperature | Concentration | Duration | Remaining Concentration | Citation |
| Room Temperature | 4 µg/mL | 90 days | >90% | [3][6] |
| Refrigerated | 4 µg/mL | 90 days | >90% | [3][6] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, with or without supplements)
-
HPLC system with a suitable detector (e.g., UV or electrochemical)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in sterile, HPLC-grade water or a suitable buffer.
-
Spike the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration you intend to use in your experiments.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it as described in step 5. This will serve as your baseline concentration.
-
Incubation: Aliquot the remaining spiked medium into sterile, low-protein-binding microcentrifuge tubes and place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. To stop any further degradation and precipitate proteins, add a threefold volume of ice-cold acetonitrile (B52724) or methanol.
-
Sample Processing: Vortex the sample vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visual Guides
Isoprenaline Signaling Pathway
Caption: Isoprenaline binds to β-adrenergic receptors, initiating a signaling cascade.
Experimental Workflow for Stability Testing
References
- 1. benchchem.com [benchchem.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Isoprenaline sulfate degradation in solution
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on preventing the degradation of Isoprenaline sulfate (B86663) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Isoprenaline sulfate in solution? this compound, a catecholamine, is highly susceptible to degradation, primarily through oxidation and photodecomposition.[1][2] The stability of the solution is significantly influenced by several factors:
-
pH: Isoprenaline is most stable in acidic conditions. Degradation, particularly autooxidation, increases sharply at a pH above 6.[3]
-
Light: The catechol moiety in Isoprenaline absorbs UV and visible light, which can lead to photooxidation and the generation of reactive radicals.[2][4] Solutions darken when exposed to light and air.[5][6]
-
Oxygen: The presence of molecular oxygen is a key requirement for the oxidative degradation of the catechol ring system.[7] This process can be catalyzed by other factors.
-
Metal Ions: Trace metal ions, such as Cu²⁺, can catalyze redox reactions, accelerating the oxidation of Isoprenaline.[2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation reactions.[1][6]
Q2: What are the visible signs of this compound degradation? The most common visible sign of this compound degradation is a change in the solution's color. Freshly prepared solutions are typically clear and colorless. Upon exposure to air and light, especially under alkaline conditions, solutions may turn pink, brownish-pink, or darker, indicating the formation of oxidation products like isoprenochrome.[5][8][9] However, significant degradation can occur before any color change is apparent, making visual inspection alone an unreliable method for assessing stability.
Q3: How can I effectively prevent the degradation of my this compound solution? To maximize the stability of your this compound solution, a multi-faceted approach is recommended:
-
Control pH: Maintain the solution in an acidic buffer, ideally between pH 3 and 5.5.[3][5]
-
Protect from Light: Store the solution in amber glass containers or use ultraviolet light-blocking bags to prevent photodecomposition.[5][9][10][11]
-
Use Antioxidants: Add antioxidants like sodium bisulfite or ascorbic acid to inhibit oxidative degradation.[1]
-
Add Chelating Agents: Incorporate a chelating agent such as disodium (B8443419) edetate (EDTA) to sequester metal ions that catalyze oxidation.[2][12]
-
Limit Oxygen Exposure: While not always practical, preparing solutions with deoxygenated water (e.g., by purging with nitrogen) can help minimize initial oxidation.[12]
-
Control Temperature: Store solutions at recommended refrigerated temperatures (2-8°C) to slow the rate of all degradation pathways.[10][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution develops a pink or brown color. | Oxidative degradation due to one or more factors: pH is too high (>6), exposure to oxygen and/or light, presence of catalytic metal ions.[5] | 1. Verify the solution's pH is within the acidic range (3-5.5).2. Prepare a fresh solution incorporating an antioxidant (e.g., sodium metabisulfite) and a chelating agent (e.g., disodium edetate).[1][12]3. Ensure the solution is stored in a light-protected container.[11] |
| Loss of biological activity or potency is observed, but the solution remains colorless. | Initial stages of chemical degradation have occurred without forming colored byproducts. Photodegradation may have occurred. | 1. Use a stability-indicating analytical method, such as HPLC, to accurately quantify the remaining concentration of this compound.[15]2. Review preparation and storage protocols to ensure strict adherence to light protection and pH control.[4] |
| Precipitate forms in the solution during storage. | The concentration may exceed the solubility limit at the storage temperature. Alternatively, a degradation product may be precipitating out of the solution. | 1. Confirm that the solution concentration is appropriate for the chosen solvent and storage temperature.2. If degradation is suspected, discard the solution and reprepare it using the stabilization techniques outlined in the FAQs and protocols. |
Quantitative Stability Data
The following table summarizes the stability of Isoprenaline under various conditions, compiled from multiple studies.
| Condition | Stabilizer(s) | Storage Temperature | Approximate Stability | Reference |
| pH 4, in polyvinyl chloride bags | None | Not specified | No significant loss of potency after 30 months | [3] |
| pH > 6 | None | Not specified | Unstable | [3] |
| pH 3.8, in syringe and vial | None | Not specified | >90% remaining after 9 days | |
| pH 2.8, in ampoules | 0.01% Disodium Edetate + 0.1% Ascorbic Acid | 5°C or 25°C | Stable for at least 1 year | [12] |
| 4 µg/mL in 0.9% NaCl, in PVC bags with UV protection | None | Room Temp (23-25°C) or Refrigerated (3-5°C) | Stable for 90 days (<10% degradation) | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution (1 mg/mL)
This protocol details the preparation of an this compound solution designed for enhanced stability.
Materials:
-
This compound powder
-
High-purity water (e.g., Water for Injection)
-
Sodium metabisulfite (B1197395) (antioxidant)
-
Disodium edetate (EDTA, chelating agent)
-
Hydrochloric acid (0.1 M) or Sodium hydroxide (B78521) (0.1 M) for pH adjustment
-
Nitrogen or Argon gas (optional)
-
Sterile amber glass vials
Procedure:
-
Measure 80% of the final required volume of high-purity water into a beaker.
-
(Optional) Purge the water with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Add sodium metabisulfite to a final concentration of 0.1% (w/v) and stir until dissolved.
-
Add disodium edetate to a final concentration of 0.01% (w/v) and stir until dissolved.[12]
-
Accurately weigh the required amount of this compound powder and add it to the solution. Stir gently until fully dissolved.
-
Check the pH of the solution. Adjust to approximately pH 3.5-4.5 using small additions of 0.1 M HCl or 0.1 M NaOH.[5]
-
Transfer the solution to a volumetric flask and add water to the final volume.
-
Filter the solution through a 0.22 µm sterile filter into sterile amber glass vials.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for a stability-indicating HPLC method to quantify this compound in the presence of its degradation products.[15]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of an organic solvent and an acidic buffer. An example is Methanol: 0.1% Triethylamine buffer (pH adjusted to 7.0 with orthophosphoric acid) in a 20:80 v/v ratio.[15] Note: An acidic mobile phase (e.g., pH 3-4) is often preferred for catecholamine analysis to improve peak shape and on-column stability.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA or UV detector set at 279 nm.[15]
-
Column Temperature: Ambient or controlled at 25-30°C.
Procedure:
-
Forced Degradation Study (Method Validation): To ensure the method is stability-indicating, expose the this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[15] Analyze these samples to confirm that the degradation product peaks are well-resolved from the parent Isoprenaline peak.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Analysis: At each time point in your stability study, withdraw an aliquot of the stored solution, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
Data Analysis: Record the peak area of the Isoprenaline peak. Calculate the concentration of the remaining Isoprenaline in the sample by comparing its peak area to the calibration curve. The percentage of degradation can be calculated relative to the initial (time zero) concentration.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: A typical workflow for an Isoprenaline stability study.
Caption: A logical flowchart for troubleshooting degraded solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 3. Biological activity of dilute isoproterenol solution stored for long periods in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of visible light on the stability of isoprenaline, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.who.int [cdn.who.int]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Simple and rapid spectrophotometric method for determination of adrenaline and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ascorbic acid and disodium edetate on the stability of isoprenaline hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jpsionline.com [jpsionline.com]
Technical Support Center: Isoprenaline-Induced Tachycardia in Rodent Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers using isoprenaline (isoproterenol) to induce tachycardia in rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a highly variable or inconsistent tachycardic response to isoprenaline?
A1: Several factors can contribute to a variable response:
-
Administration Route: Subcutaneous (SC), intraperitoneal (IP), and intravenous (IV) routes have different absorption kinetics. IV administration provides the most rapid and potent response, while SC and IP routes can have variable absorption rates depending on injection site and technique.
-
Anesthesia: Anesthetics significantly impact cardiovascular function. Isoflurane (B1672236) is commonly used, but the depth of anesthesia must be carefully controlled, as it can depress cardiac function.[1][2][3] Pentobarbital has also been used, but it can slow the hepatic metabolism of certain drugs.[4] Maintaining a consistent level of anesthesia is crucial for reproducible results.[3]
-
Dose: The dose-response to isoprenaline can be steep. Ensure your dilution and injection volumes are precise. Small errors in dosage can lead to large variations in heart rate.
-
Animal Strain, Age, and Sex: Different rodent strains can exhibit varying sensitivities to adrenergic stimulation.[3] Age and sex can also influence cardiovascular responses. For example, some studies have noted different optimal doses for male and female rats when inducing cardiac stress models.[5]
Q2: My animals are experiencing high mortality after isoprenaline administration. What can I do to reduce this?
A2: High mortality is typically a result of excessive dosing. Isoprenaline can cause severe hypotension, arrhythmias, and infarct-like myocardial necrosis at high concentrations.[6][7][8]
-
Review Your Dose: Doses used to induce cardiac injury or heart failure (e.g., 25-150 mg/kg) are often lethal if the goal is simply to induce transient tachycardia.[5][6][9] For acute tachycardia, much lower doses are typically sufficient.
-
Dose Titration: If you are establishing a new model, perform a dose-response study to determine the optimal dose that provides a robust tachycardic effect with minimal adverse events. Start with a low dose and gradually increase it in different cohorts.
-
Route of Administration: Bolus IV injections can cause a sharp drop in blood pressure.[7] Consider a continuous IV infusion or a subcutaneous injection for a less abrupt physiological change.
Q3: I am not seeing a tachycardic response; instead, the heart rate is decreasing. What is happening?
A3: While uncommon, a paradoxical bradycardia in response to isoprenaline infusion has been documented, primarily in clinical settings.[10][11] This is often attributed to a hypervagotonic response or underlying conduction system disease.[10][11] In a research context, this could indicate:
-
Anesthetic Overdose: The primary cause in a rodent model is likely an excessive depth of anesthesia, leading to severe cardiovascular depression that overrides the stimulatory effect of isoprenaline.
-
Measurement Error: Ensure your ECG or monitoring device is functioning correctly and that the signal is not artifactual.
-
Underlying Pathology: In rare cases, the animal may have an underlying condition affecting its cardiac conduction system.
Q4: My ECG/telemetry signal is very noisy after injection. How can I improve the quality?
A4: Noise and ECG artifacts can obscure the true cardiac rhythm.[12]
-
Animal Movement: Anesthesia must be sufficient to prevent movement, which is a major source of artifacts. However, avoid excessively deep anesthesia.
-
Electrode Placement: Ensure electrodes have good contact with the skin. Use electrode gel and secure the leads properly. For telemetry, ensure the implant is positioned correctly.
-
Electrical Interference: Keep other electrical equipment away from the recording setup. Ensure proper grounding of all devices.
-
Post-Injection Settling: Allow the animal a brief period to stabilize after the injection before starting critical measurements, as the handling and injection process itself can cause temporary artifacts.
Experimental Protocols & Data
Protocol 1: Preparation of Isoprenaline Solution
-
Objective: To prepare a sterile stock solution of isoprenaline for injection.
-
Materials:
-
Isoprenaline hydrochloride powder (e.g., Sigma-Aldrich I6504)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and sterile spatulas
-
-
Procedure:
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the desired amount of isoprenaline hydrochloride powder.
-
Dissolve the powder in sterile 0.9% saline to the desired stock concentration (e.g., 1 mg/mL).
-
Vortex gently until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store aliquots at -20°C, protected from light. Isoprenaline solutions are sensitive to light and oxidation.
-
Protocol 2: Induction of Acute Tachycardia via Injection
-
Objective: To induce a rapid, transient increase in heart rate in a rodent model.
-
Procedure:
-
Animal Preparation: Anesthetize the mouse or rat using a consistent, approved protocol (e.g., isoflurane inhalation).[3] Place the animal on a heating pad to maintain body temperature (37°C). Apply ophthalmic ointment to prevent corneal drying.[13]
-
Baseline Recording: Attach ECG leads (e.g., Lead II configuration) and allow the animal's heart rate to stabilize for 5-10 minutes to obtain a stable baseline recording. The physiological heart rate for mice is around 600 bpm, and rates below 475 bpm may indicate excessive anesthesia.[3]
-
Isoprenaline Administration: Administer the prepared isoprenaline solution via the desired route (e.g., subcutaneous injection between the shoulder blades). Refer to Table 1 for dose guidance.
-
Post-Injection Monitoring: Continuously record the ECG for at least 30-60 minutes to capture the peak tachycardic effect and the return towards baseline.
-
Recovery: Once the experiment is complete, discontinue anesthesia and monitor the animal until it is fully ambulatory.
-
Data Tables
Table 1: Isoprenaline Dosing Guidelines for Rodent Models
| Species | Route | Dose Range | Intended Effect & Duration | Reference(s) |
| Mouse | Intracerebroventricular | 3.5 - 20 ng | Acute Tachycardia (Central Origin) | |
| Mouse | Subcutaneous (SC) | 100 mg/kg (daily for 5 days) | Myocardial Injury & Diastolic Dysfunction (Chronic Model) | [7] |
| Mouse | Intraperitoneal (IP) | 25 - 50 mg/kg (daily for 14 days) | Stress Cardiomyopathy (Chronic Model) | [6] |
| Mouse | Intraperitoneal (IP) | 200 mg/kg (single dose) | Takotsubo-like Cardiomyopathy (Acute Model) | [9] |
| Rat | Subcutaneous (SC) | 5 - 10 mg/kg (daily for 14 days) | Myocardial Injury & Vascular Dysfunction (Chronic Model) | [14][15] |
| Rat | Intravenous (IV) | 10 µg/kg | Acute Tachycardia & Hypotension | [16] |
| Rat | Intraperitoneal (IP) | 150 mg/kg (single dose) | Takotsubo Syndrome (Acute Model, female rats) | |
| Rat | Subcutaneous (SC) | 85 - 100 mg/kg (1-2 doses) | Myocardial Infarction Model (Acute Injury) | [8] |
Note: Doses are highly model-dependent. Low-dose acute studies are distinct from high-dose chronic injury models. Always perform a pilot study to validate the dose for your specific experimental goals.
Table 2: Anesthetic Considerations for Cardiovascular Studies
| Anesthetic | Typical Dosage (Mouse) | Key Cardiovascular Effects | Interaction with Isoprenaline | Reference(s) |
| Isoflurane | Induction: 4-5% Maintenance: 1-2% | Dose-dependent decrease in heart rate, blood pressure, and cardiac output. | Generally preferred for stable hemodynamics at low concentrations.[2] Minimizes confounding metabolic effects. | [2][3][13] |
| Ketamine/Xylazine | 80-100 mg/kg Ketamine + 5-10 mg/kg Xylazine (IP) | Ketamine is a cardiac stimulant; Xylazine is a depressant (bradycardia, hypotension). The combination provides a balanced effect. | The sympathomimetic effects of ketamine could potentially augment the isoprenaline response. | [3] |
| Pentobarbital | 50-90 mg/kg (IP) | Significant respiratory and cardiac depressant. | Can increase the duration of narcosis when used with isoprenaline.[4] Less commonly used due to a narrow safety margin. | [4][17] |
Visualizations
Signaling & Experimental Pathways
Caption: Isoprenaline binds to β-adrenergic receptors, initiating a signaling cascade.
Caption: A typical experimental workflow for inducing acute tachycardia in rodents.
Caption: A decision-tree guide for troubleshooting common experimental issues.
References
- 1. Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of isoprenaline, in mice anesthetized with pentobarbital, on the cerebral concentration of barbiturates and on the blood levels of free fatty acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenaline induced Takotsubo syndrome: Histopathological analyses of female rat hearts | Kołodzińska | Cardiology Journal [journals.viamedica.pl]
- 6. Establishment and effect evaluation of a stress cardiomyopathy mouse model induced by different doses of isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - Cardiac macrophages regulate isoproterenol-induced Takotsubo-like cardiomyopathy [insight.jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrocardiographic artefacts mimicking atrial tachycardia resulted in unnecessary diagnostic and therapeutic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. ukm.my [ukm.my]
- 15. researchgate.net [researchgate.net]
- 16. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An investigation of the tachycardia produced by intracerebro-ventricular injections of isoprenaline in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isoprenaline In Vitro Assays
Welcome to the technical support center for troubleshooting in vitro experiments involving Isoprenaline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered when a cellular or tissue response to Isoprenaline is absent or weaker than expected.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a lack of response to Isoprenaline in my in vitro assay?
A1: The most frequent cause is β-adrenergic receptor desensitization and downregulation.[1][2][3] Prolonged or repeated exposure to Isoprenaline can lead to the uncoupling of the receptor from its signaling pathway, followed by internalization and degradation of the receptors.[1][4][5] This reduces the number of available receptors on the cell surface, diminishing the cellular response.
Q2: Could the Isoprenaline solution itself be the problem?
A2: Yes, several factors related to the Isoprenaline solution can lead to a failed experiment:
-
Degradation: Isoprenaline is a catecholamine and can be unstable in certain cell culture media, leading to a decrease in its effective concentration.[6][7]
-
Improper Storage: Ensure that Isoprenaline stock solutions are stored correctly, typically at -20°C or -80°C, and avoid multiple freeze-thaw cycles.
-
Interfering Substances: Some commercial preparations may contain antioxidants like sodium metabisulfite, which can interfere with the assay.[8]
Q3: How do my cell culture conditions affect the response to Isoprenaline?
A3: Suboptimal cell culture conditions can significantly impact your results:
-
Cell Health and Viability: Use only healthy, logarithmically growing cells with high viability (>90%).[9]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular characteristics, including receptor expression and signaling. It is recommended to use cells within a consistent and low passage number range.[9][10]
-
Cell Density: The number of cells per well is critical. Too few cells may not produce a detectable signal, while too many can lead to desensitization or a reduced signal window.[11][12]
Q4: My cells express the β-adrenergic receptor, but I still don't see a response. What could be the issue?
A4: Even with adequate receptor expression, a lack of response can occur due to issues with the downstream signaling pathway. The canonical pathway involves Gs protein activation, adenylyl cyclase (AC) activation, and subsequent cAMP production.[13][14] Issues with any of these components can disrupt the signal. Additionally, some β2-adrenergic receptors can couple to the inhibitory G protein (Gi), which would counteract the Gs-mediated cAMP production.[15][16]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of a lack of response to Isoprenaline.
Guide 1: Isoprenaline Reagent and Solution Integrity
| Potential Problem | Recommended Action |
| Degraded Isoprenaline | Prepare fresh Isoprenaline dilutions for each experiment. Consider testing the stability of Isoprenaline in your specific cell culture medium over the time course of your experiment.[6][7] |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a dose-response experiment with a wide range of concentrations to ensure you are using an appropriate concentration to elicit a response. |
| Contaminated or Impure Reagent | Use a fresh, high-purity stock of Isoprenaline. If possible, verify the activity of the ligand with a known positive control cell line or tissue.[10] |
| Presence of Interfering Substances | If using a commercial preparation, check the excipients for substances like sodium metabisulfite. If present, consider using a different source of Isoprenaline or a pretreatment step to remove the interference.[8] |
Guide 2: Cell Line and Culture Conditions
| Potential Problem | Recommended Action |
| Low or Absent Receptor Expression | Confirm β-adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different cell line or a transient transfection system to overexpress the receptor.[9][17] |
| Poor Cell Health or High Passage Number | Always use healthy, viable cells within a low passage number range. Perform a viability count before seeding cells for your experiment.[9] |
| Suboptimal Cell Density | Optimize the cell density per well by performing a cell titration experiment and measuring the response to a fixed concentration of Isoprenaline.[11] |
| Serum Starvation | If applicable to your cell type, serum starve the cells overnight before the experiment to reduce basal signaling and enhance the response to agonist stimulation.[18] |
Guide 3: Assay Protocol and Downstream Signaling
| Potential Problem | Recommended Action |
| Inappropriate Stimulation Time | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for a peak response in your specific cell line.[11][12] |
| Suboptimal Assay Buffer | For short stimulation times (<2 hours), use the recommended stimulation buffer for your assay. For longer incubations, consider using a complete cell culture medium to maintain cell health.[9][11] |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and amplify the signal. The optimal concentration of the PDE inhibitor should be determined for your specific cell system.[9][11] |
| Dysfunctional Downstream Signaling | To bypass the receptor and directly activate adenylyl cyclase, use Forskolin as a positive control. If you observe a response with Forskolin but not Isoprenaline, the issue likely lies at the receptor level or in the G protein coupling.[2] |
| High Background Signal | High basal cAMP levels can mask the response to Isoprenaline. This can be due to constitutive receptor activity or other factors. Consider using an inverse agonist to reduce basal activity if available.[10] |
Experimental Protocols
Protocol 1: Standard Isoprenaline Dose-Response Experiment for cAMP Measurement
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): The next day, replace the growth medium with a serum-free medium and incubate for at least 4 hours.
-
Preparation of Isoprenaline Dilutions: Prepare a serial dilution of Isoprenaline in the appropriate stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Agonist Stimulation: Remove the serum-free medium from the cells and add the Isoprenaline dilutions to the respective wells. Include a vehicle control (buffer with PDE inhibitor only) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for the optimized stimulation time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP response against the logarithm of the Isoprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during troubleshooting and characterization experiments.
Table 1: Example Isoprenaline Dose-Response Data
| Isoprenaline (M) | Mean cAMP Response (RFU) | Standard Deviation |
| 1.00E-11 | 105 | 10 |
| 1.00E-10 | 150 | 15 |
| 1.00E-09 | 350 | 30 |
| 1.00E-08 | 800 | 65 |
| 1.00E-07 | 1500 | 120 |
| 1.00E-06 | 2500 | 200 |
| 1.00E-05 | 2600 | 210 |
Table 2: Troubleshooting with Controls
| Treatment | Expected Response | Observed Response (Example) | Potential Implication of No Response |
| Vehicle | Basal cAMP level | Low | - |
| Isoprenaline (1 µM) | Increased cAMP | Low | Receptor/coupling issue |
| Forskolin (10 µM) | High cAMP | High | Problem is upstream of adenylyl cyclase |
| Forskolin (10 µM) | High cAMP | Low | Problem is downstream of adenylyl cyclase or with the detection assay |
Visualizations
Caption: Canonical Isoprenaline signaling pathway via the β-adrenergic receptor.
Caption: A logical workflow for troubleshooting the lack of response to Isoprenaline.
References
- 1. Mechanism of isoprenaline induced desensitization of rabbit aortic smooth muscle beta-adrenoceptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization of the beta-adrenergic receptor of the S49 murine lymphoma cell: mechanism of receptor loss and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kops.uni-konstanz.de]
- 7. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Isoprenaline Sulfate? [synapse.patsnap.com]
- 14. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoprenaline Concentration for Maximal Beta-Adrenergic Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize isoprenaline concentration for maximal and reproducible beta-adrenergic stimulation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for isoprenaline?
A1: The effective concentration of isoprenaline can vary significantly depending on the cell type, the specific beta-adrenergic receptor subtype being studied (β1 or β2), and the experimental conditions. Generally, a dose-response curve is essential to determine the optimal concentration for your specific system. However, typical concentrations used in in vitro studies range from 10 nM to 10 µM. For instance, in transfected mammalian fibroblast cell lines (CHW-1102), the EC50 for isoprenaline in stimulating adenylyl cyclase was found to be approximately 191 nM for β1-adrenergic receptors and 52.3 nM for β2-adrenergic receptors, indicating a higher potency for the β2 subtype.[1]
Q2: Why am I observing a lower than expected or no response to isoprenaline?
A2: Several factors can contribute to a diminished or absent response to isoprenaline:
-
Receptor Desensitization: Prolonged or repeated exposure to isoprenaline can lead to desensitization of beta-adrenergic receptors.[2][3][4] This process involves the uncoupling of the receptor from its signaling pathway, often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.[4] To mitigate this, minimize the pre-incubation time with the agonist.
-
Isoprenaline Instability: Isoprenaline is susceptible to oxidation, especially in certain cell culture media.[5][6] Its stability can be medium-dependent, with studies showing a decrease in concentration in RPMI medium over time, while it remains more stable in TexMACS medium.[5][6] Prepare fresh solutions of isoprenaline for each experiment and consider the composition of your culture medium. The stability of isoprenaline is also pH-dependent, with degradation increasing at a pH above 6.[7]
-
Suboptimal Cell Health: The health and confluency of your cells are critical. Unhealthy or overly confluent cells can exhibit aberrant signaling and reduced responsiveness.[4] Ensure your cells are in a healthy growth phase and at an optimal density.
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of beta-adrenergic receptors.
Q3: My dose-response curve has shifted to the right. What could be the cause?
A3: A rightward shift in the dose-response curve, indicating a decrease in potency (higher EC50), is often a sign of receptor desensitization.[2][3][4] Chronic infusion of isoprenaline in rats has been shown to shift the concentration-response curves for isoprenaline significantly to the right in cardiac tissues.[2][3] This can also be caused by the presence of antagonists or issues with the concentration of the isoprenaline stock solution.
Q4: I'm seeing high background signal in my cAMP assay. What can I do?
A4: High background in a cAMP assay can be due to several factors:
-
High Basal Adenylyl Cyclase Activity: Some cell types have high intrinsic adenylyl cyclase activity.[4]
-
Ineffective Phosphodiesterase (PDE) Inhibition: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, is crucial for accurate measurement of cAMP accumulation.[4][8] If you are already using a PDE inhibitor, its concentration may be suboptimal.
-
Cell Health and Density: As mentioned earlier, unhealthy or overly confluent cells can lead to higher background signals.[4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during isoprenaline stimulation experiments.
Problem: Low or No Signal (No response to Isoprenaline)
| Potential Cause | Suggested Solution |
| Isoprenaline Degradation | Prepare fresh isoprenaline solutions for each experiment. Protect from light and avoid alkaline conditions.[7][9] Consider the stability of isoprenaline in your specific cell culture medium.[5][6] |
| Receptor Desensitization | Minimize the duration of isoprenaline exposure. For chronic stimulation experiments, be aware of potential downregulation of receptor signaling.[2][3][10] |
| Suboptimal Assay Conditions | Optimize cell number, incubation time, and the concentration of other reagents like PDE inhibitors.[4][11] |
| Low Receptor Expression | Confirm the expression of beta-adrenergic receptors in your cell line using techniques like radioligand binding or qPCR. |
| Incorrect Isoprenaline Concentration | Verify the concentration of your isoprenaline stock solution. |
Problem: High Variability in Results
| Potential Cause | Suggested Solution |
| Inconsistent Cell Health/Passage Number | Use cells from a similar passage number for all experiments and ensure consistent cell health and viability.[12] |
| Inconsistent Stimulation Time | Use a precise and consistent incubation time for isoprenaline stimulation across all wells and experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions for a dose-response curve. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following table summarizes key quantitative data for isoprenaline's activity on beta-adrenergic receptors from various studies.
| Parameter | Receptor Subtype | Cell/Tissue Type | Value | Reference |
| EC50 (Adenylyl Cyclase Stimulation) | β1-AR | CHW-1102 cells | 191 ± 10.5 nM | [1] |
| EC50 (Adenylyl Cyclase Stimulation) | β2-AR | CHW-1102 cells | 52.3 ± 2.87 nM | [1] |
| Dose for 25 bpm Heart Rate Increase (CD25) | Not specified | Elderly normotensive patients | 4.4 µg | [13] |
| Dose for 25 bpm Heart Rate Increase (CD25) | Not specified | Hypertensive patients (cardioselective β-blockers) | 27 µg | [13] |
| Dose for 25 bpm Heart Rate Increase (CD25) | Not specified | Hypertensive patients (nonselective β-blockers) | 39 µg | [13] |
Experimental Protocols
Protocol 1: Isoprenaline Dose-Response Curve using a cAMP Assay
This protocol outlines the steps to determine the potency (EC50) of isoprenaline in stimulating cAMP production in cultured cells.
Materials:
-
Cultured cells expressing beta-adrenergic receptors
-
Cell culture medium (consider stability of isoprenaline)[5][6]
-
Isoprenaline hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Isoprenaline Dilutions: Prepare a stock solution of isoprenaline in water or a suitable buffer. Perform serial dilutions in assay buffer (cell culture medium often supplemented with a PDE inhibitor like IBMX) to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Cell Stimulation:
-
Wash the cells once with warm PBS.
-
Add the assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 10-15 minutes) at 37°C to inhibit phosphodiesterase activity.
-
Add the different concentrations of isoprenaline to the respective wells. Include a vehicle control (assay buffer with no isoprenaline).
-
Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the isoprenaline concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Caption: Beta-adrenergic signaling pathway activated by isoprenaline.
Caption: Troubleshooting workflow for low or no isoprenaline response.
References
- 1. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of desensitization of the beta-adrenoceptor signalling pathway in rat cardiac tissues following chronic isoprenaline infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kops.uni-konstanz.de]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Isoprenaline 51-30-9 [sigmaaldrich.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Isoprenaline Administration in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term Isoprenaline (Isoproterenol, ISO) administration in their experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common long-term side effects of Isoprenaline administration in research animals?
A1: Chronic administration of Isoprenaline, a non-selective β-adrenergic receptor agonist, is widely used to induce cardiac stress and model heart disease in animals.[1][2] The most frequently observed long-term side effects are primarily cardiac in nature and include:
-
Cardiac Hypertrophy: An increase in the mass of the heart muscle.[1][3][4]
-
Myocardial Fibrosis: The formation of excess fibrous connective tissue in the heart muscle.[2][5][6]
-
Cardiac Remodeling: Alterations in the size, shape, and function of the heart.[5][6][7]
-
Heart Failure: In more severe or prolonged models, the heart's ability to pump blood is compromised.[7][8]
-
Myocardial Necrosis: Death of heart muscle cells.[9]
Q2: How does the route of Isoprenaline administration affect the experimental outcome?
A2: The method of Isoprenaline delivery significantly influences the development and characteristics of the cardiac pathology. The two primary methods are:
-
Subcutaneous (SQ) Injections: Typically administered as daily boluses. This method can lead to more pronounced increases in gene markers for hypertrophy and fibrosis.[1]
-
Subcutaneous Mini-Pumps (SMP): Provide continuous infusion of the drug. This method often results in more significant increases in heart weight and heart wall thickness.[1] The choice between these methods depends on the specific research question and the desired disease phenotype.[1]
Q3: What is the primary signaling pathway activated by Isoprenaline that leads to these side effects?
A3: Isoprenaline exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10] PKA then phosphorylates various downstream targets, leading to the observed physiological and pathological effects on the heart.[10]
Troubleshooting Guides
Issue 1: High mortality rate in the experimental animal cohort.
| Possible Cause | Troubleshooting Step |
| Inappropriate Isoprenaline Dosage: The dose may be too high for the specific animal strain, age, or sex. | Review the literature for established dosages for your specific animal model.[7] Consider performing a dose-response study to determine the optimal dose that induces the desired pathology without excessive mortality.[1][11] For instance, in mice, chronic models have used doses ranging from 3 mg/kg/day to 30 mg/kg/day.[7] |
| Animal Strain Susceptibility: Different strains of mice and rats can have varying sensitivities to Isoprenaline.[7] | If possible, select a strain with a known and well-characterized response to Isoprenaline. If using a novel strain, a pilot study is highly recommended. |
| Stress from Handling and Injections: Repeated handling and injections can be a significant stressor, exacerbating the cardiotoxic effects of Isoprenaline. | If using daily injections, ensure proper handling techniques to minimize stress. Consider using subcutaneous mini-pumps for continuous, less stressful administration.[1][7] |
| Compromised Animal Health: Pre-existing health conditions can increase susceptibility to Isoprenaline's adverse effects. | Ensure all animals are healthy and free of disease before starting the experiment. |
Issue 2: Inconsistent or highly variable cardiac hypertrophy/fibrosis within the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inaccurate Dosing: Errors in drug preparation or administration can lead to variability. | Double-check all calculations for drug dilutions. Ensure precise and consistent administration volumes for each animal. Calibrate all equipment used for dosing. |
| Variability in Drug Delivery: For subcutaneous injections, the absorption rate can vary. For mini-pumps, improper implantation can affect drug release. | For SQ injections, rotate the injection site. For SMPs, ensure correct and consistent surgical implantation techniques as per the manufacturer's instructions.[7] |
| Biological Variability: Age, sex, and genetic background can all contribute to variations in the response to Isoprenaline.[7] | Use animals of the same sex and a narrow age range. Ensure a sufficient number of animals per group to account for biological variability. |
| Environmental Stressors: Differences in housing conditions, diet, or social stress can impact the physiological response. | Maintain consistent and controlled environmental conditions for all animals throughout the study. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of long-term Isoprenaline administration from various studies.
Table 1: Effects of Isoprenaline on Heart and Body Weight in Mice
| Strain | Dose (mg/kg/day) | Duration | Administration | Change in Heart Weight to Body Weight Ratio | Reference |
| C57BL/6J | 2, 4, 10 | 14 days | SQ Injection | Increased | [1] |
| C57BL/6J | 2, 4, 10 | 14 days | SQ Mini-Pump | Significantly Increased | [1] |
| C57BL/6 | 50 | 4, 8, 11 days | SQ Injection | Significantly Increased | [12] |
| Not Specified | 100 | 5 days | SQ Injection | Increased | [9] |
Table 2: Effects of Isoprenaline on Cardiac Function in Rodents
| Animal | Dose (mg/kg/day) | Duration | Key Functional Changes | Reference |
| C57BL/6J Mice | 2, 4, 10 | 14 days | Increased heart wall thickness (SMP) | [1] |
| C57BL/6 Mice | 50 | 11 days | Downregulation of genes for cardiac muscle contraction | [12] |
| Wistar Rats | 5 | 7 days | Impaired in vivo cardiac function, decreased apical ejection fraction | [13] |
| Wistar Rats | 5, 10 | 14 days | Decreased heart rate, increased blood pressure | [4] |
| Sprague-Dawley Rats | 3 | 10 days | Serial measurements of Mean Blood Pressure and Heart Rate | [14] |
Experimental Protocols
Protocol: Induction of Cardiac Hypertrophy and Fibrosis in Mice via Continuous Subcutaneous Infusion of Isoprenaline
This protocol is a general guideline and should be adapted based on specific research goals and approved by the Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
Isoprenaline hydrochloride
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., Alzet Model 1004 for 28-day delivery)[7]
-
Surgical tools for mouse implantation (scissors, forceps, sutures)
-
Anesthetics (e.g., Isoflurane)[7]
-
Analgesics (e.g., Buprenorphine, Carprofen)
-
Clippers and depilatory cream
-
Sterile surgical drapes and gloves
2. Isoprenaline and Pump Preparation:
-
In a sterile environment, prepare the Isoprenaline solution in sterile saline. The concentration will depend on the desired dose, the pump's flow rate, and the average body weight of the mice.[7] For example, for a 30 mg/kg/day dose in a 25g mouse using a pump with a 0.11 µL/hour flow rate, the required concentration would be approximately 28 mg/mL.
-
Fill the osmotic mini-pumps with the Isoprenaline solution according to the manufacturer's instructions.
3. Surgical Implantation:
-
Anesthetize the mouse using Isoflurane.[7] Monitor the depth of anesthesia throughout the procedure.
-
Shave and sterilize the surgical site on the back of the mouse, slightly posterior to the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the filled mini-pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as per your approved protocol.
4. Post-Operative Monitoring:
-
Monitor the animals daily for the first week for signs of pain, distress, or infection at the surgical site.
-
Monitor body weight regularly.
-
The study duration will depend on the research objectives, typically ranging from 14 to 28 days.[1][7]
5. Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved IACUC protocols.
-
Collect heart tissue for histological analysis (e.g., H&E for hypertrophy, Masson's trichrome or Picrosirius red for fibrosis) and molecular analysis (e.g., gene and protein expression of hypertrophic and fibrotic markers).[3][12]
-
Echocardiography can be performed prior to euthanasia to assess cardiac function.[7]
Visualizations
Signaling Pathways
Caption: Isoprenaline signaling pathway leading to cardiac effects.
Experimental Workflow
Caption: General experimental workflow for Isoprenaline studies.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals [journal.hep.com.cn]
- 6. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Isoprenaline sulfate storage and handling best practices
Welcome to the technical support center for Isoprenaline Sulfate (B86663). This guide provides best practices for storage and handling, along with troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Isoprenaline Sulfate?
This compound is the sulfate salt of isoprenaline (also known as isoproterenol), a synthetic catecholamine.[1][2] It is a non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 adrenergic receptors.[1][2] This stimulation leads to various physiological effects, including increased heart rate and contractility, and relaxation of bronchial and vascular smooth muscle.[1][3] It is commonly used in research to study the effects of β-adrenergic stimulation in various experimental models.
Q2: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a tightly closed container, protected from light.[4] It is sensitive to air and humidity, which can cause it to darken and degrade, especially at higher temperatures.[4] For long-term storage, refrigeration at 2-8°C is recommended.[2]
Q3: How should I handle this compound powder safely?
This compound is considered a hazardous substance.[5] It is crucial to avoid all personal contact, including inhalation of the powder.[5] When handling the powder, always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust respirator.[1][5] Work in a well-ventilated area and use dry clean-up procedures to avoid generating dust.[5] In case of a spill, dampen the powder with water before sweeping to prevent it from becoming airborne.[5]
Q4: How do I prepare a stock solution of this compound for my experiments?
This compound is freely soluble in water.[2][4] For in vitro studies, a 10 mM stock solution can be prepared in water. To prepare the stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity water. Ensure the solution is thoroughly mixed. It is recommended to filter-sterilize the stock solution before use in cell culture experiments.
Q5: How should I store my this compound stock solution?
Aqueous stock solutions of isoprenaline are expected to be stable for at least 2 months when stored in aliquots at -20°C and protected from light. It is important to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Solutions stored under alkaline conditions will degrade rapidly.
Troubleshooting Guide
Q1: My isoprenaline solution has turned pink/brown. Can I still use it?
No, you should not use a discolored solution. This compound solutions can darken when exposed to air and light, which is a sign of oxidation and degradation.[4][5] This degradation can affect the potency and experimental results. Always prepare fresh solutions if you observe any discoloration.
Q2: I am not observing the expected biological effect in my cell culture experiment. What could be the issue?
Several factors could contribute to a lack of effect:
-
Drug Degradation: Isoprenaline can be unstable in certain cell culture media. For example, its concentration has been shown to decrease in RPMI medium, while it remains more stable in TexMACS medium.[5][6] The formation of oxidation products like isoprenochrome can also influence experimental outcomes.[5][6] Consider the stability of isoprenaline in your specific culture medium and the duration of your experiment.
-
Incorrect Concentration: Verify your calculations and dilution steps to ensure you are using the intended final concentration. Typical concentrations for in vitro experiments can range from the micromolar (µM) level.[7]
-
Cellular Response: The responsiveness of your cells to isoprenaline can vary depending on the cell type, passage number, and experimental conditions. Ensure your cells express functional β-adrenergic receptors.
Q3: I am trying to induce myocardial infarction in rats with isoprenaline, but the results are inconsistent. What could be wrong?
Inconsistent results in animal models of myocardial infarction induced by isoprenaline can be due to several factors:
-
Drug Quality: The source and purity of the this compound can impact its effectiveness.[8]
-
Dosage and Administration: The dose, route of administration, and frequency of injection are critical. Doses can range from low (0.3–6 mg/kg) to high (150–300 mg/kg) depending on the desired outcome.[8]
-
Animal Strain and Condition: The response to isoprenaline can vary between different rat strains. The age, weight, and overall health of the animals can also influence the results.
Q4: I observed a paradoxical effect (bradycardia) after administering isoprenaline. Is this normal?
While isoprenaline is expected to increase heart rate, a paradoxical decrease in heart rate (bradycardia) has been observed in a small percentage of cases.[9] This phenomenon may be associated with hypervagotonia, particularly in younger subjects without heart disease.[9] If you observe unexpected cardiovascular responses, it is crucial to carefully monitor the subject and consider the potential for such paradoxical effects.
Data and Protocols
This compound Properties
| Property | Value | Reference |
| Appearance | White crystalline powder | [4][5] |
| Solubility | Freely soluble in water; very slightly soluble in ethanol | [2][4] |
| Storage Temperature (Powder) | 2-8°C | [2] |
| pH (1% solution) | 4.3-5.5 | [5] |
| Stability | Sensitive to light, air, and alkaline pH | [4][5][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade)
-
Sterile conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound Dihydrate: 556.6 g/mol ).
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder and transfer it to the sterile conical tube.
-
Add the calculated volume of sterile water to the conical tube.
-
Vortex the tube until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Isoprenaline Signaling Pathway
Caption: Isoprenaline activates β-adrenergic receptors, leading to a signaling cascade.
Experimental Workflow: In Vitro Cell Treatment
Caption: A typical workflow for treating cells with isoprenaline in an in vitro experiment.
References
- 1. What is the mechanism of Isoprenaline Hydrochloride? [synapse.patsnap.com]
- 2. Isoprenaline - Wikipedia [en.wikipedia.org]
- 3. Isoprenaline - WikiAnesthesia [wikianesthesia.org]
- 4. Isoprenaline Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kops.uni-konstanz.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Isoprenaline (Isoproterenol) in Experimental Setups
Welcome to the technical support center for the experimental use of Isoprenaline (Isoproterenol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects and ensure the successful application of Isoprenaline in their studies.
Frequently Asked Questions (FAQs)
Q1: What is Isoprenaline and what are its primary targets?
Isoprenaline (also known as Isoproterenol) is a synthetic catecholamine that functions as a non-selective agonist for β-adrenergic receptors.[1][2] It has a high affinity for both β1 and β2 adrenergic receptors and, to a lesser extent, β3 adrenergic receptors.[3][4] At higher concentrations, it can also exhibit activity at α-adrenergic receptors.[1][3] Its primary action is to stimulate the Gs-protein coupled receptor pathway, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][6]
Q2: What are the common off-target effects of Isoprenaline?
The primary "off-target" effects in a specific experimental context often arise from its non-selectivity. For instance, if the goal is to selectively activate β1 receptors in cardiomyocytes, the concurrent activation of β2 receptors is an off-target effect. Other notable off-target or unintended effects include:
-
α-Adrenergic Receptor Activation: At high concentrations (typically above 1 μM), Isoprenaline can activate α1-adrenergic receptors, leading to vasoconstriction and potentially confounding results in cardiovascular studies.[3]
-
Receptor Desensitization and Downregulation: Prolonged or high-concentration exposure to Isoprenaline can lead to phosphorylation of the β-adrenergic receptors by G-protein coupled receptor kinases (GRKs) and PKA.[5][7] This promotes the binding of β-arrestins, which uncouple the receptor from G-proteins (desensitization) and can lead to receptor internalization and degradation (downregulation).[7][8]
-
Biased Agonism and Non-Canonical Signaling: Isoprenaline can act as a biased agonist, preferentially activating certain downstream signaling pathways over others. For example, it can induce β-arrestin-mediated signaling, which is independent of G-protein activation and can lead to the activation of pathways like the MAPK/ERK cascade.
-
Cardiotoxicity: In vivo, high doses of Isoprenaline are used to model cardiac hypertrophy and myocardial infarction due to excessive adrenergic stimulation, leading to oxidative stress, inflammation, and cell death.[9][10]
Q3: I am observing a weaker than expected response to Isoprenaline over time in my cell culture experiment. What could be the cause?
This is a common issue known as tachyphylaxis or desensitization. Prolonged exposure to an agonist like Isoprenaline leads to receptor desensitization and downregulation.
Troubleshooting Steps:
-
Optimize Stimulation Time: Perform a time-course experiment to determine the optimal duration of Isoprenaline stimulation before significant desensitization occurs. For acute signaling events like cAMP production, stimulation times are often short (e.g., 5-30 minutes).
-
Use the Lowest Effective Concentration: Determine the lowest concentration of Isoprenaline that elicits your desired on-target effect through a dose-response curve. This will minimize receptor overstimulation.
-
Incorporate a Washout Step: If your experimental design allows, after the initial stimulation, wash the cells with fresh media to remove Isoprenaline and allow for a recovery period to study receptor re-sensitization.
-
Consider Receptor Occupancy: At very high concentrations, you may be saturating the receptors, which can accelerate desensitization.
Q4: My in vivo experiment using Isoprenaline to induce cardiac hypertrophy shows high variability between animals. How can I improve consistency?
High variability in in vivo models can be multifactorial. Here are some key areas to address:
-
Drug Delivery Method: The method of Isoprenaline administration significantly impacts the results. Subcutaneous osmotic minipumps provide a continuous and stable delivery of the drug, which can lead to more consistent cardiac hypertrophy compared to daily subcutaneous injections, which cause pulsatile stimulation.[11][12]
-
Animal Strain: Different mouse and rat strains exhibit varying sensitivities to Isoprenaline-induced cardiac fibrosis and dysfunction.[13] It is crucial to select an appropriate strain for your research question and consistently use the same strain throughout your experiments.
-
Dose and Duration: The dose and duration of Isoprenaline treatment are critical. A study comparing 2, 4, and 10 mg/kg/day in mice found that all doses induced hypertrophy, but the delivery method had a more pronounced effect on the phenotype.[11][12] Carefully titrate the dose and duration for your specific model.
-
Animal Handling and Stress: Stress from handling and injections can influence cardiovascular parameters. Ensure consistent and gentle handling of the animals.
Q5: Are there alternatives to Isoprenaline if I want to selectively activate a specific β-adrenergic receptor subtype?
Yes, using more selective agonists is a primary strategy to avoid the off-target effects of Isoprenaline.
| Agonist | Primary Target | Common Applications | Potential Off-Target Effects |
| Isoprenaline | β1 and β2 non-selective | General β-adrenergic stimulation, cardiac hypertrophy models | Activation of multiple β-receptor subtypes, α-receptor activation at high concentrations. |
| Dobutamine | β1-selective | Increasing cardiac contractility with less effect on heart rate. | Can have some β2 and α1 activity at higher doses. |
| Salbutamol (B1663637) (Albuterol) | β2-selective | Bronchodilation studies, smooth muscle relaxation.[14][15][16] | Can cause tachycardia at higher doses due to some β1 activity.[14] |
| Denopamine | β1-selective | Studying β1-specific signaling pathways.[4] | Lower potency compared to Isoprenaline. |
| Formoterol/Salmeterol | Long-acting β2-selective | Primarily used in respiratory research.[4] | Systemic effects are possible with high doses. |
Data Summary
Table 1: Binding Affinities (Ki) and Potencies (EC50) of Isoprenaline at Adrenergic Receptors
| Receptor Subtype | Ki (μM) | EC50 (nM) for cAMP accumulation | Reference |
| β1-Adrenergic Receptor | 0.22 | 191 | [3][17] |
| β2-Adrenergic Receptor | 0.46 | 52.3 | [3][17] |
| β3-Adrenergic Receptor | 1.6 | - | [3] |
| α1A-Adrenergic Receptor | - | Low potency (μM range) for ERK activation | [3] |
Note: Ki and EC50 values can vary depending on the experimental system (e.g., cell type, tissue, presence of GTP).
Experimental Protocols
Protocol 1: In Vivo Induction of Cardiac Hypertrophy in Mice
This protocol is adapted from studies using subcutaneous osmotic minipumps for continuous Isoprenaline delivery.[18]
Materials:
-
Isoprenaline hydrochloride
-
Sterile saline
-
Alzet osmotic minipumps (e.g., Model 1004 for 28-day delivery)
-
Surgical instruments for implantation
-
Anesthesia (e.g., Isoflurane)
-
C57BL/6J mice (or other desired strain)
Procedure:
-
Pump Preparation: In a sterile environment, prepare the Isoprenaline solution in sterile saline to achieve the desired final concentration for the pump's flow rate and the target dose (e.g., 30 mg/kg/day).[18] Fill the osmotic minipumps according to the manufacturer's instructions.
-
Animal Anesthesia: Anesthetize the mouse using Isoflurane (1-2% maintenance).
-
Surgical Implantation: Make a small subcutaneous incision on the back of the mouse. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and signs of distress. Provide appropriate post-operative analgesia.
-
Experimental Duration: The experiment is typically run for 14 to 28 days.
-
Endpoint Analysis: At the end of the experiment, assess cardiac function (e.g., via echocardiography) and collect heart tissue for histological and molecular analysis (e.g., heart weight to body weight ratio, fibrosis staining, gene expression of hypertrophic markers).[11][18]
Protocol 2: In Vitro cAMP Accumulation Assay in Cardiomyocytes
This protocol describes a general method for measuring cAMP levels in cultured cardiomyocytes following Isoprenaline stimulation.[19][20][21]
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)
-
Isoprenaline hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Seeding: Plate cardiomyocytes in appropriate culture plates (e.g., 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with PDE Inhibitor: Wash the cells with serum-free media. Pre-incubate the cells with a PDE inhibitor (e.g., 0.1 mM IBMX) for 10-30 minutes at 37°C.[19]
-
Isoprenaline Stimulation: Prepare serial dilutions of Isoprenaline in serum-free media containing the PDE inhibitor. Add the Isoprenaline solutions to the cells and incubate for a short period (e.g., 15 minutes) at 37°C.[21] Include a vehicle control (media with PDE inhibitor only).
-
Cell Lysis: Aspirate the stimulation media and lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Isoprenaline concentration to determine the EC50.
Visualizations
Caption: Canonical and Non-Canonical Signaling Pathways of Isoprenaline.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Workflow for Isoprenaline-induced cardiac hypertrophy in vivo.
References
- 1. Isoprenaline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenaline shows unique kinase dependencies in stimulating β1AR–β-arrestin2 interaction compared to endogenous catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoprenaline induced myocardial infarction in a patient with high-grade atrioventricular block: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 14. The relative potencies and beta2-selectivities of intravenous rimiterol, salbutamol and isoprenaline in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salbutamol: A new, selective β-adrenoceptive receptor stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salbutamol: a new, selective beta-adrenoceptive receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Basal and isoprenaline-stimulated cAMP content in failing versus nonfailing human cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Anesthesia on Isoprenaline Dose-Response In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on isoprenaline dose-response in vivo.
Frequently Asked Questions (FAQs)
Q1: How do general anesthetics affect the cardiovascular response to isoprenaline?
A1: General anesthetics can significantly alter the cardiovascular response to isoprenaline. Many inhalational anesthetics, such as halothane (B1672932) and isoflurane (B1672236), have dose-dependent depressive effects on the cardiovascular system, which can blunt the typical inotropic and chronotropic responses to isoprenaline. For example, studies in mice have shown that increasing doses of halothane lead to a progressive decrease in heart rate and left ventricular systolic pressure, which can alter the baseline against which isoprenaline effects are measured[1]. Furthermore, some anesthetics can sensitize the myocardium to the arrhythmogenic effects of catecholamines like isoprenaline[2]. The surgical stress associated with procedures under general anesthesia can also lead to an increase in endogenous catecholamines, potentially causing desensitization of beta-adrenergic receptors and a reduced response to subsequent isoprenaline administration[3].
Q2: Which anesthetic agent is recommended for in vivo isoprenaline dose-response studies?
A2: The choice of anesthetic is critical and depends on the specific research question and animal model. There is no single "best" anesthetic, as each has its own profile of cardiovascular effects. For instance, isoflurane is a commonly used anesthetic in animal studies, but its dose-dependent effects on heart rate and blood pressure must be carefully considered and stabilized before initiating an isoprenaline dose-response protocol[4]. Some studies have used pentobarbital, although it can also have significant effects on cardiovascular parameters[5]. It is crucial to choose an anesthetic that provides a stable hemodynamic baseline and to be aware of its potential interactions with the beta-adrenergic signaling pathway. The anesthetic regimen should be consistently applied across all experimental groups to ensure comparability of data.
Q3: What is the mechanism by which anesthesia can alter the isoprenaline dose-response curve?
A3: Anesthetics can modulate the isoprenaline dose-response curve through several mechanisms. They can directly affect the cardiovascular system, for example, by altering ion channel function in cardiomyocytes, which can influence heart rate and contractility independently of beta-adrenergic receptors[6][7]. Anesthetics can also interfere with the beta-adrenergic signaling pathway itself. This can occur at the level of the receptor, G-protein coupling, or downstream signaling molecules like adenylyl cyclase and cyclic AMP-dependent protein kinases[8]. Additionally, anesthetics can alter the autonomic nervous system tone, which can indirectly influence the response to isoprenaline[9]. For example, some anesthetics may have vagolytic effects, which could potentiate the chronotropic effects of isoprenaline.
Q4: Can the stress of surgery under anesthesia impact the results of an isoprenaline dose-response study?
A4: Yes, surgical stress, even under anesthesia, can significantly impact the results. Surgical stimulation can trigger the release of endogenous catecholamines (norepinephrine and epinephrine)[3]. Prolonged or elevated levels of these catecholamines can lead to desensitization and down-regulation of beta-adrenergic receptors[8][10]. This can result in a blunted response to exogenously administered isoprenaline, shifting the dose-response curve to the right and potentially reducing the maximal effect[3]. Therefore, it is important to allow for a period of stabilization after surgical instrumentation and before commencing the isoprenaline infusion to minimize the influence of acute surgical stress.
Troubleshooting Guide
Issue 1: High variability in cardiovascular responses to isoprenaline between animals in the same group.
-
Question: We are observing significant variability in heart rate and blood pressure responses to the same dose of isoprenaline in our animal cohort, even though they are all under the same anesthetic. What could be the cause?
-
Answer:
-
Inconsistent depth of anesthesia: The cardiovascular effects of most anesthetics are dose-dependent[1][4]. If the depth of anesthesia is not consistent between animals, their baseline cardiovascular parameters and their responsiveness to isoprenaline will vary. Ensure a stable and consistent plane of anesthesia is achieved and maintained throughout the experiment. Monitoring physiological parameters like respiratory rate, body temperature, and response to noxious stimuli can help in maintaining a consistent anesthetic depth.
-
Variable body temperature: Hypothermia is a common side effect of anesthesia in small animals and can significantly depress cardiovascular function and alter drug metabolism. This can lead to inconsistent responses to isoprenaline. It is crucial to monitor and maintain the core body temperature of the animals within a narrow physiological range using a heating pad or other warming device.
-
Underlying physiological differences: Even in inbred strains, there can be individual physiological differences. Ensure that animals are of a similar age and weight, and are free from any underlying health conditions.
-
Issue 2: Blunted or absent chronotropic response to isoprenaline.
-
Question: Our animals are showing a minimal or no increase in heart rate in response to isoprenaline, even at higher doses. What could be the problem?
-
Answer:
-
Anesthetic-induced bradycardia: Some anesthetics can cause significant bradycardia, which may mask the chronotropic effects of isoprenaline. Consider using a different anesthetic with less of a depressive effect on heart rate, or adjusting the dose of the current anesthetic.
-
Beta-blocker co-administration: If the experimental model involves pre-treatment with other drugs, ensure that none of them have beta-blocking properties. Beta-adrenoceptor antagonists will competitively inhibit the effects of isoprenaline[6].
-
Receptor desensitization: As mentioned in the FAQs, prolonged surgical stress or repeated high doses of isoprenaline can lead to beta-receptor desensitization[3][10]. Allow for an adequate stabilization period after surgery and consider a washout period between isoprenaline doses if conducting a cumulative dose-response study.
-
Issue 3: Isoprenaline administration leads to severe hypotension.
-
Question: When we administer isoprenaline, we observe a significant drop in blood pressure, which complicates the interpretation of the results. Why is this happening and how can we mitigate it?
-
Answer:
-
Vasodilatory effects of isoprenaline: Isoprenaline is a non-selective beta-agonist and its stimulation of beta-2 adrenergic receptors causes vasodilation, which can lead to a decrease in diastolic and mean arterial pressure[11]. This effect can be exacerbated by some anesthetics that also have vasodilatory properties.
-
Inadequate fluid resuscitation: Anesthesia and surgery can lead to fluid loss. If the animal is hypovolemic, the vasodilatory effect of isoprenaline will be more pronounced. Ensure adequate hydration and consider intravenous fluid administration to maintain circulatory volume.
-
Choice of isoprenaline dose: High doses of isoprenaline are more likely to cause significant vasodilation. It may be necessary to use a lower and more carefully titrated dose range to elicit the desired cardiac effects without causing excessive hypotension.
-
Quantitative Data Summary
Table 1: Effect of Anesthetics on Isoprenaline Dose Required to Increase Heart Rate by 25 beats/min (CD25) in Humans
| Group | Anesthetic | Condition | Isoprenaline CD25 (µg, 95% CI) |
| I | General Anesthesia | Normotensive, no beta-blockers | 4.4 (3.5-5.6) |
| II | General Anesthesia | Hypertensive, cardioselective beta-blockers | 27 (19-38) |
| III | General Anesthesia | Hypertensive, non-selective beta-blockers | 39 (29-52) |
| IV | General Anesthesia | Labetalol infusion | 95 (62-147) |
Data extracted from a study on patients under general anesthesia, demonstrating the impact of beta-blockade on the chronotropic response to isoprenaline[12].
Table 2: Dose-Dependent Effect of Halothane on Left Ventricular Hemodynamics in Mice
| Parameter | 1% Halothane | 0.5% Halothane |
| Heart Rate (bpm) | 350 ± 15 | 450 ± 12 |
| LVSP (mmHg) | 75 ± 5 | 95 ± 6 |
| LV dP/dt_max (mmHg/s) | 4500 ± 300 | 8500 ± 400 |
| LV dP/dt_min (mmHg/s) | -4000 ± 250 | -7500 ± 350 |
Data synthesized from a study showing that reducing the concentration of halothane anesthesia significantly increases heart rate and cardiac contractility in mice, providing a different baseline for isoprenaline effects[1]. LVSP: Left Ventricular Systolic Pressure; LV dP/dt_max/min: Maximum and minimum rate of change of left ventricular pressure.
Experimental Protocols
Protocol 1: In Vivo Isoprenaline Dose-Response in Anesthetized Mice
This protocol is a synthesized example based on methodologies described in the literature[1].
-
Animal Preparation:
-
Adult male C57BL/6 mice are used.
-
Anesthesia is induced with 1.5-2.0% isoflurane in 100% oxygen and maintained at 1.0-1.5%. The depth of anesthesia is monitored by the absence of a pedal withdrawal reflex.
-
The animal is placed on a heating pad to maintain body temperature at 37°C.
-
A catheter is inserted into the jugular vein for intravenous drug administration.
-
For cardiovascular monitoring, a pressure-transducing catheter can be inserted into the carotid artery to measure blood pressure, or non-invasive methods like tail-cuff plethysmography can be used. For more detailed cardiac function, a catheter can be advanced into the left ventricle.
-
-
Isoprenaline Administration:
-
Isoprenaline hydrochloride is dissolved in saline.
-
A baseline recording of cardiovascular parameters is taken for at least 15 minutes after instrumentation and stabilization of anesthesia.
-
Isoprenaline is administered as a cumulative intravenous infusion at increasing doses (e.g., 0.1, 0.3, 1, 3, 10 ng/g/min).
-
Each dose is infused for a set period (e.g., 3-5 minutes) to allow the cardiovascular response to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Heart rate, blood pressure, and other relevant cardiovascular parameters are continuously recorded.
-
The data is analyzed to determine the change from baseline for each parameter at each dose of isoprenaline.
-
A dose-response curve is constructed by plotting the change in the parameter against the logarithm of the isoprenaline dose.
-
Visualizations
Caption: Isoprenaline signaling pathway in a cardiomyocyte.
Caption: Experimental workflow for an in vivo isoprenaline dose-response study.
Caption: Factors through which anesthesia impacts isoprenaline dose-response.
References
- 1. researchgate.net [researchgate.net]
- 2. DailyMed - DOPAMINE HYDROCHLORIDE AND DEXTROSE- dopamine hydrochloride injection, solution [dailymed.nlm.nih.gov]
- 3. Beta-adrenergic receptor function is acutely altered in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Isoflurane Anesthesia on the Cardiovascular Function of the C57BL/6 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the beta1-adrenergic pathway in anesthetic and ischemic preconditioning against myocardial infarction in the rabbit heart in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Beta blockers and anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic blockade and anaesthesia with reference to interactions with anaesthetic drugs and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Adrenergic beta receptors in anesthesia and intensive care medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-adrenergic receptor responsiveness to isoprenaline in humans: concentration-effect, as compared with dose-effect evaluation and influence of autonomic reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anmfonline.org [anmfonline.org]
- 12. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Why Isoprenaline solution turns pink and how to prevent it
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the causes of Isoprenaline (Isoproterenol) solution discoloration and robust methods for its prevention.
Frequently Asked Questions (FAQs)
Q1: Why is my Isoprenaline solution turning pink or brown?
The pink or brown discoloration of an Isoprenaline solution is a visual indicator of chemical degradation. Isoprenaline, a catecholamine, is highly susceptible to oxidation, particularly at its catechol ring system.[1][2] This process, known as autooxidation, is accelerated by several factors including exposure to oxygen (air), light, heat, alkaline pH, and the presence of metal ions.[3][4][5]
The oxidation process converts Isoprenaline into an intermediate, which is then further oxidized to form isoprenochrome , a colored quinone-type compound responsible for the pink, and eventually brown, appearance.[6] The presence of this color indicates a loss of active compound and the formation of degradation products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isoprenaline Sulfate vs. Epinephrine: A Comparative Guide for Arrhythmia Induction in Research
For Researchers, Scientists, and Drug Development Professionals
The induction of arrhythmias in experimental settings is a critical component of cardiovascular research, enabling the study of arrhythmia mechanisms and the evaluation of anti-arrhythmic therapies. Both isoprenaline (isoproterenol) sulfate (B86663) and epinephrine (B1671497) are catecholamines widely used for this purpose. This guide provides an objective comparison of their performance in arrhythmia induction, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific study design.
At a Glance: Key Differences and Efficacy
Isoprenaline, a non-selective β-adrenergic agonist, and epinephrine, a non-selective α- and β-adrenergic agonist, differ in their receptor activation profiles, leading to distinct electrophysiological effects and varying efficacy in inducing different types of arrhythmias. Clinical and preclinical data consistently demonstrate that isoprenaline is a more potent agent for the induction of supraventricular tachycardias (SVTs), while both agents are utilized in models of ventricular arrhythmias.
Quantitative Comparison of Arrhythmia Induction
The following tables summarize key quantitative data from comparative studies on the efficacy of isoprenaline sulfate and epinephrine in arrhythmia induction.
Table 1: Clinical Efficacy in Supraventricular Tachycardia (SVT) Induction
| Parameter | This compound | Epinephrine | p-value | Study Population |
| Successful SVT Induction | 71% (of 75 patients) | 53% (of 59 patients) | 0.020 | Retrospective cohort of 131 patients undergoing electrophysiology study (EPS)[1][2] |
| Odds Ratio for Successful Induction | 2.35 (95% CI 1.14-4.85) | Referent | 0.021 | Same as above[1][2] |
| Multivariable Adjusted Odds Ratio | 2.57 (95% CI 1.002-6.59) | Referent | 0.05 | Same as above[1][2] |
Table 2: Electrophysiological Effects in Humans
| Parameter | This compound | Epinephrine | Study Population |
| Corrected QT Interval (QTc) Prolongation | 67 ± 28 msec | 79 ± 40 msec | 24 healthy subjects[3] |
| Effective Refractory Period (ERP) | Not directly compared | Dose-dependent decrease in atrial, AV nodal, and ventricular ERP | 40 subjects (with and without heart disease)[4] |
Signaling Pathways and Mechanisms of Action
Isoprenaline and epinephrine exert their effects through the adrenergic signaling cascade, though their receptor affinities differ. Isoprenaline is a potent agonist at both β1 and β2 adrenergic receptors, leading to a "pure" β-adrenergic stimulation.[5] Epinephrine, on the other hand, is a potent agonist at β1, β2, and α1 adrenergic receptors.
The activation of β1-adrenergic receptors in cardiac myocytes by either agent triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates multiple downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced cardiac contractility and heart rate. These effects contribute to the pro-arrhythmic potential of both drugs.
References
- 1. scispace.com [scispace.com]
- 2. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sympathomimetic infusion and cardiac repolarization: the normative effects of epinephrine and isoproterenol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic effects of epinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Study of Isoprenaline and Dobutamine on Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Isoprenaline and Dobutamine (B195870) on cardiac fibrosis, supported by experimental data. The information is intended to aid in the selection of appropriate pharmacological tools for preclinical studies of cardiac fibrotic remodeling.
Introduction
Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a common pathological feature of most cardiovascular diseases, leading to increased stiffness of the heart muscle, impaired cardiac function, and ultimately heart failure. Beta-adrenergic receptor (β-AR) agonists are frequently used in experimental models to induce cardiac stress and study the subsequent pathological remodeling, including fibrosis. Isoprenaline (Isoproterenol), a non-selective β-AR agonist, and Dobutamine, a selective β1-AR agonist, are two such agents. While both can induce cardiac hypertrophy and fibrosis, their distinct receptor affinities and downstream signaling pathways result in different magnitudes and mechanisms of fibrotic response. This guide presents a comparative analysis of their effects, detailing quantitative data, experimental protocols, and the underlying signaling cascades.
Data Presentation: Quantitative Comparison of Fibrotic Markers
The following tables summarize quantitative data from preclinical studies, comparing the effects of Isoprenaline and Dobutamine on key markers of cardiac fibrosis. It is important to note that while some data is from direct comparative studies, other data points are compiled from separate experiments and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Effects on Cardiac Mass and Overall Fibrosis
| Parameter | Control | Dobutamine | Isoprenaline | Species/Model | Source |
| Heart Weight/Body Weight (mg/g) | 4.2 ± 0.2 | 5.2 ± 0.3 | 5.6 ± 0.4 | Mouse | [1][2][3] |
| Left Ventricular Collagen Volume (%) | ~1-2% | Significantly Increased | Significantly Increased (~10-15%) | Mouse/Rat | [1][2][3] |
Note: The values for Dobutamine on Left Ventricular Collagen Volume are generally reported as significantly increased but often to a lesser extent than with Isoprenaline in direct comparative studies.
Table 2: Effects on Molecular Markers of Fibrosis
| Parameter | Control | Dobutamine | Isoprenaline | Method | Species/Model | Source |
| Collagen I mRNA Expression | Baseline | Data not available in direct comparative studies | ↑ (Significant) | qRT-PCR | Rat | [2] |
| Collagen III mRNA Expression | Baseline | Data not available in direct comparative studies | ↑ (Significant) | qRT-PCR | Rat | [2] |
| α-SMA Expression | Baseline | Data not available in direct comparative studies | ↑ (Significant) | IHC/Western Blot | Rat | [2] |
| TGF-β1 Expression | Baseline | Plausibly Increased (Indirectly) | ↑ (Significant) | qRT-PCR | Mouse | [2] |
"↑" indicates an increase. Data for Dobutamine on these specific molecular markers were not available in direct comparative studies. Isoprenaline consistently demonstrates a robust induction of key pro-fibrotic genes and markers of myofibroblast differentiation. The pro-fibrotic effects of Dobutamine are suggested to be secondary to chronic cardiac stress and may indirectly activate the TGF-β/Smad signaling pathway.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are representative protocols for inducing cardiac fibrosis using Isoprenaline and Dobutamine.
Isoprenaline-Induced Cardiac Fibrosis Protocol
This is a widely established protocol for inducing cardiac fibrosis in rodents.[2]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Isoprenaline Administration: Isoprenaline hydrochloride is dissolved in sterile saline. A common dosage is 5-10 mg/kg body weight, administered via subcutaneous injection once daily for 7 to 14 consecutive days.[2]
-
Monitoring: Animals should be monitored daily for signs of distress.
-
Tissue Harvesting: At the end of the treatment period, animals are euthanized, and hearts are excised, washed with cold phosphate-buffered saline (PBS), and weighed. The left ventricle is then dissected for further analysis.
-
Fibrosis Quantification (Picrosirius Red Staining):
-
Fixed heart tissues are embedded in paraffin (B1166041) and sectioned at 5 µm thickness.
-
Sections are deparaffinized and rehydrated.
-
Stain with Picrosirius Red solution for 60 minutes.
-
Wash with two changes of acidified water.
-
Dehydrate through graded ethanol (B145695) series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Collagen deposition is visualized under a polarized light microscope, where collagen fibers appear bright red or yellow. Quantification is performed using image analysis software (e.g., ImageJ) by calculating the percentage of the fibrotic area relative to the total tissue area.[2]
-
Dobutamine-Induced Cardiac Hypertrophy and Fibrosis Protocol
While less common for inducing fibrosis as a primary outcome, chronic Dobutamine administration leads to cardiac remodeling, including fibrosis.[2]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) can be used.
-
Dobutamine Administration: Dobutamine hydrochloride is dissolved in 5% dextrose solution. A continuous subcutaneous infusion via an osmotic minipump at a dose of 30 mg/kg/day for 14 days is an effective method.[2]
-
Surgical Implantation of Osmotic Minipump:
-
Anesthetize the animal.
-
Make a small incision in the skin on the back.
-
Insert the primed osmotic minipump into the subcutaneous space.
-
Close the incision with sutures or staples.
-
-
Monitoring: Monitor the animals for post-operative recovery and signs of distress.
-
Tissue Harvesting and Fibrosis Quantification: The procedures for tissue harvesting and fibrosis quantification are similar to those described for the Isoprenaline protocol.
Experimental Workflow for Inducing Cardiac Fibrosis
Caption: A generalized workflow for inducing cardiac fibrosis using Isoprenaline or Dobutamine.
Signaling Pathways
The distinct effects of Isoprenaline and Dobutamine on cardiac fibrosis can be attributed to their differential activation of downstream signaling cascades.
Isoprenaline Signaling Pathway
Isoprenaline, as a non-selective β-agonist, robustly activates both β1 and β2 adrenergic receptors. This leads to a cascade of events culminating in significant cardiac fibrosis. The key steps include:
-
β-Adrenergic Receptor Activation: Isoprenaline binds to both β1 and β2 receptors on cardiomyocytes and cardiac fibroblasts.
-
Oxidative Stress: This binding leads to increased production of reactive oxygen species (ROS), causing oxidative stress.[2]
-
MAPK Pathway Activation: Oxidative stress activates mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and ERK1/2.[2]
-
Pro-fibrotic Gene Expression: Activated MAPKs promote the expression of pro-fibrotic cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β).[2]
-
Fibroblast to Myofibroblast Differentiation: TGF-β is a potent inducer of cardiac fibroblast differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA).[2]
-
ECM Deposition: Myofibroblasts are the primary source of excessive ECM proteins, such as collagen, leading to fibrosis.
Caption: Isoprenaline-induced cardiac fibrosis signaling pathway.
Dobutamine Signaling Pathway
Dobutamine primarily acts on β1-adrenergic receptors, leading to an increase in cardiac contractility. Its pro-fibrotic effects are generally considered to be less pronounced than those of Isoprenaline and may be secondary to the sustained increase in cardiac workload and potential myocyte injury.[2]
-
β1-Adrenergic Receptor Activation: Dobutamine selectively binds to β1 receptors on cardiomyocytes.[2]
-
cAMP and PKA Activation: This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2]
-
Increased Intracellular Calcium: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility.[2]
-
Cardiac Stress and Remodeling: Chronic β1-adrenergic stimulation can lead to cardiomyocyte hypertrophy and apoptosis, creating a pro-fibrotic environment.[2]
-
TGF-β/Smad Signaling: While direct evidence is less abundant, it is plausible that the chronic cardiac stress induced by Dobutamine can indirectly activate the TGF-β/Smad signaling pathway, a central regulator of fibrosis.[2] This would then lead to fibroblast differentiation and collagen deposition, albeit potentially to a lesser extent than with Isoprenaline.
Caption: Dobutamine-induced cardiac fibrosis signaling pathway.
Conclusion
Both Isoprenaline and Dobutamine can induce cardiac fibrosis in experimental models, but their mechanisms and the extent of the fibrotic response differ significantly. Isoprenaline, being a non-selective β-agonist, induces a more potent and direct fibrotic response, largely driven by oxidative stress and the MAPK and TGF-β signaling pathways.[2] Dobutamine, a β1-selective agonist, primarily enhances cardiac contractility, and its pro-fibrotic effects are likely secondary to chronic cardiac stress and may be less pronounced.[1][2]
For researchers aiming to study the direct mechanisms of β-adrenergic-mediated fibrosis, Isoprenaline is a well-established and robust tool. Dobutamine may be more suitable for models where the fibrotic response is studied in the context of chronic inotropic support and increased cardiac workload. Understanding these differences is critical for the appropriate design and interpretation of preclinical studies in cardiovascular research.
References
Validating Beta-Blocker Efficacy: A Comparative Guide to the Isoprenaline Challenge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Isoprenaline (Isoproterenol) challenge, a fundamental method for validating the efficacy of beta-adrenergic receptor antagonists (beta-blockers). By objectively comparing experimental data and providing detailed protocols, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to the Isoprenaline Challenge
Isoprenaline is a non-selective β-adrenergic receptor agonist that mimics the effects of endogenous catecholamines like adrenaline, leading to physiological responses such as increased heart rate (chronotropy) and contractility (inotropy). The Isoprenaline challenge is a widely used preclinical and clinical method to assess the potency and efficacy of beta-blockers. The principle lies in administering a beta-blocker and subsequently challenging the system with Isoprenaline. An effective beta-blocker will attenuate or abolish the physiological response to Isoprenaline.
Beta-Adrenergic Signaling Pathway
Isoprenaline exerts its effects by binding to beta-adrenergic receptors (β-AR), primarily β1 and β2 subtypes, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that ultimately leads to a physiological response. Beta-blockers compete with Isoprenaline for binding to these receptors, thereby inhibiting the downstream signaling.
Experimental Protocols
In Vivo Isoprenaline Challenge in Rodent Models (e.g., Rats)
This protocol is designed to assess the in vivo efficacy of beta-blockers by measuring their ability to antagonize Isoprenaline-induced tachycardia.
Materials:
-
Male Wistar rats (250-300g)
-
Isoprenaline hydrochloride
-
Test beta-blocker(s) and vehicle control
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Saline solution
-
Catheters for intravenous administration and blood pressure monitoring
-
ECG recording system
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring. Allow the animals to stabilize for at least 30 minutes.
-
Baseline Measurement: Record baseline heart rate and blood pressure for a stable period.
-
Beta-Blocker Administration: Administer the test beta-blocker or vehicle control intravenously.
-
Isoprenaline Challenge: After a predetermined time to allow for beta-blocker distribution (e.g., 15-30 minutes), administer a bolus intravenous injection of Isoprenaline (e.g., 0.1-1 µg/kg).
-
Data Recording: Continuously record heart rate and blood pressure throughout the experiment.
-
Data Analysis: Calculate the maximum increase in heart rate from the pre-Isoprenaline baseline. Compare the Isoprenaline-induced tachycardia in the vehicle-treated group with the beta-blocker-treated groups. The percentage inhibition of the heart rate response is a measure of beta-blocker efficacy.
In Vitro Isoprenaline Challenge in Isolated Tissues or Cells
This protocol assesses the direct effect of beta-blockers on Isoprenaline-stimulated responses in a controlled environment, such as measuring cyclic AMP (cAMP) production in cultured cells.
Materials:
-
Isolated tissues (e.g., atria) or cultured cells expressing beta-adrenergic receptors (e.g., CHO-β1AR cells)
-
Isoprenaline hydrochloride
-
Test beta-blocker(s) and vehicle control
-
Appropriate buffer solution (e.g., Krebs-Henseleit solution for tissues, cell culture medium)
-
cAMP assay kit
-
Plate reader
Procedure:
-
Preparation: Prepare isolated tissues in an organ bath or plate cultured cells in multi-well plates.
-
Pre-incubation: Pre-incubate the tissues or cells with various concentrations of the test beta-blocker or vehicle control for a specific duration (e.g., 30 minutes).
-
Isoprenaline Stimulation: Add a fixed concentration of Isoprenaline to stimulate the beta-adrenergic receptors.
-
Incubation: Incubate for a defined period to allow for cAMP production (e.g., 10-15 minutes).
-
Lysis and cAMP Measurement: Stop the reaction and lyse the cells or homogenize the tissues. Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) based kit.
-
Data Analysis: Construct dose-response curves for the beta-blocker's inhibition of Isoprenaline-stimulated cAMP production to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the maximal agonist response).
Comparative Data on Beta-Blocker Efficacy
The following tables summarize quantitative data from various studies comparing the efficacy of different beta-blockers in an Isoprenaline challenge.
Table 1: In Vivo Antagonism of Isoprenaline-Induced Tachycardia in Humans
| Beta-Blocker | Dose | Isoprenaline Dose Required to Increase Heart Rate by 25 bpm (µg) | Reference |
| Propranolol (B1214883) | 80 mg oral | 4.2 | [1] |
| Atenolol | 100 mg oral | 2.9 | [1] |
| Metoprolol | 100 mg oral | 2.5 | [2] |
| Pindolol | 5 mg oral | 11.5 | [2] |
| Control (No Blocker) | - | 0.8 | [1][2] |
Table 2: In Vitro Inhibition of Isoprenaline-Stimulated cAMP Production
| Beta-Blocker | Cell/Tissue Type | IC50 (nM) | Reference |
| Propranolol | Turkey Erythrocytes | 2.5 | [3][4] |
| Metoprolol | Guinea Pig Atria | 280 | [5] |
| Atenolol | Guinea Pig Atria | 930 | [5] |
| Carvedilol | Rat Myocardial Membranes | 1.1 | [6] |
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo Isoprenaline challenge experiment to validate beta-blocker efficacy.
Conclusion
The Isoprenaline challenge remains a cornerstone in the pharmacological evaluation of beta-blockers. Both in vivo and in vitro models provide crucial data on the potency and efficacy of these agents. By understanding the underlying signaling pathways and adhering to standardized experimental protocols, researchers can generate reliable and comparable data to guide drug development and clinical application. The comparative data presented in this guide highlights the varying potencies of different beta-blockers, emphasizing the importance of empirical validation in drug selection and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Observations on the mechanism underlying the differences in exercise and isoprenaline tachycardia after cardioselective and non-selective beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethnic differences in human lymphocytic cyclic AMP production after isoprenaline stimulation and propranolol blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethnic differences in human lymphocytic cyclic AMP production after isoprenaline stimulation and propranolol blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoprenaline and Norepinephrine Effects on Beta-1 and Beta-2 Adrenergic Receptors
A definitive guide for researchers and drug development professionals on the differential pharmacological effects of isoprenaline and norepinephrine (B1679862) at β1- and β2-adrenergic receptor subtypes, supported by quantitative experimental data.
This guide provides a detailed comparison of the binding affinities and functional potencies of the synthetic catecholamine isoprenaline and the endogenous neurotransmitter norepinephrine on human beta-1 (β1) and beta-2 (β2) adrenergic receptors. The data presented herein is crucial for understanding the selectivity and downstream effects of these compounds, which is fundamental in cardiovascular and respiratory pharmacology research and development.
Overview of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system, mediating the "fight-or-flight" response. The two primary subtypes, β1 and β2, exhibit distinct tissue distribution and physiological functions.
-
Beta-1 (β1) Adrenergic Receptors: Predominantly located in the heart, kidneys, and adipocytes.[1] Their activation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[1] In the kidneys, β1 stimulation triggers the release of renin, a key enzyme in the regulation of blood pressure.[1]
-
Beta-2 (β2) Adrenergic Receptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and uterus, as well as in the liver and skeletal muscle.[2] Activation of β2 receptors results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2] They also mediate glycogenolysis in the liver and skeletal muscle.[2]
Comparative Pharmacology of Isoprenaline and Norepinephrine
Isoprenaline is a non-selective synthetic agonist of both β1 and β2-adrenergic receptors.[2] In contrast, norepinephrine, a primary neurotransmitter of the sympathetic nervous system, displays a degree of selectivity for β1- over β2-adrenergic receptors.[3] This differential selectivity is the basis for their distinct pharmacological profiles and clinical applications.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
The following table summarizes the binding affinities of isoprenaline and norepinephrine for human β1- and β2-adrenergic receptors, as determined by radioligand binding assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors.
| Agonist | Receptor Subtype | pKi (mean ± SEM) | Selectivity (β1 vs. β2) |
| Isoprenaline | β1 | 7.23 ± 0.04 | ~3-fold for β2 |
| β2 | 7.71 ± 0.05 | ||
| Norepinephrine | β1 | 6.53 ± 0.04 | ~48-fold for β1 |
| β2 | 4.85 ± 0.06 |
Data sourced from Baker, 2010, British Journal of Pharmacology.
Functional Potency: cAMP Accumulation
The functional potency of an agonist is its ability to elicit a biological response upon binding to the receptor. For β-adrenergic receptors, a key downstream signaling event is the activation of adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). The potency is often quantified as the half-maximal effective concentration (EC50) or its negative logarithm (pEC50). A lower EC50 or a higher pEC50 value signifies greater potency.
The table below presents the functional potencies of isoprenaline and norepinephrine in stimulating cAMP accumulation in CHO-K1 cells expressing human β1- and β2-adrenergic receptors.
| Agonist | Receptor Subtype | pEC50 (mean ± SEM) | Intrinsic Activity (Relative to Isoprenaline) |
| Isoprenaline | β1 | 8.16 ± 0.04 | Full Agonist |
| β2 | 8.58 ± 0.03 | Full Agonist | |
| Norepinephrine | β1 | 7.50 ± 0.04 | Full Agonist |
| β2 | 6.44 ± 0.04 | Full Agonist |
Data sourced from Baker, 2010, British Journal of Pharmacology.
Signaling Pathways and Experimental Workflows
The activation of both β1 and β2-adrenergic receptors by an agonist like isoprenaline or norepinephrine initiates a canonical Gs-protein signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Receptor Binding and Functional Assays
The quantitative data presented in this guide is typically generated through a series of well-defined experimental procedures.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of isoprenaline and norepinephrine for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Competing non-labeled ligands: Isoprenaline and norepinephrine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([3H]-CGP 12177) to each well.
-
Competition: Add increasing concentrations of the unlabeled competing ligand (isoprenaline or norepinephrine) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like propranolol).
-
Incubation: Add the cell membranes to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of isoprenaline and norepinephrine in stimulating cAMP production.
Materials:
-
CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Agonists: Isoprenaline and norepinephrine.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the stable cell lines in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Agonist Stimulation: Remove the culture medium and add stimulation buffer containing increasing concentrations of the agonist (isoprenaline or norepinephrine).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit's reagents and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).
Conclusion
The experimental data clearly demonstrates the distinct pharmacological profiles of isoprenaline and norepinephrine at β1- and β2-adrenergic receptors. Isoprenaline is a potent, non-selective agonist at both receptor subtypes, with a slight preference for β2 receptors in terms of binding affinity. In contrast, norepinephrine exhibits significant selectivity for the β1 receptor, with approximately 48-fold higher binding affinity and greater potency at this subtype compared to the β2 receptor.
This comprehensive comparison, including detailed methodologies and signaling pathway visualizations, provides a valuable resource for researchers in the field of adrenergic pharmacology. Understanding these fundamental differences is critical for the rational design and development of selective adrenergic agents for therapeutic intervention in cardiovascular and respiratory diseases.
References
Navigating Inotropic Support Post-Cardiotomy: A Comparative Analysis of Isoprenaline and Dopamine
For researchers and drug development professionals, the choice of inotropic support following cardiac surgery is a critical determinant of patient outcomes. Both Isoprenaline and Dopamine (B1211576) are frequently employed to manage low cardiac output states, yet their distinct pharmacological profiles warrant a detailed comparison. This guide provides an objective analysis of their inotropic potency, supported by experimental data, to inform clinical and research decisions.
In the critical hours following cardiac surgery, maintaining adequate cardiac output is paramount. Isoprenaline, a non-selective β-adrenergic agonist, and Dopamine, a precursor to norepinephrine (B1679862) with dose-dependent effects on various receptors, are two cornerstone inotropic agents. Their efficacy in augmenting cardiac contractility is well-documented, but their differing effects on heart rate, systemic vascular resistance, and myocardial oxygen consumption necessitate a nuanced understanding of their application.
Hemodynamic Effects: A Quantitative Comparison
Clinical studies in post-cardiotomy patients have elucidated the distinct hemodynamic profiles of Isoprenaline and Dopamine. The following tables summarize key quantitative data from comparative trials.
| Hemodynamic Parameter | Isoprenaline | Dopamine | Reference |
| Cardiac Index (L/min/m²) (Increase) | 0.94 | 1.01 | [1] |
| 23% to 37% (dose-dependent) | 23% to 43% (dose-dependent) | [2] | |
| Heart Rate (beats/min) (Increase) | 31 | 22 | [1] |
| 18% to 28% (dose-dependent) | No significant change | [2] | |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) (Decrease) | 549 | 465 | [1] |
| 22% to 29% (dose-dependent) | 23% to 32% (dose-dependent) | [2] | |
| Mean Arterial Pressure (mmHg) (Change) | Little effect | Increase of 7 | [1] |
| Myocardial O₂ Consumption (ml/min/100g) (Increase) | 4.25 | 3.60 | [1] |
| Urine Flow (ml/h) (Increase for similar cardiac output) | 28 | 75 | [1] |
Table 1: Comparative Hemodynamic Effects of Isoprenaline and Dopamine Post-Cardiotomy. This table synthesizes data from studies directly comparing the two inotropes in a post-operative setting.
Experimental Protocols
The data presented is derived from studies employing rigorous methodologies to assess the inotropic and hemodynamic effects of these agents in a clinical setting.
Study Design:
A common experimental design involves a prospective, randomized comparison of Isoprenaline and Dopamine in adult patients who have undergone open-heart surgery.[1][2] Patients are typically studied in the early postoperative period, often within hours of the procedure.[2]
Patient Population:
The study populations generally consist of adult patients recovering from various cardiac surgical procedures, such as mitral valve replacement or coronary artery bypass grafting, who exhibit a low cardiac output state.[1]
Drug Administration and Dosage:
Dose-response curves are often evaluated to compare the effects of the drugs at different infusion rates.[3] For instance, one study administered Dopamine at two different doses and Isoprenaline at two different doses to assess their graded effects.[2] Another study used a dose range of 1.25 to 10.0 µg/kg/min for Dopamine and 0.005 to 0.04 µg/kg/min for Isoprenaline.[3]
Hemodynamic Monitoring:
Comprehensive hemodynamic monitoring is crucial for these studies. This typically includes the use of a pulmonary artery catheter to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. Arterial lines are used for continuous blood pressure monitoring. Heart rate and urine output are also closely monitored.[1] Myocardial oxygen consumption can be calculated from coronary blood flow and arteriovenous oxygen differences.[1]
Signaling Pathways and Mechanism of Action
The distinct hemodynamic effects of Isoprenaline and Dopamine stem from their interactions with different adrenergic and dopaminergic receptors, initiating specific intracellular signaling cascades.
Isoprenaline Signaling Pathway
Isoprenaline, a potent non-selective β-adrenergic agonist, primarily acts on β1 and β2 receptors in cardiomyocytes.[4] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility.[4] This includes L-type calcium channels, leading to increased calcium influx, and phospholamban, which enhances sarcoplasmic reticulum calcium uptake, resulting in a positive inotropic and lusitropic (increased relaxation) effect.[4][5]
Dopamine Signaling Pathway
Dopamine's effects are more complex and dose-dependent. At lower doses (1-5 µg/kg/min), it primarily stimulates D1-like dopamine receptors, particularly in the renal vasculature, leading to vasodilation and increased renal blood flow.[6] In the heart, D1 receptor stimulation can also lead to an increase in cAMP and subsequent positive inotropic effects.[7][8] At moderate doses (5-10 µg/kg/min), Dopamine stimulates β1-adrenergic receptors, similar to Isoprenaline, increasing cardiac contractility and heart rate.[6] At higher doses (>10 µg/kg/min), α-adrenergic receptor stimulation predominates, causing peripheral vasoconstriction.[6]
References
- 1. Effects of dopamine on haemodynamics and myocardial energetics in man: comparison with effects of isoprenaline and L-noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of drugs in patients early after cardiac surgery. I. Comparison of isoproterenol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dobutamine, isoprenaline and dopamine in patients after open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isoprenaline enhances local Ca2+ release in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bench-to-bedside review: Inotropic drug therapy after adult cardiac surgery – a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Dopamine in the Heart in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline as a Positive Control for Beta-Agonist Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in the design of robust screening assays for beta-adrenergic receptor agonists. Isoprenaline, a non-selective β-adrenoceptor agonist, has historically been a cornerstone in this role. This guide provides a comprehensive comparison of isoprenaline with alternative beta-agonists, supported by experimental data and detailed protocols to aid in the selection of the most suitable positive control for your screening needs.
Isoprenaline: The Benchmark for Beta-Agonist Activity
Isoprenaline (also known as isoproterenol) is a synthetic catecholamine that potently activates both β1 and β2 adrenergic receptors.[1][2] Its non-selectivity and robust agonistic activity have established it as a reliable positive control in a variety of functional assays designed to measure the activation of the β-adrenergic signaling pathway. Upon binding to β-adrenergic receptors, isoprenaline triggers a conformational change that activates the associated Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This rise in cAMP serves as a key second messenger, initiating a cascade of downstream cellular responses.
Comparison of Isoprenaline with Alternative Beta-Agonist Controls
While isoprenaline is a potent and reliable positive control, the choice of the most appropriate control should be guided by the specific aims of the screening assay, particularly concerning receptor subtype selectivity. The following table summarizes the quantitative performance of isoprenaline and several common alternative beta-agonists in functional assays.
| Agonist | Receptor Selectivity | Assay Type | Cell Line/Tissue | EC50 | Emax (% of Isoprenaline) | Reference |
| Isoprenaline | Non-selective (β1/β2) | cAMP Accumulation | Human Airway Smooth Muscle (HASM) | 0.08 µM | 100% | [4] |
| CRE-Luciferase | Human Airway Smooth Muscle (HASM) | - | 100% | [4] | ||
| cAMP Accumulation | CHO-K1 cells expressing human β2-AR | - | 100% | [5] | ||
| Salbutamol (B1663637) | β2 > β1 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) | 0.6 µM | 19% | [4] |
| CRE-Luciferase | Human Airway Smooth Muscle (HASM) | - | ~100% | [4] | ||
| Terbutaline | β2 > β1 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) | 2.3 µM | 38% | [4] |
| CRE-Luciferase | Human Airway Smooth Muscle (HASM) | - | ~100% | [4] | ||
| Salmeterol | Long-acting β2 > β1 | cAMP Accumulation | Human Airway Smooth Muscle (HASM) | 0.0012 µM | 18% | [4] |
| CRE-Luciferase | Human Airway Smooth Muscle (HASM) | - | >100% | [4] | ||
| Formoterol | Long-acting β2 > β1 | cAMP Accumulation | CHO-K1 cells expressing human β2-AR | - | High Efficacy | [5] |
| Dobutamine (B195870) | β1 > β2 | - | - | - | - | - |
| Clenbuterol | β2 > β1 | - | - | - | - | [6] |
| Ritodrine | β2 > β1 | - | - | - | - | [7] |
Note: EC50 (half-maximal effective concentration) is a measure of potency, with lower values indicating higher potency. Emax (maximum effect) is a measure of efficacy. The data presented are derived from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for two common functional assays used in beta-agonist screening are provided below.
Protocol 1: cAMP Accumulation Assay (e.g., using cAMP-Glo™ Assay)
This protocol outlines a general procedure for measuring intracellular cAMP levels following agonist stimulation.[8]
Materials:
-
Cells expressing the target beta-adrenergic receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Assay plates (e.g., white, opaque 96-well plates)
-
Test compounds and positive control (Isoprenaline)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP-Glo™ Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the wells of a white, opaque 96-well plate at a predetermined optimal density and culture overnight to allow for cell attachment.
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compounds and isoprenaline in a suitable assay buffer.
-
Add a PDE inhibitor (e.g., IBMX) to the cells to prevent the degradation of cAMP.[8]
-
Remove the culture medium and add the agonist dilutions to the cells.
-
Incubate the plate for the optimized duration at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the cell lysis reagent provided in the assay kit.
-
Add the cAMP detection solution containing a labeled cAMP and a specific antibody.
-
Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Add the detection reagent (e.g., a substrate for the enzyme label).
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to determine EC50 and Emax values.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to measure the transcriptional activation downstream of cAMP signaling.[8]
Materials:
-
Cells co-transfected with the target beta-adrenergic receptor and a CRE-luciferase reporter construct
-
Cell culture medium
-
Assay plates (e.g., 96-well plates)
-
Test compounds and positive control (Isoprenaline)
-
Passive lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect cells with the expression vectors for the beta-adrenergic receptor and the CRE-luciferase reporter.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compounds and isoprenaline in serum-free medium.
-
Replace the culture medium with the agonist dilutions.
-
Incubate for an optimized period (typically 4-6 hours) to allow for luciferase gene transcription and translation.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase assay reagent to each well.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The light output is proportional to the level of receptor activation.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the agonist concentration to determine EC50 and Emax values.
-
Conclusion
Isoprenaline remains a robust and widely accepted positive control for beta-agonist screening due to its potent, non-selective activation of beta-adrenergic receptors. However, for studies requiring receptor subtype selectivity, alternative agonists such as salbutamol (β2-selective) or dobutamine (β1-selective) may be more appropriate. The choice of the positive control should be carefully considered based on the specific objectives of the screening campaign. The provided data, diagrams, and protocols offer a foundational resource for researchers to design and execute reliable and meaningful beta-agonist screening assays.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Residue screening for the beta-agonists clenbuterol, salbutamol and cimaterol in urine using enzyme immunoassay and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ritodrine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Isoprenaline and Selective Beta-Agonists in Cardiac Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of cardiac remodeling, a critical process in the progression of heart failure, researchers frequently employ beta-adrenergic receptor (β-AR) agonists to induce pathological changes in animal models. This guide provides a comprehensive comparison of the non-selective β-agonist isoprenaline against the selective β-agonists, dobutamine (B195870) (primarily β1-selective) and salbutamol (B1663637) (β2-selective), in the context of cardiac remodeling studies. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to assist in the selection of the appropriate agent for your research needs.
Introduction to Beta-Adrenergic Stimulation in Cardiac Remodeling
Chronic stimulation of the β-adrenergic system is a key driver of maladaptive cardiac remodeling, characterized by hypertrophy (increase in cardiomyocyte size), fibrosis (excessive deposition of extracellular matrix), and apoptosis (programmed cell death).[1] Isoprenaline, a potent non-selective agonist of both β1 and β2-adrenergic receptors, is a widely used and well-established agent for inducing these pathological changes in experimental models.[2] Selective β-agonists, on the other hand, offer the potential to dissect the specific roles of β1 and β2 receptor subtypes in the remodeling process. Dobutamine, with its primary affinity for β1-receptors, and salbutamol, a β2-receptor agonist, are clinically used for their cardiac and bronchodilatory effects, respectively, but their application in cardiac remodeling research warrants a comparative analysis.[2][3]
Quantitative Comparison of Effects on Cardiac Remodeling
The following tables summarize quantitative data from studies investigating the effects of isoprenaline, dobutamine, and salbutamol on key parameters of cardiac remodeling.
Table 1: Effects on Cardiac Hypertrophy
| Parameter | Isoprenaline | Dobutamine | Salbutamol | Animal Model | Reference |
| Heart Weight / Body Weight (mg/g) | ↑ (33% increase) | ↑ (24% increase) | Data not available | C57BL/6 Mice | [2] |
| Cardiomyocyte Size | ↑ | ↑ | Data not available | C57BL/6 Mice | [2] |
| Hypertrophic Gene Expression (e.g., ANP, BNP, β-MHC) | ↑ | ↑ | Data not available | Rodent Models | [2] |
Table 2: Effects on Cardiac Fibrosis
| Parameter | Isoprenaline | Dobutamine | Salbutamol | Animal Model | Reference |
| Collagen Deposition / Fibrotic Area (%) | ↑ (Significant increase) | ↑ (Significant increase) | Potentially pro-fibrotic in lung fibroblasts | C57BL/6 Mice | [2][4][5] |
| Fibrotic Gene Expression (e.g., Collagen I, TGF-β) | ↑ | ↑ | Data not available | Rodent Models | [6] |
| Fibroblast Proliferation | ↑ (via β2-AR) | Data not available | ↑ (in human lung fibroblasts) | Rat Neonatal Cardiac Fibroblasts, Human Lung Fibroblasts | [4][5][7] |
Table 3: Functional and Other Cardiac Effects
| Parameter | Isoprenaline | Dobutamine | Salbutamol | Animal Model/Setting | Reference |
| Cardiac Function (Ejection Fraction / Fractional Shortening) | ↓ (with chronic administration) | ↓ (with chronic administration) | ↑ Cardiac Index (in heart failure patients) | C57BL/6 Mice, Human | [2][3] |
| Heart Rate | ↑↑ | ↑ | ↑ | Human, Animals | [8][9][10] |
| Arrhythmogenic Potential | High | Moderate | Can induce arrhythmias | Human, Animals | [11][12] |
Signaling Pathways in Cardiac Remodeling
The distinct effects of these agonists are rooted in the specific signaling cascades they activate upon binding to β-adrenergic receptors.
Caption: Signaling pathways of β-adrenergic agonists in cardiomyocytes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for inducing cardiac remodeling using isoprenaline and dobutamine.
Isoprenaline-Induced Cardiac Remodeling
Objective: To induce cardiac hypertrophy and fibrosis in mice.
Materials:
-
Isoprenaline hydrochloride (Sigma-Aldrich, I6504 or equivalent)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet) or syringes for subcutaneous injection
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
Protocol 1: Osmotic Minipump Infusion (for chronic, continuous stimulation)
-
Dissolve isoprenaline in sterile saline to the desired concentration. For a dose of 30 mg/kg/day, a common concentration is 100 mg/mL for a 7-day pump with a flow rate of 0.25 µL/hr.
-
Fill osmotic minipumps with the isoprenaline solution according to the manufacturer's instructions.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic minipump subcutaneously.
-
Close the incision with sutures or wound clips.
-
Monitor the animals daily for 7-14 days.
Protocol 2: Repeated Subcutaneous Injections (for intermittent stimulation)
-
Prepare a fresh solution of isoprenaline in sterile saline daily. A common dose is 5 mg/kg.
-
Administer the isoprenaline solution via subcutaneous injection once daily for 7-14 days.
Assessment of Cardiac Remodeling:
-
Echocardiography: To measure changes in left ventricular wall thickness, internal dimensions, and cardiac function (ejection fraction, fractional shortening).
-
Histology: Harvest hearts, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's Trichrome or Picrosirius Red to quantify fibrosis.
-
Gene and Protein Expression: Analyze heart tissue for the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, β-MHC, Collagen I, TGF-β) using qPCR or Western blotting.
Caption: Experimental workflow for isoprenaline-induced cardiac remodeling.
Dobutamine-Induced Cardiac Remodeling
Objective: To induce cardiac hypertrophy and fibrosis in mice through β1-adrenergic stimulation.
Materials:
-
Dobutamine hydrochloride (Sigma-Aldrich, D0676 or equivalent)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Experimental animals (e.g., C57BL/6 mice, 12 weeks old)
Protocol: Osmotic Minipump Infusion
-
A study has used a dose of 40 µ g/mouse/day .[2] Prepare the dobutamine solution in sterile saline to achieve this delivery rate with the chosen osmotic minipump.
-
Fill and prime the osmotic minipumps as per the manufacturer's protocol.
-
Under anesthesia, implant the minipumps subcutaneously in the mice.
-
Suture the incision and provide post-operative care.
-
The infusion period is typically 7 days.[2]
Assessment of Cardiac Remodeling:
-
Follow the same assessment methods as described for the isoprenaline protocol (echocardiography, histology, and molecular analysis).
Discussion and Conclusion
Isoprenaline remains the gold standard for inducing robust and reproducible cardiac hypertrophy and fibrosis in animal models. Its non-selective nature ensures the activation of both β1 and β2-adrenergic pathways, leading to a pronounced remodeling phenotype. This makes it an excellent tool for studying the general mechanisms of pathological cardiac remodeling and for screening potential anti-hypertrophic and anti-fibrotic therapies.
Dobutamine , as a β1-selective agonist, provides a more targeted approach to investigate the specific contribution of β1-adrenergic signaling to cardiac remodeling. Studies have shown that chronic dobutamine administration can indeed induce cardiac hypertrophy and fibrosis, although the magnitude of these effects may be less pronounced than with isoprenaline at comparable doses.[2] This makes dobutamine a valuable tool for dissecting the distinct roles of β1 versus β2 receptor activation in the heart.
Salbutamol , a β2-selective agonist, has a less defined role in inducing cardiac remodeling. While some in vitro evidence suggests that β2-AR stimulation can promote fibroblast proliferation, in vivo data on its ability to induce significant cardiac hypertrophy and fibrosis are scarce.[4][5][7] Its primary cardiac effects observed in clinical and experimental settings are increased heart rate and contractility, with a potential for arrhythmogenesis.[11][12] Therefore, salbutamol may be more suitable for studying the electrophysiological consequences of β2-adrenergic stimulation rather than for modeling chronic structural remodeling.
References
- 1. β-AR Blockers Suppresses ER Stress in Cardiac Hypertrophy and Heart Failure | PLOS One [journals.plos.org]
- 2. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salbutamol in treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone and Salbutamol Stimulate Human Lung Fibroblast Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone and salbutamol stimulate human lung fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. β2-Adrenergic Receptors Increase Cardiac Fibroblast Proliferation Through the Gαs/ERK1/2-Dependent Secretion of Interleukin-6 [mdpi.com]
- 8. Bronchodilator and cardiac effects of isoprenaline, orciprenaline, and salbutamol aerosols in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of haemodynamic responses to dobutamine and salbutamol in cardiogenic shock after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac implications for the use of β2-adrenoceptor agonists for the management of muscle wasting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salbutamol attenuates arrhythmogenic effect of aminophylline in a hPSC-derived cardiac model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isoprenaline Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species effects of a compound is paramount for preclinical studies. This guide provides a comprehensive comparison of the physiological and pathological effects of Isoprenaline (Isoproterenol), a potent, non-selective β-adrenergic receptor agonist, across various animal species. The data presented herein is intended to aid in the selection of appropriate animal models and in the design of robust experimental protocols.
Isoprenaline is widely used to model conditions of cardiac stress, such as cardiac hypertrophy and myocardial infarction, in laboratory animals. However, the response to Isoprenaline can vary significantly between species, and even between different strains of the same species. This guide summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways to provide a foundational resource for cross-validating Isoprenaline's effects.
Cardiovascular Effects: A Comparative Overview
Isoprenaline's primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to a cascade of cardiovascular responses. These effects, however, exhibit notable species-dependent variations. The following tables summarize the dose-dependent effects of Isoprenaline on key cardiovascular parameters in mice, rats, rabbits, dogs, and cats.
Table 1: Isoprenaline-Induced Changes in Heart Rate
| Animal Species | Route of Administration | Dose Range | Observed Effect on Heart Rate | Citation(s) |
| Mouse | Subcutaneous (SC) / SC-minipump | 2, 4, 10 mg/kg/day | Dose-dependent increase; more pronounced with minipump infusion. | [1][2] |
| Rat | Subcutaneous (SC) | 5, 10 mg/kg/day | Significant decrease after 14 days of repeated administration. | [3] |
| Rabbit | Intravenous (IV) | 1 µmol/L | Increased heart rate. | [4] |
| Dog | Intravenous (IV) | 0.02 - 500 µg/kg | Dose-dependent increase in heart rate. | [5] |
| Cat | Intravenous (IV) | Not specified | Increases heart rate. | [4] |
Table 2: Isoprenaline-Induced Changes in Blood Pressure
| Animal Species | Route of Administration | Dose Range | Observed Effect on Blood Pressure | Citation(s) |
| Mouse | - | - | Data not readily available in cited literature. | - |
| Rat | Subcutaneous (SC) | 5, 10 mg/kg/day | Significant increase after 14 days of repeated administration. | [3] |
| Rabbit | - | - | Data not readily available in cited literature. | - |
| Dog | Intravenous (IV) | 0.02 - 500 µg/kg | Reduced arterial pressure. | [5] |
| Cat | Intravenous (IV) | High doses | Monophasic rises in blood pressure. | [5][6] |
Table 3: Isoprenaline-Induced Cardiac Hypertrophy and Fibrosis
| Animal Species | Route of Administration | Dose Range | Pathological Outcome | Citation(s) |
| Mouse | Subcutaneous (SC) / SC-minipump | 2, 4, 10 mg/kg/day | Increased heart weight, wall thickness, and gene markers for hypertrophy and fibrosis. | [1][2] |
| Rat | Subcutaneous (SC) | 5 mg/kg/day for 14 days | 55% increase in heart weight to tail length ratio; increased β-MHC and ANP mRNA levels. | [7] |
| Rabbit | - | - | Data not readily available for hypertrophy/fibrosis models. | - |
| Dog | Subcutaneous (SC) | 1-3 mg/kg | Myocardial injury and necrosis. | [8] |
| Cat | - | - | Data not readily available for hypertrophy/fibrosis models. | - |
Respiratory and Metabolic Effects
Beyond its cardiovascular impact, Isoprenaline also influences respiratory and metabolic functions, primarily through its action on β2-adrenergic receptors.
Table 4: Respiratory Effects of Isoprenaline
| Animal Species | Route of Administration | Dose Range | Observed Respiratory Effect | Citation(s) |
| Dog | Intravenous (IV) Infusion | 1 and 5 µ g/min | Increased venous admixture; significant fall in arterial oxygen tension at the higher dose. | [9] |
| Cat | Intravenous (IV) | Not specified | Relaxes muscles in the airways (bronchodilation). | [4] |
Table 5: Metabolic Effects of Isoprenaline
| Animal Species | Route of Administration | Dose Range | Observed Metabolic Effect | Citation(s) |
| Rabbit | Intravenous (IV) Infusion | 0.3 µg/kg/min | Weak increase in blood glucose; potentiation of the lipolytic effect. | |
| Dog | Intravenous (IV) Infusion | Not specified | Increased levels of free fatty acids, lactic acid, and glucose. | |
| Cat | Intravenous (IV) | Not specified | May cause side effects in diabetic patients. | [4] |
Experimental Protocols
The following are detailed methodologies for inducing cardiac hypertrophy and fibrosis using Isoprenaline in commonly used animal models.
Protocol 1: Isoprenaline-Induced Cardiac Hypertrophy in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Preparation: Isoprenaline hydrochloride is dissolved in 0.9% saline.
-
Administration:
-
Route: Subcutaneous (SC) injection.
-
Dosage: 5 mg/kg body weight, administered once daily.
-
Duration: 14 consecutive days.
-
-
Endpoint Assessment:
-
Measurement of heart weight to tail length ratio.
-
Analysis of hypertrophic markers (e.g., β-MHC and ANP) in heart tissue via RT-PCR.
-
Histological analysis of cardiomyocyte size.
-
-
Citation: [7]
Protocol 2: Isoprenaline-Induced Myocardial Fibrosis in Mice
-
Animal Model: Adult mice (e.g., C57BL/6J, 129sv, FVB/N).
-
Drug Preparation: Isoprenaline is dissolved in saline.
-
Administration:
-
Route: Subcutaneous (SC) injections.
-
Dosage: 25 mg/kg body weight, administered once daily.
-
Duration: 5 consecutive days.
-
-
Post-Injection Period: Animals are typically left for a period of 9 days following the final injection to allow for the development of fibrotic healing.
-
Endpoint Assessment:
-
Biochemical analysis of left ventricular collagen concentration.
-
Histological staining (e.g., Picrosirius Red) to quantify interstitial collagen deposition.
-
Assessment of cardiac function via echocardiography.
-
-
Citation:
Signaling Pathways and Visualizations
Isoprenaline exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. The subsequent signaling cascade leads to a variety of cellular responses.
Beta-Adrenergic Signaling Pathway
The binding of Isoprenaline to β-adrenergic receptors (β1 and β2) activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Caption: Beta-Adrenergic Signaling Pathway initiated by Isoprenaline.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Isoprenaline.
Caption: General workflow for in vivo Isoprenaline studies.
Conclusion
The data and protocols presented in this guide highlight the significant inter-species variability in the response to Isoprenaline. While rodent models, particularly mice and rats, are extensively characterized for studies of cardiac hypertrophy and fibrosis, the cardiovascular responses in larger animals like dogs and cats can differ substantially. Researchers should carefully consider these differences when selecting an animal model and designing their experimental protocols. The provided methodologies and signaling pathway diagrams offer a starting point for developing robust and reproducible preclinical studies. Further investigation into the respiratory and metabolic effects of Isoprenaline across a wider range of species is warranted to provide a more complete picture of its pharmacological profile.
References
- 1. Chronic isoprenaline/phenylephrine vs. exclusive isoprenaline stimulation in mice: critical contribution of alpha1-adrenoceptors to early cardiac stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Species variation in mechanisms for modulation of growth by beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. Isoprenaline Hydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 7. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Variations in blood lactic acid and glucose levels in the rabbit after infusion of isoprenaline with or without prior infusion of minaprine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoprenaline and Salbutamol on Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Isoprenaline and Salbutamol on bronchial smooth muscle. The information presented is supported by experimental data to assist researchers in understanding the nuances of these two critical β-adrenergic agonists.
Executive Summary
Isoprenaline, a non-selective β-adrenergic agonist, and Salbutamol, a selective β2-adrenergic agonist, are both potent bronchodilators that relax airway smooth muscle. While both drugs achieve this effect through the same signaling pathway, their differences in receptor selectivity lead to variations in their overall pharmacological profile. Isoprenaline's lack of selectivity results in more pronounced cardiac side effects, whereas Salbutamol's β2-selectivity makes it a cornerstone in the treatment of bronchoconstrictive disorders like asthma. This guide delves into the quantitative differences in their potency and efficacy, details the experimental protocols used to elicit these findings, and visualizes the underlying molecular mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of Isoprenaline and Salbutamol in their action on bronchial smooth muscle.
Table 1: Potency (EC50) and Efficacy (Emax) on Airway Smooth Muscle Relaxation
| Drug | Tissue | Potency (EC50) | Efficacy (Emax) | Reference |
| Isoprenaline | Guinea Pig Trachea | 7.60 (pD2) | Full Agonist | [1] |
| Human Bronchus | 27 nM | Full Agonist | [2] | |
| Salbutamol | Guinea Pig Trachea | 7.50 (pD2) | Full Agonist | [1] |
| Human Bronchus | Partial agonist for cAMP formation (EC50 0.6 µM) | Partial Agonist | [2] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: Receptor Binding Affinity (Ki/KA)
| Drug | Receptor | Affinity (Ki/KA) | Reference |
| Isoprenaline | β1/β2-adrenoceptors | 2-3 x 10-6 M (KA on papillary muscle) | [3] |
| Salbutamol | β2-adrenoceptor | 29-fold more selective for β2 over β1 | [4] |
| β2-adrenoceptor | R-isomer has 150 times greater affinity than S-isomer | [4] |
Signaling Pathway
Both Isoprenaline and Salbutamol exert their effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle.
Experimental Protocols
The data presented in this guide are primarily derived from isolated organ bath experiments, a cornerstone technique in pharmacology for studying the contractility of smooth muscle.
Isolated Organ Bath for Guinea Pig Tracheal Smooth Muscle Relaxation
This protocol details the methodology for assessing the relaxant effects of Isoprenaline and Salbutamol on pre-contracted guinea pig tracheal rings.
1. Tissue Preparation:
- A male Hartley guinea pig (250-700g) is euthanized.[1]
- The trachea is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution).[5][6]
- The trachea is cut into rings, each 4-5 mm in length.[5]
- The rings can be used with the epithelium intact or denuded to investigate endothelium-dependent effects.[7]
2. Experimental Setup:
- Tracheal rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.[1][5]
- The tissue is connected to an isometric force transducer to record changes in muscle tension.[8]
- An initial resting tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.[5][6]
3. Experimental Procedure:
The tracheal rings are pre-contracted with a contractile agent such as histamine (B1213489) (1x10-5 M) or methacholine (B1211447) to induce a stable tonic contraction.[1]
Once a stable contraction plateau is reached, cumulative concentrations of the agonist (Isoprenaline or Salbutamol) are added to the organ bath.[1]
The relaxation response is measured as the percentage reduction of the pre-contraction tone.
A concentration-response curve is generated to determine the EC50 and Emax values.
Experimental Workflow Diagram Conclusion
Both Isoprenaline and Salbutamol are effective bronchodilators that act through the β2-adrenergic receptor signaling pathway to relax bronchial smooth muscle. While they can exhibit similar potency and efficacy in in vitro models, Salbutamol's key advantage lies in its β2-receptor selectivity, which minimizes the cardiac side effects associated with the non-selective nature of Isoprenaline.[9][10] This selectivity has established Salbutamol as a first-line therapy for the relief of bronchospasm. The experimental protocols and data presented in this guide provide a foundational understanding for further research and development in the field of respiratory pharmacology.
References
- 1. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 8. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 9. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoprenaline Sulfate: A Guide for Laboratory Professionals
The safe and compliant disposal of isoprenaline sulfate (B86663) is crucial for ensuring laboratory safety and environmental protection. As a sympathomimetic agent, improper disposal can pose risks. This guide provides essential, step-by-step procedures for the handling and disposal of isoprenaline sulfate waste in a research or drug development setting. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, several federal agencies oversee different aspects of this process. It is imperative to handle all waste in accordance with local, state, and federal regulations[1][2].
| Regulatory Body | Act/Regulation | Role in this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste pharmaceuticals[3][4]. Prohibits the drain disposal ("sewering") of these substances[4][5]. |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Oversees the disposal of controlled substances to prevent diversion. While isoprenaline is not typically a controlled substance, this regulation is critical for other lab materials[6]. |
| Department of Transportation (DOT) | Hazardous Materials Transportation Act | Regulates the transportation of chemical waste to disposal facilities[6]. |
Step-by-Step Disposal Procedures
This section outlines the procedural steps for the safe disposal of this compound, from initial handling to final waste management.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is essential to wear appropriate PPE to avoid personal contact, including inhalation and skin contact[1].
-
Required PPE:
Disposal of Unused or Expired this compound
Unused or expired product must be treated as chemical waste.
-
Step 1: Containment: Keep the chemical in its original container whenever possible[2]. Ensure the container is tightly closed and clearly labeled.
-
Step 2: Consultation: Consult your institution's Waste Management Authority or Environmental Health & Safety (EHS) office for specific disposal guidance[1]. They can identify a suitable and approved treatment or disposal facility.
-
Step 3: Transfer: Arrange for pickup by a licensed hazardous waste transporter. Do not mix with other waste streams unless explicitly instructed to do so by your EHS office[2].
-
Step 4: Documentation: Maintain records of the disposal, including the date, quantity, and method, in accordance with institutional and regulatory requirements.
Disposal of Contaminated Materials
Items such as empty containers, gloves, and labware that have come into contact with this compound must be handled as contaminated waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself[2]. To prevent reuse, containers may need to be punctured before being placed in an authorized landfill, as directed by local regulations[1].
-
Contaminated Labware and PPE: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated hazardous waste container[8]. This waste should be collected by an approved waste disposal company[9].
Accidental Spill Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Minor Spills (Powder):
-
Ensure proper PPE is worn[1].
-
Use dry cleanup procedures to avoid generating dust[1].
-
To prevent dusting, you may lightly dampen the powder with water before sweeping[1].
-
Carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type exhaust filter[1].
-
Place the collected material into a suitable, sealed container for disposal[1][8]. Label the container clearly.
-
-
Major Spills:
The logical workflow for disposing of this compound is illustrated below.
Caption: this compound Disposal Workflow.
This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Always prioritize safety and consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling any chemical waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. news.ashp.org [news.ashp.org]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ofipharma.com [ofipharma.com]
Personal protective equipment for handling Isoprenaline sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Isoprenaline sulfate (B86663), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling Isoprenaline sulfate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Dry Powder) | - NIOSH-approved dust respirator- Chemical-resistant gloves (e.g., Nitrile rubber)- Safety glasses with side shields or goggles- Lab coat or long-sleeved clothing | - Handle in a well-ventilated area or a chemical fume hood.- Use anti-static weighing paper. |
| Solution Preparation (Dissolving) | - Chemical-resistant gloves (e.g., Nitrile rubber)- Safety glasses with side shields or goggles- Lab coat or long-sleeved clothing | - Prepare solutions in a chemical fume hood to avoid inhalation of aerosols.- Have an eye wash station readily accessible. |
| Administering to Animals | - Chemical-resistant gloves (e.g., Nitrile rubber)- Safety glasses or face shield- Lab coat or protective suit | - Follow approved animal handling protocols.- Be cautious to avoid needlestick injuries. |
| Spill Cleanup | - NIOSH-approved dust respirator- Chemical-resistant gloves (e.g., Nitrile rubber)- Safety glasses with side shields or goggles- Protective clothing | - For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water to prevent dusting before sweeping.[1]- For major spills, alert emergency responders.[1] |
Hazard Information
This compound is classified as a hazardous substance[1][2]. Key hazards include:
-
Acute Toxicity: Harmful if swallowed[2].
-
Eye Damage: Causes serious eye damage[2].
-
Skin Sensitization: May cause sensitization by skin contact[1].
-
Inhalation: Inhalation of dust may be damaging to health[1].
Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure all necessary PPE is available and in good condition.
- Verify that the work area is clean and uncluttered.
- Have a designated waste container for this compound waste.
2. Handling the Compound:
- Weighing:
- Don the appropriate PPE (respirator, gloves, safety glasses, lab coat).
- Perform weighing in a chemical fume hood or a ventilated balance enclosure.
- Use a spatula to transfer the powder and avoid generating dust.
- Dissolving:
- In a fume hood, add the weighed this compound to the desired solvent.
- Mix gently to dissolve. Avoid splashing.
- Administration:
- Follow established and approved protocols for the specific experiment.
- Wear appropriate PPE to prevent skin contact and accidental exposure.
3. Post-Handling Procedures:
- Decontaminate the work area with an appropriate cleaning agent.
- Properly label and store any remaining this compound according to SDS recommendations (protect from light)[1].
- Remove and dispose of PPE in the designated waste stream.
- Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations[1].
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Puncture empty containers to prevent re-use and dispose of them as hazardous waste[1].
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
